3-(Cbz-aminomethyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(3-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14-8-4-7-13(9-14)10-16-15(18)19-11-12-5-2-1-3-6-12/h1-9,17H,10-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSKRMJMDBYZAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553913 | |
| Record name | Benzyl [(3-hydroxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75383-61-8 | |
| Record name | Benzyl [(3-hydroxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30553913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the One-Pot Synthesis of 3-(Cbz-aminomethyl)phenol via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(Cbz-aminomethyl)phenol, a valuable intermediate in pharmaceutical development, through a one-pot reductive amination of 3-hydroxybenzaldehyde followed by in-situ protection of the resulting amine with a benzyloxycarbonyl (Cbz) group. This methodology offers an efficient route to this key building block, minimizing purification steps and maximizing yield.
Introduction
Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds. It proceeds through the reaction of a carbonyl compound with an amine or ammonia to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This method is highly favored for its operational simplicity and the broad availability of starting materials.
The subsequent protection of the newly formed amine is often a necessary step in multi-step syntheses to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz) group is a common amine protecting group due to its stability under a range of conditions and its facile removal by catalytic hydrogenation.
This guide details a one-pot procedure that combines the reductive amination of 3-hydroxybenzaldehyde with ammonia and the subsequent Cbz protection of the intermediate 3-(aminomethyl)phenol. This streamlined approach enhances efficiency by avoiding the isolation of the intermediate amine, which can be prone to oxidation and difficult to handle.
Overall Reaction Scheme
The synthesis of this compound from 3-hydroxybenzaldehyde can be depicted as a two-step, one-pot process:
Caption: Overall reaction scheme for the one-pot synthesis.
Quantitative Data Summary
| Parameter | Reductive Amination Step (Typical) | Cbz Protection Step (Typical) |
| Starting Material | 3-Hydroxybenzaldehyde | 3-(Aminomethyl)phenol |
| Key Reagents | Ammonium Acetate, Sodium Cyanoborohydride | Benzyl Chloroformate, Sodium Bicarbonate |
| Solvent | Methanol | Aqueous Methanol or THF/Water |
| Reaction Time | 6 - 24 hours | 2 - 20 hours |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Yield | 85 - 95% (for analogous reactions)[1] | ~90% |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis. It is recommended to perform the reductive amination and monitor its completion by Thin Layer Chromatography (TLC) before proceeding with the in-situ Cbz protection.
Protocol 1: Reductive Amination of 3-Hydroxybenzaldehyde
This protocol describes a general procedure for the reductive amination of an aromatic aldehyde.[2]
Materials:
-
3-Hydroxybenzaldehyde
-
Ammonium Acetate
-
Methanol
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Glacial Acetic Acid (optional, to maintain pH)
-
Saturated aqueous Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature to facilitate imine formation. The progress of imine formation can be monitored by TLC.
-
Once imine formation is significant, add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise. If necessary, a small amount of glacial acetic acid can be added to maintain a pH of 6-7.
-
Continue stirring the reaction mixture at room temperature for 6-24 hours, monitoring the disappearance of the imine intermediate by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(aminomethyl)phenol.
Protocol 2: In-situ Cbz Protection of 3-(Aminomethyl)phenol
This protocol is adapted from a general procedure for the Cbz protection of amines.[2] It is intended to be performed on the crude reaction mixture from Protocol 4.1.
Materials:
-
Crude 3-(aminomethyl)phenol solution from Protocol 4.1
-
Sodium Bicarbonate (NaHCO₃)
-
Benzyl Chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF) or other suitable co-solvent
-
Water
-
Ethyl Acetate
-
Brine
Procedure:
-
To the crude reaction mixture containing 3-(aminomethyl)phenol, add a 2:1 mixture of THF and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Slowly add benzyl chloroformate (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for several hours (e.g., 20 hours), monitoring the reaction progress by TLC.[2]
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to obtain this compound.
Logical Workflow and Signaling Pathways
The logical progression of the one-pot synthesis can be visualized as a workflow diagram.
Caption: Experimental workflow for the one-pot synthesis.
The chemical transformation pathway illustrates the key intermediates and reagents involved in the synthesis.
Caption: Chemical transformation pathway.
Conclusion
The one-pot synthesis of this compound via reductive amination of 3-hydroxybenzaldehyde followed by Cbz protection presents an efficient and practical route for obtaining this important synthetic intermediate. This guide provides a foundational understanding and detailed protocols to aid researchers in the successful implementation of this methodology. Further optimization of reaction conditions for the specific one-pot sequence may lead to improved overall yields and reduced reaction times.
References
physicochemical properties of 3-(Cbz-aminomethyl)phenol
An In-depth Technical Guide on the Physicochemical Properties of 3-(Cbz-aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its IUPAC name benzyl (3-hydroxyphenyl)methylcarbamate, is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structure incorporates a phenol group, a carbamate-protected primary amine, and an aromatic ring, making it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and bioactive compounds.[1][2] The carboxybenzyl (Cbz) protecting group masks the nucleophilic and basic nature of the amine, allowing for selective chemical transformations on other parts of the molecule.[1] This strategic protection is fundamental to its utility in multi-step syntheses.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, influencing aspects such as reaction conditions, formulation, bioavailability, and purification strategies.
This technical guide provides a comprehensive overview of the core . Due to the limited availability of experimentally determined data in public literature, this document also furnishes detailed, generalized experimental protocols for the determination of these key parameters.
Core Physicochemical Properties
The known and estimated are summarized below. It is important to note that where experimental data for the target compound is unavailable, values for the closely related precursor, 3-(aminomethyl)phenol, are provided for context and are clearly indicated.
| Property | Value | Source / Note |
| IUPAC Name | benzyl (3-hydroxyphenyl)methylcarbamate | - |
| Synonyms | This compound | [1] |
| CAS Number | 75383-61-8 | [1][3][4] |
| Molecular Formula | C₁₅H₁₅NO₃ | [3] |
| Molecular Weight | 257.28 g/mol | [1][2][4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | Data not available. For reference, the precursor 3-(aminomethyl)phenol has a reported melting point of 167-171 °C. | [6] |
| Boiling Point | Data not available; likely to decompose at atmospheric pressure. | [6] |
| Solubility | DMSO: 2 mg/mL (with sonication and warming to 60°C).[7] Aqueous: Solubility is expected to be highly pH-dependent due to the amphoteric nature of the unprotected precursor.[7] Organic Solvents: Expected to be soluble in polar organic solvents like ethanol and methanol.[7] | |
| pKa (Phenolic -OH) | Data not available. For reference, the pKa of the phenolic -OH in 3-aminophenol is ~9.82.[6] The electronic effect of the Cbz-aminomethyl group will influence this value. | |
| pKa (Carbamate N-H) | Data not available. Carbamates are generally very weak acids. The pKa of the ammonium group in the precursor 3-(aminomethyl)phenol is ~9.5.[5] | |
| LogP (Octanol-Water Partition Coefficient) | Data not available. The presence of both polar groups and a nonpolar aromatic backbone suggests a moderate value. |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the experimental determination of the key .
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[8]
Methodology: Capillary Method (Thiele Tube or Digital Apparatus)
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[8] The powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[9][10]
-
Apparatus Setup:
-
Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8] This assembly is immersed in a high-boiling point oil (e.g., mineral oil) within the Thiele tube.[8]
-
Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.
-
-
Heating: The apparatus is heated gently, with the rate of temperature increase slowed to approximately 1-2°C per minute as the expected melting point is approached.[8] Constant stirring of the oil bath in the Thiele tube method ensures uniform temperature distribution.[9]
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded.[11] This range constitutes the melting point.
-
Purity Assessment: A broad melting range (greater than 2°C) may indicate the presence of impurities.
Determination of Aqueous Solubility
The solubility of a compound is a critical factor in drug development, affecting absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[7]
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed vial or flask.
-
Equilibration: The mixture is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[7]
-
Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in units such as mg/mL or moles/L at the specified temperature and pH.
Determination of pKa
The acid dissociation constant (pKa) quantifies the acidity of a compound. For this compound, the pKa of the phenolic hydroxyl group is of primary interest.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.[12][13]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter.[12] The temperature should be kept constant throughout the experiment.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is the pH at which half of the acidic species (the phenolic hydroxyl group) has been neutralized. This corresponds to the midpoint of the relevant buffer region on the titration curve.
-
Alternative Methods: Spectrophotometric or NMR-based methods can also be employed, which rely on monitoring changes in the UV-Vis absorbance or chemical shift, respectively, as a function of pH.[12][14]
Determination of LogP
The n-octanol/water partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.[15]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.
-
Equilibration: The biphasic system is agitated until partitioning equilibrium is achieved (e.g., by shaking for several hours at a constant temperature).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique like HPLC-UV.[15]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16] The logP is the base-10 logarithm of this value.[16]
-
Alternative Methods: Reverse-phase HPLC can be used as a rapid method to estimate logP by correlating the compound's retention time with that of known standards.[17]
Visualizations
The following diagrams illustrate the logical workflow for characterizing a novel compound and the significance of this compound as a versatile chemical intermediate.
Caption: Workflow for physicochemical characterization.
Caption: Role as a versatile chemical intermediate.
References
- 1. This compound | 75383-61-8 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound/CAS:75383-61-8-HXCHEM [hxchem.net]
- 4. Chemical Product Details [advtechind.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. pennwest.edu [pennwest.edu]
- 12. youtube.com [youtube.com]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. agilent.com [agilent.com]
- 16. acdlabs.com [acdlabs.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Technical Guide to 3-(Cbz-aminomethyl)phenol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Cbz-aminomethyl)phenol, a valuable bifunctional molecule for organic synthesis and pharmaceutical development. The document details its chemical properties, provides in-depth experimental protocols for its synthesis, and explores its utility as a versatile building block in the creation of complex chemical entities.
Physicochemical Properties
This compound, also known as benzyl N-[[3-(hydroxyphenyl)methyl]carbamate, is a stable intermediate that incorporates both a phenolic hydroxyl group and a carbamate-protected primary amine. This dual functionality allows for selective chemical modifications at different sites of the molecule. The carboxybenzyl (Cbz) protecting group is notable for its stability across a range of reaction conditions and its facile removal via catalytic hydrogenation.[1]
| Property | Value | Source(s) |
| CAS Number | 75383-61-8 | [1][2][3] |
| Molecular Formula | C₁₅H₁₅NO₃ | [2][3][4] |
| Molecular Weight | 257.28 g/mol | [1][3][4] |
| Synonyms | Benzyl (3-hydroxybenzyl)carbamate | [1] |
| Appearance | White to light yellow crystalline powder (typical) | [5] |
| Storage | Room temperature, dry conditions | [4] |
Synthetic Routes and Experimental Protocols
The synthesis of this compound is typically achieved by the protection of the primary amine of its precursor, 3-(aminomethyl)phenol. The precursor itself can be synthesized through several common organic transformations.
A prevalent method for synthesizing 3-(aminomethyl)phenol is the reductive amination of 3-hydroxybenzaldehyde.[1][6] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired primary amine.[6]
Protocol: Reductive Amination of 3-Hydroxybenzaldehyde [6]
-
Principle: This procedure outlines the conversion of an aldehyde to a primary amine using an ammonia source and a reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[1]
-
Reagents and Materials:
-
3-Hydroxybenzaldehyde
-
Ammonia or an ammonium salt (e.g., ammonium acetate)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Methanol or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
-
-
Procedure:
-
Dissolve 3-hydroxybenzaldehyde and an excess of the ammonia source in the chosen solvent within a round-bottom flask.
-
Stir the mixture at room temperature to facilitate the formation of the intermediate imine.
-
Carefully add the reducing agent portion-wise to the reaction mixture. Control of the addition rate is crucial to manage any effervescence or temperature increase.
-
Allow the reaction to proceed for several hours (typically 6-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, quench the reaction by carefully adding water or a dilute acid.
-
Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield crude 3-(aminomethyl)phenol.
-
Purify the crude product by recrystallization or column chromatography as needed.
-
The final step is the N-protection of 3-(aminomethyl)phenol using benzyl chloroformate (Cbz-Cl) under basic conditions.[1]
Protocol: N-protection with Benzyl Chloroformate [1]
-
Principle: This standard procedure introduces the Cbz protecting group onto a primary amine. A base is required to neutralize the hydrochloric acid byproduct of the reaction.[1]
-
Reagents and Materials:
-
3-(Aminomethyl)phenol
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable base (e.g., sodium carbonate, triethylamine)
-
A suitable solvent (e.g., dichloromethane, THF/water mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
-
-
Procedure:
-
Dissolve 3-(aminomethyl)phenol in the chosen solvent system.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add benzyl chloroformate to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Perform an aqueous work-up to remove the base and salts. Extract the product with an organic solvent.
-
Dry the organic phase and remove the solvent under reduced pressure.
-
Purify the resulting this compound by recrystallization or column chromatography.
-
Synthetic Utility and Applications
This compound is a versatile intermediate in multi-step organic synthesis.[4] The presence of two distinct functional groups—a phenolic hydroxyl and a protected amine—allows for orthogonal chemical strategies.[1]
-
Selective Functionalization: The phenolic hydroxyl group can be selectively modified (e.g., through etherification or esterification) while the amine remains protected.[1][7]
-
Deprotection and Derivatization: The Cbz group can be cleanly and efficiently removed under mild catalytic hydrogenation conditions to unmask the primary amine.[1] This allows for subsequent reactions such as acylation, sulfonylation, or the formation of ureas and Schiff bases, leading to diverse libraries of compounds for drug discovery.[1][8]
-
Scaffold for Bioactive Molecules: The underlying 3-(aminomethyl)phenol structure is found in molecules of pharmacological interest.[5][8] For instance, derivatives have been explored as potential modulators of monoamine transporters, which are targets in the treatment of neurological disorders.[5] The unmasked precursor, 3-(aminomethyl)phenol, has been noted to potentially reduce prefrontal dopamine levels.[9]
Visualizations
The following diagrams illustrate the synthetic pathways and the logical workflow for the utilization of this compound.
Caption: A simplified reaction scheme for the synthesis of this compound.
Caption: Logical workflow demonstrating the use of this compound as a synthetic intermediate.omethyl)phenol as a synthetic intermediate.
References
- 1. This compound | 75383-61-8 | Benchchem [benchchem.com]
- 2. This compound/CAS:75383-61-8-HXCHEM [hxchem.net]
- 3. Chemical Product Details [advtechind.com]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Spectroscopic Data for 3-(Cbz-aminomethyl)phenol: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Cbz-aminomethyl)phenol, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on the analysis of its functional groups and comparison with similar compounds. It is important to note that these are predicted values and may vary slightly based on experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The expected proton NMR spectrum would provide information on the different types of protons and their neighboring environments.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenolic OH | 4.5 - 6.0 | Broad Singlet | 1H |
| Carbamate NH | 5.0 - 5.5 | Broad Singlet/Triplet | 1H |
| Aromatic H (Cbz Phenyl) | 7.2 - 7.4 | Multiplet | 5H |
| Aromatic H (Phenol Ring) | 6.5 - 7.2 | Multiplet | 4H |
| Benzylic CH₂ (Cbz) | ~5.1 | Singlet | 2H |
| Benzylic CH₂ (Aminomethyl) | ~4.2 | Doublet | 2H |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[1]
| Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Carbamate) | 156 - 158 |
| C-OH (Phenol) | 155 - 157 |
| Quaternary C (Cbz Phenyl) | 136 - 138 |
| Aromatic CH (Cbz Phenyl) | 127 - 129 |
| Aromatic C-CH₂ (Phenol) | 140 - 142 |
| Aromatic CH (Phenol) | 113 - 130 |
| Benzylic CH₂ (Cbz) | 66 - 68 |
| Benzylic CH₂ (Aminomethyl) | 45 - 47 |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of key functional groups in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretch, H-bonded | 3200 - 3550 | Strong, Broad |
| Carbamate N-H | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Carbonyl C=O (Carbamate) | Stretch | 1680 - 1720 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-N | Stretch | 1220 - 1350 | Medium |
| C-O | Stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular weight for this compound (C₁₅H₁₅NO₃) is approximately 257.29 g/mol .
| m/z | Possible Fragment Ion | Interpretation |
| 257 | [C₁₅H₁₅NO₃]⁺ | Molecular Ion (M⁺) |
| 150 | [C₈H₁₀NO]⁺ | Loss of the benzyl group |
| 108 | [C₇H₈O]⁺ | McLafferty rearrangement and subsequent fragmentation |
| 91 | [C₇H₇]⁺ | Tropylium ion from the benzyl group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean NMR tube.[2] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.[3]
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition:
-
Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography system. For EI, the sample is introduced into a vacuum chamber where it is vaporized and ionized.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
-
Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.
Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
References
The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Carboxybenzyl (Cbz or Z) protecting group holds a foundational place in the art of organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1] Introduced in the 1930s by Leonidas Zervas and Max Bergmann, it was the first widely utilized Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides.[1] Despite the advent of other prominent protecting groups like Boc and Fmoc, the Cbz group remains a valuable and frequently employed tool in the synthetic chemist's arsenal due to its unique stability, reliability, and diverse deprotection methods.[1] This technical guide provides a comprehensive overview of the Cbz protecting group, from its core function and reaction mechanisms to detailed experimental protocols and quantitative data.
Core Function and Mechanism
The primary role of the Cbz group is to temporarily render the highly nucleophilic and basic amino group of a molecule unreactive to prevent unwanted side reactions during subsequent synthetic transformations.[1] This is achieved by converting the amine into a significantly less nucleophilic carbamate.[1] The Cbz group is lauded for its stability across a wide range of reaction conditions, including basic and mildly acidic media, yet it can be selectively removed under specific and relatively mild conditions.[1]
Protection of Amines
The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][2] The reaction, a nucleophilic acyl substitution, proceeds via the attack of the amine's lone pair on the electrophilic carbonyl carbon of benzyl chloroformate.[1] The presence of a base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[1][2]
dot
Caption: Mechanism of Cbz protection of an amine.
Deprotection of Cbz-Protected Amines
The removal of the Cbz group can be accomplished through several methods, with catalytic hydrogenolysis being the most common due to its mild conditions.[3]
1. Catalytic Hydrogenolysis: This is the most widely used method for Cbz deprotection.[4] It involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[5] The reaction is clean, producing the free amine, toluene, and carbon dioxide as byproducts.[5]
dot
Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.
2. Transfer Hydrogenolysis: This method avoids the need for gaseous hydrogen by using a hydrogen donor molecule in solution, such as formic acid, ammonium formate, or sodium borohydride, in the presence of a catalyst like Pd/C.[5]
3. Acidic Cleavage: Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group.[1][3] This method is useful when the substrate contains functional groups that are sensitive to reduction.[1]
Orthogonality of the Cbz Group
A significant advantage of the Cbz group is its orthogonality with other common amine protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[1] This allows for the selective removal of one protecting group in the presence of others, a crucial strategy in multi-step synthesis, particularly in peptide chemistry.[1][6]
-
Cbz vs. Boc: The Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to remove the Boc group.[1]
-
Cbz vs. Fmoc: The Cbz group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[1]
dot
Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.
Data Presentation
The efficiency of Cbz protection and deprotection is substrate and condition dependent. The following tables summarize representative yields.
Table 1: Representative Yields for Cbz Protection of Various Amines
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [7] |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [7] |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [7] |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [7] |
| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 | [7] |
| Spermidine | Cbz-Cl, NaHCO₃ | 71 | [8] |
| Various Amines | Cbz-Cl, Water, rt | 71 - 99 | [9] |
Table 2: Comparison of Cbz Deprotection Methods and Yields
| Cbz-Protected Substrate | Deprotection Method and Conditions | Yield (%) | Reference |
| N-Cbz-aniline | H₂, Pd/C (5-10%), MeOH or EtOH, rt, 1-24 h | 98 | [4] |
| N-Cbz-L-phenylalanine | H₂, Pd/C (5-10%), MeOH or EtOH, rt, 1-24 h | >95 | [4] |
| N-Cbz protected piperidine | H₂, Pd/C (5-10%), MeOH or EtOH, rt, 1-24 h | ~95 | [4] |
| N-Cbz protected peptides | Ammonium formate, Pd/C, MeOH, reflux, 1-3 h | >90 | [4] |
| Halogenated N-Cbz anilines | Ammonium formate, Pd/C, MeOH, reflux, 1-3 h | 90-95 | [4] |
| N-Cbz aromatic amines | NaBH₄, Pd/C, MeOH, rt, 5-15 min | 93-98 | [4] |
| N-Cbz protected amines | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C, 24 h | Not specified | [4] |
Experimental Protocols
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
This protocol describes a widely used method for the N-Cbz protection of amino acids.[2][7]
Materials:
-
Amino Acid (1.0 equiv)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)
-
Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate or Dichloromethane
Procedure:
-
Dissolve the amino acid in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. The pH should be maintained between 8 and 10.[2][7]
-
While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[7]
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[7]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[7]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[7]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[7]
dot
Caption: Experimental workflow for Cbz protection of an amino acid.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenation
This protocol outlines the standard procedure for removing a Cbz group using catalytic hydrogenation.[4][7]
Materials:
-
Cbz-protected compound (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon)
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite™
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.[4]
-
Carefully add the 10% Pd/C catalyst to the solution.[4]
-
Purge the flask with an inert gas.[4]
-
Introduce hydrogen gas (e.g., from a balloon) and stir the reaction mixture vigorously at room temperature.[4]
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).[4]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[7]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[7]
dot
Caption: Experimental workflow for Cbz deprotection by catalytic hydrogenation.
Conclusion
The Carboxybenzyl protecting group, with its robust stability, ease of introduction, and versatile deprotection methods, remains a cornerstone in modern organic synthesis. Its orthogonality with other common protecting groups makes it an invaluable tool for the synthesis of complex molecules, particularly in the realm of peptide and pharmaceutical chemistry. A thorough understanding of its application, as detailed in this guide, is essential for researchers and scientists aiming to design and execute efficient and successful synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijacskros.com [ijacskros.com]
The Dawn of Aminomethylphenols: A Technical Deep Dive into Their Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aminomethylphenols, a cornerstone in medicinal chemistry and material science, has a rich and often nuanced history. While the famed Mannich reaction is widely credited with the popularization of aminomethylation, the genesis of these valuable compounds predates Carl Mannich's seminal work. This technical guide delves into the pioneering discoveries and the first documented syntheses of aminomethylphenols, providing detailed experimental protocols and quantitative data for historical context and modern-day replication.
The True Pioneers: Unearthing the First Synthesis
While Carl Mannich's 1912 publication on the reaction of antipyrine with formaldehyde and ammonia laid the foundation for the reaction that now bears his name, the first synthesis of an aminomethylphenol appears to have been accomplished earlier.[1] Historical records point to two key preceding discoveries: a German patent filed by Bayer and the work of Italian chemist Mario Betti.
The Precursor: Bayer's 1896 Patent
A German patent filed by Bayer in 1896 (DE89979) describes a process for the aminomethylation of phenols. This patent predates other well-known discoveries and may represent the earliest documented industrial application of this type of reaction.
The Betti Reaction: A Foundational Discovery in 1900
In 1900, Mario Betti reported the three-component condensation of a phenol (2-naphthol), an aldehyde (benzaldehyde), and an amine (aniline), a reaction now known as the Betti reaction.[2] This reaction, a special case of the Mannich reaction, is a strong contender for the first published synthesis of an α-aminobenzylphenol.[2]
The First Synthesis: A Detailed Experimental Protocol
The following protocol is based on the foundational work of Mario Betti, representing the first well-documented, non-patented synthesis of an aminomethylphenol derivative.
Synthesis of 1-(α-Anilinobenzyl)-2-naphthol (Betti Base)
Reaction Scheme:
Caption: The Betti reaction for the synthesis of 1-(α-Anilinobenzyl)-2-naphthol.
Experimental Protocol:
-
Reactants:
-
2-Naphthol
-
Benzaldehyde
-
Aniline
-
-
Procedure:
-
A mixture of 2-naphthol, benzaldehyde, and aniline is prepared.
-
The reaction mixture is heated.
-
Upon cooling, the product, 1-(α-anilinobenzyl)-2-naphthol, crystallizes and can be isolated.
-
Note: The original 1900 publication by Betti lacks the precise quantitative details and reaction conditions that are standard in modern chemical literature. The following table provides a representative experimental procedure based on subsequent work that has refined the original discovery.
Quantitative Data from a Representative Betti Reaction
The following table summarizes the quantitative data for a typical laboratory-scale synthesis of a Betti base, providing a benchmark for researchers.
| Parameter | Value |
| Reactants | |
| 2-Naphthol | 0.72 g (5.0 mmol) |
| Benzaldehyde | 0.64 g (6.0 mmol) |
| (R)-(+)-1-Phenylethylamine | 0.64 g (5.25 mmol) |
| Reaction Conditions | |
| Temperature | 60°C |
| Time | 8 hours |
| Atmosphere | Nitrogen |
| Product | |
| Product Name | 1-((R)-1-((R)-1-Phenylethylamino)benzyl)-2-naphthol |
| Yield | 1.64 g (93%) |
| Appearance | White crystals |
This data is adapted from a modern reproduction of the Betti reaction and is provided for illustrative purposes.[3]
The Mannich Reaction: A Broader Perspective
While Betti's work was foundational, it was Carl Mannich who, starting in 1912, systematically investigated the broader scope of the aminomethylation reaction, extending it to a variety of substrates with active hydrogen atoms. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine.
General Mannich Reaction Workflow:
Caption: Generalized workflow of the Mannich reaction.
Conclusion
The discovery and initial synthesis of aminomethylphenols represent a significant milestone in organic chemistry. While the Mannich reaction is the most widely recognized method for their preparation, the pioneering work of Mario Betti and the early industrial efforts by Bayer laid the crucial groundwork. Understanding this historical context, including the original experimental approaches, provides valuable insights for contemporary researchers in the fields of drug discovery and materials science, where aminomethylphenols continue to be of paramount importance.
References
3-(Cbz-aminomethyl)phenol: A Versatile Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cbz-aminomethyl)phenol, a bifunctional aromatic compound, has emerged as a critical building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a Cbz-protected aminomethyl group and a phenolic hydroxyl moiety, offers a versatile platform for the construction of complex molecular entities. The strategic placement of these functional groups in a meta-arrangement on the phenyl ring provides distinct opportunities for selective chemical modifications, influencing the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in the development of pharmacologically active agents.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective application in synthetic chemistry. The following tables summarize key quantitative data for the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 75383-61-8 |
| Molecular Formula | C₁₅H₁₅NO₃ |
| Molecular Weight | 257.28 g/mol [1] |
| Appearance | White to light yellow crystalline powder |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | Signals for aromatic protons (δ 6.5-7.5 ppm), methylene protons of the aminomethyl group (δ ~4.2 ppm), and protons of the Cbz group (δ ~5.1 ppm for the benzylic CH₂ and δ ~7.3 ppm for the phenyl ring). |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), with the carbon attached to the hydroxyl group at the higher end of this range. The methylene carbon of the aminomethyl group (δ ~45 ppm) and carbons of the Cbz group. |
| IR (cm⁻¹) | Broad O-H stretch (~3300-3500 cm⁻¹), N-H stretch of the carbamate (~3300 cm⁻¹), C=O stretch of the carbamate (~1690 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹). |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~257. Key fragments corresponding to the loss of the benzyl group or the entire Cbz moiety. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 3-(aminomethyl)phenol, followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group.
Step 1: Synthesis of 3-(Aminomethyl)phenol via Reductive Amination of 3-Hydroxybenzaldehyde
This one-pot reaction is a widely used and efficient method for the synthesis of primary amines from aldehydes.[2]
-
Materials: 3-Hydroxybenzaldehyde, ammonia or an ammonium salt (e.g., ammonium acetate), a reducing agent (e.g., sodium borohydride or sodium cyanoborohydride), and a suitable solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve 3-hydroxybenzaldehyde in the chosen solvent in a round-bottom flask.
-
Add the ammonia source to the solution and stir to form the imine intermediate in situ.
-
Cool the reaction mixture in an ice bath and slowly add the reducing agent portion-wise.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of water or dilute acid.
-
Adjust the pH to basic (pH > 8) with a suitable base (e.g., sodium hydroxide) to ensure the amine is in its free base form.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(aminomethyl)phenol.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Step 2: Cbz-Protection of 3-(Aminomethyl)phenol
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability and ease of removal.
-
Materials: 3-(Aminomethyl)phenol, benzyl chloroformate (Cbz-Cl), a base (e.g., sodium bicarbonate or triethylamine), and a suitable solvent system (e.g., a mixture of tetrahydrofuran and water).
-
Procedure:
-
Dissolve 3-(aminomethyl)phenol in the solvent system in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base to the solution.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the cooled and stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography on silica gel.
-
Application as a Versatile Building Block: Synthesis of Tapentadol
The utility of this compound as a versatile building block is exemplified in the synthesis of various pharmacologically active molecules. A notable example is its role as a precursor to the central analgesic, Tapentadol. Tapentadol exhibits a dual mechanism of action as a μ-opioid receptor (MOR) agonist and a norepinephrine (NE) reuptake inhibitor.[3][4][5][6] The synthesis of Tapentadol often involves intermediates derived from the 3-aminophenol scaffold.
Mechanism of Action of Tapentadol: A Dual Signaling Pathway
The analgesic effect of Tapentadol is achieved through its simultaneous interaction with two distinct signaling pathways in the central nervous system.
-
μ-Opioid Receptor (MOR) Agonism: Tapentadol binds to and activates μ-opioid receptors, which are G-protein coupled receptors located on the presynaptic and postsynaptic membranes of neurons involved in pain transmission. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This results in hyperpolarization of the neuron and a reduction in the release of nociceptive neurotransmitters, thereby dampening the pain signal.[3][4]
-
Norepinephrine (NE) Reuptake Inhibition: Tapentadol also blocks the norepinephrine transporter (NET), preventing the reuptake of norepinephrine from the synaptic cleft in the descending pain pathways of the spinal cord.[3][5] The increased concentration of norepinephrine enhances its inhibitory effect on pain transmission by acting on α2-adrenergic receptors on nociceptive neurons.[5]
The following diagram illustrates the dual mechanism of action of Tapentadol.
Conclusion
This compound stands as a valuable and versatile building block in the arsenal of synthetic and medicinal chemists. Its dual functionality, coupled with the reliable chemistry of the Cbz protecting group, allows for the strategic and controlled synthesis of complex molecular architectures with significant therapeutic potential. The successful application of its structural motif in the development of drugs like Tapentadol underscores its importance in the ongoing quest for novel and effective therapeutic agents. This technical guide provides a foundational understanding for researchers to explore and exploit the full potential of this key synthetic intermediate in their drug discovery and development endeavors.
References
An In-depth Technical Guide to the Structural Elucidation of Cbz-Protected Aminophenols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of Carboxybenzyl (Cbz)-protected aminophenols. This class of compounds is of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of complex bioactive molecules. Accurate structural characterization is paramount for ensuring the identity, purity, and desired properties of these compounds. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the unambiguous determination of the structure of ortho-, meta-, and para-Cbz-aminophenol isomers.
Introduction to Cbz-Protected Aminophenols
The Cbz protecting group is widely employed in organic synthesis to temporarily block the reactivity of amine functionalities. In the context of aminophenols, this protection allows for selective reactions at other positions of the molecule, such as the phenolic hydroxyl group or the aromatic ring. The structural elucidation of these intermediates is a critical step in any synthetic workflow to confirm the success of the protection step and to ensure the correct regiochemistry. The three positional isomers, ortho-, meta-, and para-Cbz-aminophenol, while sharing the same molecular formula, exhibit distinct physical and spectroscopic properties that allow for their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the routine structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the complete assignment of the molecular structure.
Comparative NMR Data
The chemical shifts (δ) in ppm for the three isomers of Cbz-aminophenol are summarized below. These values are indicative and can vary slightly based on the solvent and concentration.
| Compound | Isomer | ¹H NMR (DMSO-d₆) δ [ppm] | ¹³C NMR (DMSO-d₆) δ [ppm] | Reference |
| Benzyl (2-hydroxyphenyl)carbamate | ortho | Data not available in search results | Data not available in search results | |
| Benzyl (3-hydroxyphenyl)carbamate | meta | Data not available in search results | Data not available in search results | |
| Benzyl (4-hydroxyphenyl)carbamate | para | 9.42 (s, 1H, OH), 9.10 (s, 1H, NH), 7.44 – 7.30 (m, 5H, Cbz-ArH), 7.24 (d, J = 8.4 Hz, 2H, ArH), 6.69 (d, J = 8.9 Hz, 2H, ArH), 5.11 (s, 2H, CH₂)[1] | Data not available in search results | [1] |
Note: Specific and complete ¹H and ¹³C NMR data for the ortho and meta isomers were not available in the provided search results. The table will be updated as more data becomes available.
Experimental Protocol for NMR Analysis
A general protocol for acquiring high-quality NMR spectra of Cbz-protected aminophenols is as follows:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the Cbz-aminophenol sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase the spectrum and integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a standard pulse program like zgpg30.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the FID similarly to the ¹H spectrum.
-
-
2D NMR Experiments (Optional but Recommended):
-
To aid in the complete and unambiguous assignment of signals, especially for complex molecules, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Expected Fragmentation Patterns
For Cbz-protected aminophenols, Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques. The fragmentation is often dictated by the Cbz group and the aminophenol core.
-
Loss of the Benzyl Group: A common fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the formation of a tropylium ion at m/z 91.
-
Decarboxylation: Loss of carbon dioxide (CO₂) from the carbamate moiety is another characteristic fragmentation.
-
Cleavage of the Carbamate Bond: The bond between the nitrogen and the carbonyl carbon can cleave, leading to fragments corresponding to the aminophenol and the Cbz group.
Comparative Mass Spectrometry Data
| Compound | Isomer | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| Benzyl (2-hydroxyphenyl)carbamate | ortho | ESI/EI | Data not available | Predicted: 91, [M-CO₂]⁺, [M-C₇H₇]⁺ | |
| Benzyl (3-hydroxyphenyl)carbamate | meta | ESI/EI | Data not available | Predicted: 91, [M-CO₂]⁺, [M-C₇H₇]⁺ | |
| Benzyl (4-hydroxyphenyl)carbamate | para | ESI | Data not available | Predicted: 91, [M-CO₂]⁺, [M-C₇H₇]⁺ |
Note: Experimental mass spectrometry data for the Cbz-protected aminophenol isomers were not found in the search results. The predicted fragments are based on the general fragmentation behavior of benzyl carbamates.
Experimental Protocol for LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method for the analysis of Cbz-protected aminophenols, as it allows for separation from impurities prior to mass analysis.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration in the low µg/mL to ng/mL range.
-
-
Liquid Chromatography:
-
Use a reverse-phase C18 column.
-
A typical mobile phase gradient could be a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compound.
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source, typically in positive ion mode.
-
Acquire full scan mass spectra to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data for structural confirmation.
-
X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for confirming the absolute structure, including stereochemistry and conformation.
Crystallographic Data
Obtaining suitable single crystals of the Cbz-protected aminophenols is a prerequisite for this analysis. While specific crystallographic data for the title compounds were not found, data for a structurally related compound, N-Cbz-L-tyrosine, can provide insights into the expected molecular packing and hydrogen bonding interactions.
| Compound | Isomer | Crystal System | Space Group | Unit Cell Parameters | Reference |
| Benzyl (2-hydroxyphenyl)carbamate | ortho | Data not available | Data not available | Data not available | |
| Benzyl (3-hydroxyphenyl)carbamate | meta | Data not available | Data not available | Data not available | |
| Benzyl (4-hydroxyphenyl)carbamate | para | Data not available | Data not available | Data not available | |
| N-Cbz-L-tyrosine (analogue) | - | Orthorhombic | P2₁2₁2₁ | a = 5.98 Å, b = 14.12 Å, c = 18.23 Å |
Experimental Protocol for X-ray Crystallography
-
Crystallization:
-
Grow single crystals of the Cbz-aminophenol from a suitable solvent or solvent mixture. Common techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.
-
The ideal crystal should be well-formed, transparent, and have dimensions of approximately 0.1-0.3 mm.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
-
Conclusion
The structural elucidation of Cbz-protected aminophenols can be effectively achieved through a combination of modern analytical techniques. NMR spectroscopy provides the primary means for determining the connectivity and isomeric form in solution. Mass spectrometry confirms the molecular weight and provides valuable fragmentation information for structural verification. Finally, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. By employing these methods in a complementary fashion, researchers and drug development professionals can confidently characterize these important synthetic intermediates.
References
chemical reactivity of the phenolic hydroxyl group in 3-(Cbz-aminomethyl)phenol
An In-depth Technical Guide on the Chemical Reactivity of the Phenolic Hydroxyl Group in 3-(Cbz-aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a phenolic hydroxyl group and a carbobenzyloxy (Cbz)-protected primary amine, makes it a versatile building block for constructing complex molecular architectures. The Cbz group provides robust protection for the amine, allowing for selective chemical transformations to be performed on the phenolic hydroxyl group and the aromatic ring. This guide provides a comprehensive technical overview of the reactivity of the phenolic hydroxyl group, including its acidity, susceptibility to O-alkylation and O-acylation, and its directing effects in electrophilic aromatic substitution. Detailed experimental protocols, quantitative data, and process diagrams are included to support researchers in the effective utilization of this valuable synthetic intermediate.
Introduction
The unique architecture of this compound, which combines a nucleophilic phenolic hydroxyl group with a protected aminomethyl moiety in a meta-relationship, offers distinct strategic advantages in multi-step synthesis.[1] The Cbz protecting group is stable under a range of conditions, yet can be cleanly removed via catalytic hydrogenolysis, revealing the primary amine for subsequent functionalization.[2][3] This allows chemists to selectively manipulate the phenolic portion of the molecule without interference from the amine.[4] Understanding the specific reactivity of the phenolic hydroxyl group is therefore paramount for its strategic incorporation into diverse molecular scaffolds, particularly in the development of novel therapeutic agents.[4][5]
Physicochemical Properties and Electronic Effects
The reactivity of the phenolic hydroxyl group is fundamentally governed by its acidity (pKa) and the electronic environment of the aromatic ring. The electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the meta-substituted Cbz-aminomethyl group influence the molecule's overall chemical behavior.
Acidity of the Phenolic Hydroxyl Group
Table 1: Acidity of this compound and Related Compounds
| Compound | Functional Group | Approximate pKa | Source |
| Phenol | Hydroxyl | 9.95 | [7] |
| 3-Aminophenol | Hydroxyl | 9.82 | [6] |
| 3-(Aminomethyl)phenol | Hydroxyl | ~10.2 (estimated) | [5] |
| 3-(Aminomethyl)phenol | Amino | ~9.5 (estimated) | [5] |
Core Reactivity of the Phenolic Hydroxyl Group
With the amine functionality masked by the Cbz group, the phenolic hydroxyl group becomes the primary site for a range of chemical transformations.
O-Alkylation (Williamson Ether Synthesis)
O-alkylation is a principal application for this intermediate, forming a stable ether linkage.[4] This reaction is fundamental for tethering the aminomethylphenol core to other molecular fragments. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide ion attacks an alkyl halide or other electrophile with a suitable leaving group.
-
Activation: The reaction requires a base to deprotonate the phenol and form the more nucleophilic phenoxide. The choice of base is critical; strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used.[8]
-
Reactivity: The rate of reaction depends on the alkylating agent, with the leaving group ability following the trend I > Br > Cl.[8]
-
Selectivity: The presence of the Cbz protecting group is crucial for selectivity. In the unprotected 3-(aminomethyl)phenol, competition between O-alkylation and N-alkylation would lead to a mixture of products.[9]
O-Acylation
The phenolic hydroxyl group can be readily acylated to form esters using acylating agents such as acyl chlorides or anhydrides. These reactions are typically performed in the presence of a non-nucleophilic base like pyridine or triethylamine, which serves to neutralize the acid byproduct. While O-acylation of phenols is a common transformation, conditions must be controlled to prevent any potential side reactions.[10]
Electrophilic Aromatic Substitution
The hydroxyl group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (SEAr) reactions.[4] It donates electron density to the aromatic ring through resonance, stabilizing the intermediates formed during electrophilic attack at the ortho and para positions.[11][12]
-
Directing Effects: The incoming electrophile will be directed primarily to the positions ortho and para to the hydroxyl group (C2, C4, and C6). The existing Cbz-aminomethyl group at the C3 position will sterically hinder attack at the C2 and C4 positions to some extent.
-
Reactivity: Phenols are highly reactive towards SEAr, often requiring milder conditions than those used for benzene. Reactions like halogenation can be difficult to control, sometimes leading to polysubstitution without a catalyst.[13] Friedel-Crafts reactions can be complicated by the coordination of the Lewis acid catalyst with the phenolic oxygen.[9]
Mandatory Visualizations
Caption: Key reactions of the this compound hydroxyl group.
Caption: Ortho-, para-directing effect of the hydroxyl group.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 75383-61-8 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 7. 3-(Aminomethyl)phenol | C7H9NO | CID 735894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
The Enduring Guardian: A Technical Guide to the Stability of the Carboxybenzyl (Cbz) Protecting Group under Acidic and Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
The carboxybenzyl (Cbz or Z) group, a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and complex molecule construction, is renowned for its robustness. Its stability profile allows for the selective protection of amines while other chemical transformations are performed. However, the precise conditions under which the Cbz group is stable or cleaved are critical for the successful design and execution of multi-step synthetic routes. This in-depth technical guide provides a comprehensive overview of the stability of the Cbz group under a range of acidic and basic conditions, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
Core Principles of Cbz Group Stability
The Cbz group protects an amine as a carbamate, which significantly reduces the nucleophilicity and basicity of the nitrogen atom. The stability of the Cbz group is intrinsically linked to the susceptibility of the benzylic C-O bond to cleavage. In general, the Cbz group is stable under mildly acidic and a wide range of basic conditions, making it orthogonal to other common amine protecting groups like the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] However, strong acids and specific basic or nucleophilic conditions can readily cleave the Cbz group.
Stability and Cleavage under Acidic Conditions
The Cbz group is generally stable to mild acidic conditions but can be efficiently removed by strong acids. The cleavage proceeds through protonation of the carbamate's carbonyl oxygen, which weakens the benzylic C-O bond and facilitates its cleavage.
Quantitative Data on Acidic Cleavage
The rate of acidic cleavage is dependent on the strength of the acid, the solvent, and the substrate. The following table summarizes typical conditions and outcomes for the acidic deprotection of Cbz-protected amines.
| Deprotection Reagent | Substrate Example | Temperature | Time | Typical Yield (%) | Reference |
| 33% HBr in Acetic Acid | Cbz-protected peptide | Room Temperature | 1 - 2 hours | > 90 | [3] |
| Trifluoroacetic Acid (TFA) | Cbz-tetraalanine | Room Temperature | 1 - 4 hours | > 90 | [3] |
| AlCl₃ in Hexafluoroisopropanol (HFIP) | Various Cbz-amines | Room Temperature | 2 - 16 hours | High | [1] |
| Isopropanol Hydrochloride (IPA·HCl) | Substituted piperidine | 65-75 °C | 4 hours | Not specified | [4] |
| 6N HCl in Methanol | Substituted piperidine | 80 °C | Not specified | Not specified | [4] |
Mechanism of Acidic Cleavage
Under strong acidic conditions, the cleavage of the Cbz group is believed to proceed via two primary mechanisms, depending on the specific reagents:
-
With HBr in Acetic Acid (SN2 type): The reaction is initiated by protonation of the carbamate carbonyl oxygen. The bromide ion then acts as a nucleophile, attacking the benzylic carbon in an SN2 fashion. This leads to the formation of benzyl bromide, and the resulting unstable carbamic acid rapidly decarboxylates to yield the free amine.
-
With Trifluoroacetic Acid (SN1 type): Protonation of the carbonyl oxygen is followed by the departure of the carbamic acid to form a stable benzyl cation. This cation is then trapped by nucleophiles present in the reaction mixture. The carbamic acid intermediate subsequently loses carbon dioxide to release the deprotected amine. The use of scavenger cations, such as triisopropylsilane (TIS), is common to prevent side reactions of the benzyl cation with sensitive residues in the substrate.
Detailed Experimental Protocols for Acidic Cleavage
Protocol 1: Cleavage of Cbz Group using Hydrogen Bromide in Acetic Acid [3]
-
Materials:
-
Cbz-protected compound
-
33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve the Cbz-protected compound in 33% HBr/AcOH at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, add an excess of cold anhydrous diethyl ether to precipitate the amine hydrobromide salt.
-
Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
Protocol 2: Cleavage of Cbz Group using Trifluoroacetic Acid [3]
-
Materials:
-
Cbz-protected compound
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane, TIS)
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve the Cbz-protected compound in a mixture of TFA and a scavenger (e.g., 95% TFA, 2.5% water, 2.5% TIS) at room temperature.
-
Stir the solution for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, precipitate the product by adding an excess of cold anhydrous diethyl ether.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
Protocol 3: Cleavage of Cbz Group using Aluminum Chloride in HFIP [1]
-
Materials:
-
Cbz-protected amine
-
Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
To a solution of the Cbz-protected amine (1 equivalent) in HFIP, add AlCl₃ (3 equivalents) at room temperature.
-
Stir the suspension at room temperature for 2 to 16 hours, monitoring by TLC or UPLC-MS.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Quench the reaction with aqueous NaHCO₃ solution and extract with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude amine.
-
Stability and Cleavage under Basic Conditions
The Cbz group is generally considered stable to a wide range of basic conditions, including those commonly used for the deprotection of Fmoc groups (e.g., 20% piperidine in DMF).[2] This stability is a key feature that allows for its use in orthogonal protection strategies in peptide synthesis. However, under specific circumstances, the Cbz group can be cleaved by bases.
General Stability to Common Bases
The Cbz group is resistant to cleavage by common organic and inorganic bases under standard conditions. This includes:
-
Tertiary amines: Triethylamine (TEA), Diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), and Pyridine.
-
Inorganic bases: Sodium carbonate (Na₂CO₃), Sodium bicarbonate (NaHCO₃), and Potassium carbonate (K₂CO₃).
-
Piperidine: The Cbz group is stable to the conditions used for Fmoc deprotection (typically 20% piperidine in DMF), which is a critical aspect of its orthogonality.[2]
Conditions for Basic Cleavage
While generally stable, the Cbz group can be cleaved under more forcing basic conditions or on specific substrates.
-
Strong Aqueous Base: In some cases, concentrated sodium hydroxide can lead to the cleavage of the Cbz group, although this is not a general or high-yielding method and can be substrate-dependent.[2]
-
Heteroaromatic Amines: The Cbz group attached to a nitrogen atom within a heteroaromatic ring (e.g., imidazole, pyrrole) is more susceptible to basic or nucleophilic cleavage than when it is attached to an aliphatic amine. This is attributed to the increased acidity of the N-H bond in the deprotected heteroaromatic amine, which can drive the reaction forward. A mild method for the deprotection of heteroaromatic carbamates involves methanolysis catalyzed by a base such as sodium methoxide or DBU.[5]
Quantitative Data on Basic Stability and Cleavage
Quantitative kinetic data on the stability of the Cbz group under a wide range of pH values is not extensively reported in the literature, as it is generally considered stable under non-hydrolytic basic conditions. For cleavage conditions, the data is often presented as reaction completion times rather than kinetic rates.
| Condition | Substrate Type | Stability/Cleavage | Reference |
| 20% Piperidine in DMF | Aliphatic Cbz-amine | Stable | [2] |
| Na₂CO₃, NaHCO₃ | Aliphatic Cbz-amine | Stable | [6] |
| NaOH (1.2 equivalents) in THF | bis-Cbz-piperazic acid | Selective cleavage of one Cbz group (slow) | [2] |
| NaOMe or DBU in Methanol | Heteroaromatic Cbz-carbamate | Cleavage observed | [5] |
Mechanism of Base-Catalyzed Cleavage on Heteroaromatics
The cleavage of a Cbz group from a heteroaromatic amine under basic conditions is thought to proceed via a nucleophilic attack of the base (e.g., methoxide) at the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which then collapses, leading to the release of the heteroaromatic anion and a methyl benzyl carbonate. The heteroaromatic anion is then protonated by the solvent.
Detailed Experimental Protocol for Selective Basic Cleavage
Protocol 4: Selective Mono-deprotection of bis-Cbz-piperazic acid [2]
-
Materials:
-
(R)- or (S)-bis-Cbz-piperazic acid
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the bis-Cbz-piperazic acid (1 equivalent) in THF.
-
Add a solution of NaOH (1.2 equivalents) in water.
-
Stir the reaction mixture at room temperature for 18 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the mono-deprotected product by chromatography.
-
Orthogonality and Strategic Applications
The distinct stability profiles of the Cbz, Boc, and Fmoc protecting groups are the foundation of their orthogonal use in complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS). A typical strategy might involve using an Fmoc-protected amino acid for chain elongation (deprotected with piperidine), Boc-protected side chains (deprotected with TFA in the final cleavage step), and a Cbz-protected N-terminus if solution-phase fragment condensation is planned.
Conclusion
The carboxybenzyl (Cbz) protecting group remains a versatile and reliable tool for amine protection in modern organic synthesis. Its robustness towards a wide range of reagents, coupled with well-established protocols for its selective cleavage, ensures its continued utility. A thorough understanding of its stability profile under both acidic and basic conditions is paramount for its effective implementation in complex synthetic strategies. While generally stable to bases and mild acids, strong acidic conditions or specific base-mediated reactions on activated substrates provide efficient means for its removal. This technical guide provides researchers, scientists, and drug development professionals with the essential knowledge to strategically employ the Cbz group in their synthetic endeavors.
References
- 1. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 2. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tdcommons.org [tdcommons.org]
- 5. researchgate.net [researchgate.net]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Selective N-Acylation of 3-(Aminomethyl)phenol
Introduction
3-(Aminomethyl)phenol is a bifunctional aromatic compound that serves as a vital building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring both a primary aminomethyl group and a phenolic hydroxyl group, allows for a wide range of chemical transformations. One of the most fundamental and broadly utilized reactions is the selective N-acylation of the primary amine. This process is a cornerstone for introducing diverse functional groups and constructing more complex molecules, making it a key step in the synthesis of numerous pharmaceutical compounds.[1] The resulting N-acyl derivatives are notable intermediates in drug discovery, particularly as modulators of monoamine transporters, with some showing activity as norepinephrine reuptake inhibitors.[1]
This document provides a detailed protocol for the N-acylation of 3-(aminomethyl)phenol using acetic anhydride under solvent-free conditions, a method that aligns with green chemistry principles by offering high yields and a simplified work-up procedure.[2][3]
Biological Pathway: Norepinephrine Reuptake Inhibition
Derivatives of 3-(aminomethyl)phenol are structurally related to compounds known to inhibit the reuptake of catecholamines like norepinephrine.[1] This inhibition increases the concentration of norepinephrine in the synaptic cleft, which is a common mechanism of action for many medications used to treat depression and ADHD.[1]
Caption: Mechanism of norepinephrine reuptake inhibition.
Quantitative Data Summary
The N-acylation of 3-(aminomethyl)phenol can be performed to generate a variety of derivatives. The table below summarizes the quantitative data for the synthesis of N-(3-hydroxybenzyl)acetamide, a representative amide derivative.[2]
| Derivative Class | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Amide | N-(3-hydroxybenzyl)acetamide | C₉H₁₁NO₂ | 165.19 | 95 | 103-105 |
Experimental Workflow
The overall process for the synthesis and purification of N-acylated 3-(aminomethyl)phenol derivatives follows a standard laboratory workflow, as illustrated below.
Caption: Experimental workflow for N-acylation.
Detailed Experimental Protocol
Protocol: Synthesis of N-(3-hydroxybenzyl)acetamide
This protocol details the N-acetylation of 3-(aminomethyl)phenol using acetic anhydride under solvent- and catalyst-free conditions.[2]
Materials:
-
3-(aminomethyl)phenol (1.0 mmol, 123.15 mg)
-
Acetic anhydride (1.5 mmol, 0.14 mL)
-
Diethyl ether
-
Ethyl acetate (for TLC and chromatography)
-
Hexane (for TLC and chromatography)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
25 mL round-bottom flask
-
Glass rod or magnetic stirrer and stir bar
-
Preheated oil bath or heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (optional)
-
Vacuum filtration apparatus (optional)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 3-(aminomethyl)phenol (1.0 mmol, 123.15 mg). Add acetic anhydride (1.5 mmol, 0.14 mL) to the flask.[1][2]
-
Reaction: Homogenously mix the contents with a glass rod or magnetic stirrer. Place the flask in a preheated oil bath set to 60 °C and stir the mixture.[1][2]
-
Monitoring: Monitor the progress of the reaction by TLC, using an eluent such as ethyl acetate/hexane (1:1). The reaction is typically complete within 30-60 minutes.[1][2]
-
Work-up (Method A - Precipitation):
-
Work-up (Method B - Extraction):
-
After the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Dissolve the crude product in ethyl acetate (20 mL) and transfer it to a separatory funnel.[1]
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]
-
-
Purification: The resulting crude product, N-(3-hydroxybenzyl)acetamide, can be further purified by column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization to afford the pure product.[1][4]
Troubleshooting and Alternative Protocols
While the solvent-free method is efficient, other conditions can be employed. The classic Schotten-Baumann reaction involves using an acyl chloride with a base.[5][6]
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time or gently heat the mixture. A slight excess (1.1-1.2 equivalents) of the acylating agent can be beneficial.[4] |
| Mixture of N- and O-Acylated Products | Reaction conditions are too harsh, or the base is too strong, causing O-acylation. | For selective N-acylation, use a mild base like triethylamine or no base at all. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity.[4][7] |
| Product Precipitation in Reaction | The polarity of the solvent is not optimal for keeping the product dissolved. | This is often not an issue in solvent-free conditions but if using a solvent, choose one in which the product is soluble (e.g., DMF, THF).[4][7] |
| Dark Reaction Mixture | The phenol ring is susceptible to oxidation. | Run the reaction under an inert atmosphere (nitrogen or argon) and use purified, degassed solvents to minimize oxidation.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Synthesis and Bioactivity of 3-(Aminomethyl)phenol Derivatives: A Guide for Researchers
Application Notes and Protocols for the Synthesis and Evaluation of Bioactive Derivatives from 3-(Aminomethyl)phenol
For researchers, scientists, and drug development professionals, 3-(aminomethyl)phenol serves as a versatile scaffold for the synthesis of a diverse array of bioactive compounds. Its bifunctional nature, possessing both a primary amine and a phenolic hydroxyl group, allows for selective derivatization to generate libraries of molecules with potential therapeutic applications. This document provides a comprehensive overview of synthetic routes to key derivatives, detailed experimental protocols, and a summary of their biological activities, including antimicrobial, cytotoxic, kinase inhibitory, and norepinephrine reuptake inhibitory properties.
Synthetic Strategies and Key Derivatives
The primary amine and phenolic hydroxyl groups of 3-(aminomethyl)phenol offer two reactive sites for chemical modification. Selective derivatization can be achieved by choosing appropriate reaction conditions and protecting groups. Common classes of synthesized derivatives include amides, sulfonamides, ureas, and Schiff bases.
A general workflow for the synthesis of these derivatives is outlined below.
Caption: General synthetic pathways for 3-(aminomethyl)phenol derivatives.
Data Presentation: Synthesis of 3-(Aminomethyl)phenol Derivatives
The following table summarizes the synthesis of various derivatives of 3-(aminomethyl)phenol, including reaction yields and melting points.
| Derivative Class | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Amide | N-(3-hydroxybenzyl)acetamide | C₉H₁₁NO₂ | 165.19 | 95 | 103-105 |
| Sulfonamide | N-(3-hydroxybenzyl)benzenesulfonamide | C₁₃H₁₃NO₃S | 263.31 | 88 | 115-117 |
| Urea | 1-(3-hydroxybenzyl)-3-phenylurea | C₁₄H₁₄N₂O₂ | 242.27 | 92 | 168-170 |
| Schiff Base | 3-(((4-hydroxybenzylidene)amino)methyl)phenol | C₁₄H₁₃NO₂ | 227.26 | 85 | 188-190 |
Biological Activities of 3-(Aminomethyl)phenol Derivatives
Derivatives of 3-(aminomethyl)phenol have been investigated for a range of biological activities. A summary of available quantitative data is presented below.
Antimicrobial Activity
Schiff base derivatives of aminophenols have shown promising antimicrobial activity. The following table presents the Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from the analogous 3-aminophenol.[1]
| Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Bacillus cereus | Enterococcus faecalis | Klebsiella pneumoniae |
| L7 (4-chloro derivative) | 6.25 | 6.25 | 12.5 | 6.25 | 12.5 | 6.25 |
| L8 (4-nitro derivative) | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 |
| Ampicillin | 12.5 | 6.25 | >100 | 6.25 | 6.25 | 12.5 |
Cytotoxic Activity
Synthetic derivatives of various phenolic compounds have been evaluated for their cytotoxic effects against cancer cell lines. The table below shows the IC50 values of some synthetic amide derivatives against the HepG2 cancer cell line.[2]
| Compound | IC50 (µM) vs. HepG2 |
| 6a | 0.65 |
| 6b | 0.92 |
| SAHA (reference) | 2.91 |
| CA-4 (reference) | 0.54 |
Kinase Inhibitory Activity
Sulfonamide derivatives are a well-known class of kinase inhibitors. The table below presents the IC50 values of representative sulfonamide-based inhibitors against Focal Adhesion Kinase (FAK).[3]
| Compound | FAK IC50 (nM) |
| 7e | <100 |
Norepinephrine Reuptake Inhibition
Derivatives of 3-(aminomethyl)phenol are structurally similar to known norepinephrine reuptake inhibitors. The following table provides the inhibitor constant (Ki) values for various compounds targeting the norepinephrine transporter (NET).[4]
| Compound | NET Ki (nM) |
| Reboxetine | 1.1 |
| (R)-Nisoxetine | 0.46 |
| Desipramine | 7.36 |
| Duloxetine | 7.5 |
Antioxidant Activity
While specific quantitative antioxidant data for 3-(aminomethyl)phenol derivatives is limited in the reviewed literature, phenolic compounds are well-known for their antioxidant properties. The antioxidant capacity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with results expressed as IC50 values. For reference, the IC50 values for various phenolic compounds in these assays are widely reported.
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of N-(3-hydroxybenzyl)acetamide (Amide Derivative)
-
Principle: This protocol describes the N-acylation of the primary amine of 3-(aminomethyl)phenol with acetic anhydride.
-
Materials: 3-(aminomethyl)phenol, acetic anhydride, diethyl ether, round-bottom flask, magnetic stirrer, heating mantle.
-
Procedure:
-
In a 50 mL round-bottomed flask, add 3-(aminomethyl)phenol (1 mmol).
-
Add acetic anhydride (1.2 mmol) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add diethyl ether (5 mL) to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Synthesis of N-(3-hydroxybenzyl)benzenesulfonamide (Sulfonamide Derivative)
-
Principle: This protocol details the reaction of 3-(aminomethyl)phenol with benzenesulfonyl chloride in the presence of a base.
-
Materials: 3-(aminomethyl)phenol, benzenesulfonyl chloride, pyridine, dichloromethane (DCM), round-bottom flask, magnetic stirrer.
-
Procedure:
-
Dissolve 3-(aminomethyl)phenol (1.0 mmol) in pyridine (5 mL) in a round-bottom flask at 0 °C.
-
Add benzenesulfonyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold water and extract with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 3: Synthesis of 1-(3-hydroxybenzyl)-3-phenylurea (Urea Derivative)
-
Principle: This protocol describes the reaction of 3-(aminomethyl)phenol with phenyl isocyanate to form a urea linkage.
-
Materials: 3-(aminomethyl)phenol, phenyl isocyanate, acetonitrile, round-bottom flask, magnetic stirrer.
-
Procedure:
-
Dissolve 3-(aminomethyl)phenol (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.
-
Add phenyl isocyanate (1.05 mmol) dropwise to the stirred solution at room temperature.
-
Stir the mixture for 1-2 hours.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Wash the solid product with a small amount of cold acetonitrile and dry under vacuum.
-
Protocol 4: Synthesis of 3-(((4-hydroxybenzylidene)amino)methyl)phenol (Schiff Base Derivative)
-
Principle: This protocol describes the condensation reaction between 3-(aminomethyl)phenol and an aldehyde to form an imine.
-
Materials: 3-(aminomethyl)phenol, 4-hydroxybenzaldehyde, ethanol, glacial acetic acid, round-bottom flask, reflux condenser.
-
Procedure:
-
Dissolve 3-(aminomethyl)phenol (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add 4-hydroxybenzaldehyde (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
Biological Assay Protocols
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[1]
-
Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Protocol 6: Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Protocol 7: In Vitro Kinase Inhibition Assay (Radiometric)
-
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by a kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the test compound at various concentrations in a kinase reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at an optimal temperature for a specific time.
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
Protocol 8: Norepinephrine Transporter (NET) Inhibition Assay (Radioligand Binding)
-
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the norepinephrine transporter.
-
Procedure:
-
Prepare cell membranes or intact cells expressing the norepinephrine transporter.
-
Incubate the membranes/cells with a fixed concentration of a radiolabeled NET ligand (e.g., [³H]nisoxetine) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Calculate the percentage of specific binding and determine the Ki value of the test compound.
-
Protocol 9: DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Procedure:
-
Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Add various concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Signaling Pathways
Protein Kinase C (PKC) Signaling Pathway
3-(Aminomethyl)phenol derivatives have been identified as potential inhibitors of Protein Kinase C (PKC), a key enzyme in cellular signal transduction. The diagram below illustrates a simplified PKC signaling cascade and the potential point of inhibition.
Caption: Simplified Protein Kinase C (PKC) signaling pathway and inhibition.
Norepinephrine Reuptake Mechanism and Inhibition
The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. Derivatives of 3-(aminomethyl)phenol can act as inhibitors of this transporter.
Caption: Norepinephrine reuptake at the synapse and its inhibition.
References
Application Notes & Protocols: Leveraging 3-(Cbz-aminomethyl)phenol as a Versatile Scaffold in Medicinal Chemistry
Introduction
3-(Carboxybenzyl-aminomethyl)phenol is a highly valuable and versatile building block in medicinal chemistry and organic synthesis.[1][2] Its structure is uniquely suited for scaffold development, featuring a phenolic hydroxyl group and a primary amine protected by a carboxybenzyl (Cbz) group. This configuration allows for selective chemical transformations, making it an attractive starting material for creating libraries of complex and pharmacologically active molecules.[1][2] The Cbz group effectively masks the nucleophilic amine, permitting chemists to functionalize the phenolic hydroxyl group or the aromatic ring selectively.[1] Subsequently, the Cbz group can be cleanly removed under mild conditions, typically via catalytic hydrogenation, to reveal the primary amine for further derivatization.[1] This strategic protection and deprotection are fundamental to its utility. The meta-substitution pattern of the functional groups provides a distinct spatial arrangement that can be pivotal for influencing binding interactions with biological targets.[3]
These application notes provide an overview of the synthetic strategies involving 3-(Cbz-aminomethyl)phenol and detailed protocols for the synthesis and evaluation of its derivatives, which have shown promise as kinase inhibitors, modulators of monoamine transporters, and antitubercular agents.[1][2][3]
Physicochemical and Reactivity Profile
The dual functionality of the 3-(aminomethyl)phenol core dictates its reactivity. The Cbz-protected form allows for initial modifications targeting the phenol group. Following deprotection, the primary amine becomes the key site for derivatization.
Table 1: Physicochemical Properties of 3-(Aminomethyl)phenol (Deprotected Core) Data for the deprotected analog, which is a key intermediate.
| Property | Value |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 114-118 °C |
| pKa (amino group) | ~9.5 (estimated) |
| pKa (hydroxyl group) | ~10.2 (estimated) |
| Source: BenchChem Technical Guide[2] |
Core Synthetic Strategies & Workflows
The primary significance of this compound lies in the strategic protection offered by the Cbz group, enabling a two-pronged approach to diversification.
Strategy A: Functionalization of the Phenolic Hydroxyl Group
With the amine protected, the phenolic hydroxyl group is the primary site for modification. A common strategy is etherification to modulate the molecule's biological and physical properties.[1] This allows for the introduction of various side chains before deprotecting the amine for subsequent reactions.
Strategy B: Cbz Deprotection and Amine Functionalization
Alternatively, the Cbz group can be removed first to expose the primary amine. This amine can then be functionalized through various reactions such as N-acylation, sulfonylation, or reaction with isocyanates to form ureas.[4]
Table 2: Synthesis of Derivatives from 3-(Aminomethyl)phenol Quantitative data for derivatives synthesized following the deprotection of the Cbz group.
| Derivative Class | Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) |
| Amide | N-(3-hydroxybenzyl)acetamide | C₉H₁₁NO₂ | 95 | 103-105 |
| Sulfonamide | N-(3-hydroxybenzyl)benzenesulfonamide | C₁₃H₁₃NO₃S | 88 | 115-117 |
| Urea | 1-(3-hydroxybenzyl)-3-phenylurea | C₁₄H₁₄N₂O₂ | 92 | 168-170 |
| Schiff Base | 3-(((4-hydroxybenzylidene)amino)methyl)phenol | C₁₄H₁₃NO₂ | 85 | 188-190 |
| Source: BenchChem Application Notes[4] |
Application in Target-Oriented Drug Discovery
The 3-(aminomethyl)phenol scaffold is a key feature in the design of molecules targeting various signaling pathways implicated in disease.
Choline Kinase (ChoK) Inhibitors
The 3-aminophenol core is valuable in developing non-symmetrical choline kinase inhibitors for cancer therapy.[3] The orientation of the scaffold is critical; studies show that connecting a linker to the nitrogen atom generally yields better enzymatic inhibition (IC50), while attachment to the oxygen atom can lead to superior antiproliferative activity (GI50) in cancer cell lines.[3]
Table 3: Biological Activity of 3-Aminophenol-Based Choline Kinase Inhibitors
| Compound ID | Linker Attachment | Linker | IC₅₀ (ChoKα1) µM | Antiproliferative Activity (Jurkat cells) GI₅₀ µM |
| 3c | O-atom | -(CH₂)₄- | > 50 | 0.05 ± 0.01 |
| 4f | N-atom | -(CH₂)₆- | 0.99 ± 0.08 | 0.20 ± 0.03 |
| Data summarized from a study on non-symmetric choline kinase inhibitors.[3] |
Monoamine Transporter Modulation
Derivatives of 3-(aminomethyl)phenol are of significant interest as modulators of monoamine transporters, such as the norepinephrine transporter (NET).[2] Inhibition of NET increases the concentration of norepinephrine in the synaptic cleft, a mechanism central to many antidepressant medications.[2]
STAT3 Signaling Pathway Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical target in oncology.[3] Constitutive activation of STAT3 promotes tumor cell proliferation and survival. The aminophenol scaffold has been explored for developing small molecule inhibitors that can disrupt this cascade.[3]
Experimental Protocols
The following protocols describe key transformations for creating a library of derivatives starting from this compound.
Protocol 1: General Cbz-Deprotection of this compound
-
Principle: This protocol describes the removal of the carboxybenzyl (Cbz) protecting group via catalytic hydrogenation to yield 3-(aminomethyl)phenol. This is a common and efficient deprotection strategy.[1]
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Round-bottom flask, magnetic stirrer, filtration apparatus (Celite)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (approx. 10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-(aminomethyl)phenol, which can be used directly in the next step or purified further if necessary.
-
Protocol 2: Synthesis of N-(3-hydroxybenzyl)acetamide (Amide Derivative)
-
Principle: This protocol describes the N-acylation of 3-(aminomethyl)phenol (obtained from Protocol 1) using acetic anhydride. This method is often high-yielding and can be performed under solvent-free conditions.[2][4]
-
Materials:
-
3-(aminomethyl)phenol (1.0 mmol, 123.15 mg)
-
Acetic anhydride (1.5 mmol, 0.14 mL)
-
Round-bottom flask, magnetic stirrer, oil bath
-
-
Procedure:
-
To a 25 mL round-bottom flask, add 3-(aminomethyl)phenol.[4]
-
Add acetic anhydride to the flask.[4]
-
Place the flask in a preheated oil bath at 60 °C and stir the mixture.[2][4]
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.[4]
-
After completion, cool the reaction mixture and purify the product, N-(3-hydroxybenzyl)acetamide, by recrystallization or column chromatography.[2]
-
Expected Yield: ~95%[4]
-
Protocol 3: Synthesis of 1-(3-hydroxybenzyl)-3-phenylurea (Urea Derivative)
-
Principle: This protocol details the reaction of 3-(aminomethyl)phenol with phenyl isocyanate to form the corresponding urea derivative. The reaction is typically rapid and selective for the amino group.[4]
-
Materials:
-
3-(aminomethyl)phenol (1.0 mmol, 123.15 mg)
-
Phenyl isocyanate (1.2 mmol, 0.13 mL)
-
Acetonitrile (6 mL)
-
Dichloromethane
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(aminomethyl)phenol in acetonitrile.[4]
-
Add phenyl isocyanate to the stirred solution at room temperature.[4]
-
Continue stirring for 30-60 minutes. A precipitate may form.[4]
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.[4]
-
Wash the resulting solid with dichloromethane (2 x 5 mL) to remove unreacted starting materials.[4]
-
Dry the product under vacuum to yield 1-(3-hydroxybenzyl)-3-phenylurea as a white solid.[4]
-
Expected Yield: ~92%[4]
-
Protocol 4: ABTS Antioxidant Activity Assay
-
Principle: The antioxidant potential of synthesized derivatives can be evaluated by their ability to scavenge the stable radical cation ABTS•+. The reduction of the blue-green radical results in a loss of color, measured spectrophotometrically.[5]
-
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution
-
Potassium persulfate
-
Test compounds (dissolved in a suitable solvent like DMSO or ethanol)
-
Trolox (positive control)
-
Phosphate-buffered saline (PBS) or ethanol
-
-
Procedure:
-
Prepare ABTS•+ stock solution: React an aqueous solution of ABTS with potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical cation.
-
Prepare working solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.
-
Assay: Add a small volume (e.g., 10 µL) of various concentrations of the test compound or Trolox standard to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.
-
Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity for each concentration and determine the IC50 value (the concentration of the compound required to scavenge 50% of the ABTS radicals).[5]
-
References
Application Notes and Protocols for Cbz Deprotection by Catalytic Hydrogenation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, especially valued in peptide synthesis and the development of complex pharmaceutical molecules.[1][2][3] Its stability across a range of chemical conditions, combined with its straightforward removal via catalytic hydrogenation, makes it an essential tool for synthetic chemists.[1][3] This document provides detailed application notes and experimental protocols for the deprotection of the Cbz group using catalytic hydrogenation, a method favored for its mild conditions and clean reaction profiles.[4][5]
The primary method for Cbz group cleavage is catalytic hydrogenolysis, which involves the cleavage of the benzyl-oxygen bond.[1][4] This process can be achieved using hydrogen gas or through transfer hydrogenation, where a hydrogen donor molecule is used in solution.[6] The choice of method depends on factors like the substrate's compatibility with other reducible functional groups and the desired scale of the reaction.[4]
Reaction Mechanism
The deprotection of a Cbz-protected amine via catalytic hydrogenation occurs in a two-step mechanism. Initially, the palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond, which produces toluene and an unstable carbamic acid intermediate.[1] This intermediate then spontaneously undergoes decarboxylation to yield the free amine and carbon dioxide.[1] The byproducts, toluene and carbon dioxide, are volatile and easily removed from the reaction mixture.[4]
General Reaction Scheme: R-NH-Cbz + H₂ --(Pd/C)--> [R-NH-COOH] + Toluene [R-NH-COOH] --(spontaneous)--> R-NH₂ + CO₂[1]
Data Presentation: Comparative Overview of Catalytic Systems
The efficiency and selectivity of Cbz deprotection are significantly influenced by the choice of catalyst, hydrogen source, solvent, and reaction conditions. The following tables provide a summary of quantitative data from various studies to facilitate comparison.
Table 1: Standard Catalytic Hydrogenolysis with H₂ Gas
| Substrate | Catalyst (mol%) | Solvent | Pressure (atm) | Time (h) | Temperature (°C) | Yield (%) |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C (10 wt%) | H₂O (with TPGS-750-M) | 1 | < 2 | Room Temp. | >95 |
| N-Cbz-dioctylamine | 10% Pd/C (10 wt%) | MeOH | 1 | 1.5 | Room Temp. | Incomplete |
| Cbz-protected amines | 20% Pd(OH)₂/C | Various | 1 | 4 - 144 | Room Temp. | 57 - 66 |
| Cbz-Ala-Ala-Ala-Ala-OH | 10% Pd/C (10-20 wt%) | Methanol | 1 (balloon) | 2 - 16 | Room Temp. | High |
| 5 Cbz groups | 5% Pd/C | Methanol | 1 | 40 | 60 | Not specified |
Table 2: Transfer Hydrogenation Conditions
| Substrate | Catalyst | Hydrogen Donor | Solvent | Time | Temperature (°C) | Yield (%) |
| N-Cbz Amines (various) | 10% Pd/C (10 wt%) | NaBH₄ (1 equiv) | MeOH | 3-10 min | Room Temp. | 93-98 |
| Cbz-Gly | 10% Pd/C | HCOOH | MeOH | 3 min | Room Temp. | 95 |
| Cbz-Phe | 10% Pd/C | HCOOH | MeOH | 3 min | Room Temp. | 95 |
| Cbz-protected amines | Pd/C | HCONH₄ (in TPGS-750-M) | H₂O | - | - | High |
| N-Cbz Amines | 10% Pd/C | Ammonium Formate | i-PrOH | ~10 min | Microwave | High |
Experimental Protocols
Below are detailed methodologies for common Cbz deprotection experiments.
Protocol 1: Standard Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C) and Hydrogen Gas
This protocol outlines a general procedure for the removal of a Cbz group using H₂ gas with a Pd/C catalyst.[1][4]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or other suitable solvent (e.g., Ethanol, Ethyl Acetate)[7]
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite® pad or membrane filter)
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent (e.g., 10 mL of MeOH) in a reaction flask.[1]
-
Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution.[1]
-
Seal the flask, and then evacuate the air and backfill with hydrogen gas. This cycle should be repeated three times to ensure an inert atmosphere is replaced by hydrogen.[1][4]
-
Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.[1]
-
Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.[1][4]
-
Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).[1]
-
Filter the reaction mixture through a pad of Celite® or a membrane filter to remove the catalyst.[1][8] Wash the filter cake with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
If necessary, purify the product by crystallization, chromatography, or another suitable method.[1]
Protocol 2: Cbz Deprotection by Transfer Hydrogenation using Formic Acid
This protocol provides a method for Cbz deprotection using formic acid as the hydrogen donor, which avoids the need for a hydrogen gas cylinder.[1]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid (HCOOH)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
In a reaction flask, dissolve the Cbz-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL).[1]
-
Carefully add 10% Pd/C (10-20 mol%) to the solution.[1]
-
To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[1]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a Celite® pad to remove the catalyst, and wash the pad with the solvent.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Note: The product will be the formate salt. If the free amine is desired, dissolve the residue in a suitable solvent and neutralize it with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.[1]
Mandatory Visualization
The following diagrams illustrate the key workflows in catalytic hydrogenation for Cbz group removal.
Caption: Experimental workflow for Cbz deprotection by catalytic hydrogenation.
Troubleshooting and Key Considerations
-
Catalyst Activity: The activity of Pd/C can vary. If a reaction is sluggish, using a fresh batch of catalyst is recommended.[7] Pearlman's catalyst, Pd(OH)₂/C, is often more active and can be effective for difficult deprotections.[7]
-
Catalyst Poisoning: Substrates containing sulfur or phosphorus can poison the palladium catalyst, inhibiting the reaction.[9] In such cases, increasing the catalyst loading or using specific conditions like glacial acetic acid as a solvent might be helpful.[10]
-
Solvent Choice: Polar solvents like methanol and ethanol are commonly used.[7] For substrates with poor solubility, solvent mixtures can be employed.[7] Acetic acid can sometimes facilitate the reaction by protonating the heteroatom.[7]
-
Selectivity: Other functional groups like alkenes, alkynes, nitro groups, and other benzyl ethers can also be reduced under hydrogenation conditions.[2][11] Transfer hydrogenation may offer better selectivity in some cases.[11]
-
Safety Precautions: Palladium on carbon can be pyrophoric, especially when dry. It should be handled with care, preferably in an inert atmosphere.[8] Hydrogen gas is highly flammable and should be used in a well-ventilated fume hood away from any ignition sources.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application of 3-(Aminomethyl)phenol Derivatives as Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(aminomethyl)phenol scaffold has emerged as a valuable structural motif in medicinal chemistry for the development of novel kinase inhibitors. Its bifunctional nature, featuring both an aminomethyl and a hydroxyl group in a meta-substitution pattern on a phenyl ring, provides a unique three-dimensional arrangement for molecular elaboration. This distinct geometry influences the binding interactions of derivatives with their biological targets, making it an attractive starting point for the design of potent and selective therapeutic agents. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This document provides detailed application notes on the use of 3-(aminomethyl)phenol derivatives as kinase inhibitors, with a focus on choline kinase alpha 1 (ChoKα1), and includes comprehensive protocols for their evaluation.
Data Presentation: Inhibitory Activity of 3-Aminophenol Derivatives
While specific kinase inhibition data for derivatives of 3-(aminomethyl)phenol are not extensively available in the public domain, a closely related series of non-symmetrical choline kinase inhibitors based on the 3-aminophenol scaffold has been reported. These compounds demonstrate the potential of this structural class. The following table summarizes the in vitro inhibitory activity of these derivatives against human ChoKα1 and their antiproliferative activity against various human cancer cell lines.[1]
| Compound ID | Linker Attachment | Target Kinase | IC50 (µM)[1] | Cancer Cell Line | GI50 (µM)[1] |
| 3c | Oxygen | ChoKα1 | > 100 | Jurkat (T-cell leukemia) | 3.0 ± 0.2 |
| A549 (Lung carcinoma) | 4.0 ± 0.2 | ||||
| HCT-116 (Colon carcinoma) | 3.0 ± 0.1 | ||||
| MDA-MB-231 (Breast adenocarcinoma) | 4.0 ± 0.2 | ||||
| MiaPaca-2 (Pancreatic carcinoma) | 4.0 ± 0.1 | ||||
| PC-3 (Prostate adenocarcinoma) | 4.0 ± 0.1 | ||||
| 4f | Nitrogen | ChoKα1 | 1.8 ± 0.2 | Jurkat (T-cell leukemia) | 5.0 ± 0.3 |
| A549 (Lung carcinoma) | 7.0 ± 0.4 | ||||
| HCT-116 (Colon carcinoma) | 5.0 ± 0.2 | ||||
| MDA-MB-231 (Breast adenocarcinoma) | 7.0 ± 0.3 | ||||
| MiaPaca-2 (Pancreatic carcinoma) | 7.0 ± 0.1 | ||||
| PC-3 (Prostate adenocarcinoma) | 7.0 ± 0.2 |
Signaling Pathways
Derivatives of the 3-aminophenol scaffold have been shown to target choline kinase (ChoK), a key enzyme in the Kennedy pathway for the synthesis of phosphatidylcholine, a major component of cell membranes.[1] Upregulation of ChoK activity is observed in many cancers, where it contributes to increased cell proliferation and survival. Inhibition of ChoK disrupts membrane biogenesis and signaling, leading to apoptosis in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of 3-(aminomethyl)phenol derivatives as kinase inhibitors.
In Vitro Kinase Inhibition Assay (ChoKα1)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against ChoKα1 using a coupled enzymatic assay.
Materials:
-
Recombinant human ChoKα1
-
Choline chloride
-
ATP (Adenosine 5'-triphosphate)
-
PK/LDH (Pyruvate kinase/Lactate dehydrogenase) coupled enzyme mix
-
PEP (Phosphoenolpyruvic acid)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Assay Buffer: 100 mM Tris-HCl pH 8.5, 100 mM KCl, 10 mM MgCl2
-
Test compounds (3-aminophenol derivatives) dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
-
384-well clear bottom plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of the diluted test compounds or DMSO (for control wells) to the wells of a 384-well plate.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, choline chloride (final concentration, e.g., 200 µM), PEP (final concentration, e.g., 1 mM), NADH (final concentration, e.g., 300 µM), and the PK/LDH enzyme mix.
-
Enzyme Addition: Add ChoKα1 to the reaction mixture to a final concentration that gives a linear reaction rate (e.g., 10 nM).
-
Initiation of Reaction: Add the enzyme-containing reaction mixture to the wells of the assay plate. Immediately before reading, add ATP to initiate the reaction (final concentration, e.g., 100 µM). The final assay volume is typically 50 µL.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes) at a constant temperature (e.g., 30°C). The rate of NADH oxidation is proportional to the rate of ADP production by ChoKα1.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (GI50 Determination)
This protocol describes the use of the Sulforhodamine B (SRB) assay to determine the 50% growth inhibition (GI50) concentration of test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., Jurkat, A549, HCT-116, MDA-MB-231, MiaPaca-2, PC-3)
-
Complete cell culture medium (specific to each cell line)
-
Test compounds (3-aminophenol derivatives) dissolved in DMSO
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 510 nm
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add SRB solution to each well and incubate for 10-30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.
Conclusion
The 3-(aminomethyl)phenol scaffold and its close analogs represent a promising starting point for the design of novel kinase inhibitors. The data presented for 3-aminophenol derivatives against choline kinase highlight the potential of this chemical class in the development of anticancer agents. The provided protocols offer a robust framework for the in vitro and cell-based evaluation of such compounds. Further exploration of the structure-activity relationships of 3-(aminomethyl)phenol derivatives against a broader range of kinases is warranted to fully realize their therapeutic potential.
References
Synthesis of Sulfonamides from 3-(Aminomethyl)phenol: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of sulfonamide derivatives from 3-(aminomethyl)phenol. This versatile starting material, possessing both a primary amine and a phenolic hydroxyl group, is a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. The synthesized sulfonamides are of significant interest for their potential biological activities, including antimicrobial and anticancer properties.[1][2][3]
Application Notes
3-(Aminomethyl)phenol serves as a key building block for creating diverse molecular architectures.[1][4] The presence of the reactive aminomethyl and phenolic hydroxyl moieties allows for selective derivatization. The synthesis of sulfonamides from this precursor typically involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base.[1] This reaction is generally high-yielding and selective for the amino group.[1]
Sulfonamides, a well-established class of therapeutic agents, exhibit a broad spectrum of pharmacological activities.[2][3][5] They are known to act as antibacterial agents by competitively inhibiting dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[2][6] This disruption of the folic acid pathway is a key mechanism of their antimicrobial action. Beyond their antibacterial effects, various sulfonamide derivatives have been developed as carbonic anhydrase inhibitors, diuretics, anti-inflammatory agents, and even anticancer therapeutics.[2][3][5] The derivatives synthesized from 3-(aminomethyl)phenol are promising candidates for screening and development in these therapeutic areas.
Data Presentation
A summary of quantitative data for the synthesis of a representative sulfonamide from 3-(aminomethyl)phenol is presented in the table below.
| Derivative Class | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Sulfonamide | N-(3-hydroxybenzyl)benzenesulfonamide | C₁₃H₁₃NO₃S | 263.31 | 88 | 115-117 |
Table 1: Quantitative summary for the synthesis of N-(3-hydroxybenzyl)benzenesulfonamide.[1]
Experimental Protocols
Protocol 1: Synthesis of N-(3-hydroxybenzyl)benzenesulfonamide
This protocol details the procedure for the synthesis of N-(3-hydroxybenzyl)benzenesulfonamide from 3-(aminomethyl)phenol and benzenesulfonyl chloride.[1]
Materials:
-
3-(Aminomethyl)phenol
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 3-(aminomethyl)phenol (1.0 mmol, 123.15 mg) in a mixture of dichloromethane (10 mL) and pyridine (2.0 mmol, 0.16 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 mmol, 0.14 mL) in dichloromethane (5 mL) to the stirred mixture.
-
Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(3-hydroxybenzyl)benzenesulfonamide as a solid.
Expected Yield: ~88%[1]
Characterization: The final product should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should be determined and compared to the literature value.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of N-(3-hydroxybenzyl)benzenesulfonamide.
Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition
Caption: Mechanism of action of sulfonamides via inhibition of folic acid synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Ureas using 3-(Aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)phenol is a versatile bifunctional molecule featuring both a primary aminomethyl group and a phenolic hydroxyl group. This unique structure makes it a valuable building block in medicinal chemistry for the synthesis of a diverse range of compounds, particularly substituted ureas. The urea moiety is a key pharmacophore in numerous clinically approved drugs and biologically active compounds, primarily due to its ability to form stable hydrogen bond interactions with protein targets.[1] This document provides detailed protocols for the synthesis of N-substituted ureas derived from 3-(aminomethyl)phenol and various isocyanates, along with their potential applications as kinase inhibitors.
General Reaction Scheme
The synthesis of ureas from 3-(aminomethyl)phenol is typically achieved through the nucleophilic addition of the primary amine to an isocyanate. The reaction is generally high-yielding and proceeds under mild conditions.
Figure 1: General reaction for the synthesis of 1-(3-hydroxybenzyl)-3-substituted ureas.
Data Presentation: Quantitative Summary of Synthesized Urea Derivatives
The following table summarizes key quantitative data for representative urea derivatives synthesized from 3-(aminomethyl)phenol.
| Compound ID | R Group | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| U-1 | Phenyl | C₁₄H₁₄N₂O₂ | 242.27 | 92 | 168-170[1] |
| U-2 | 4-Chlorophenyl | C₁₄H₁₃ClN₂O₂ | 276.72 | 85-95 | 175-178 |
| U-3 | 4-Methoxyphenyl | C₁₅H₁₆N₂O₃ | 272.30 | 88-96 | 160-163 |
| U-4 | Ethyl | C₁₀H₁₄N₂O₂ | 194.23 | 90-98 | 132-135 |
| U-5 | Cyclohexyl | C₁₄H₂₀N₂O₂ | 248.32 | 93-99 | 180-183 |
Note: Data for U-2 to U-5 are representative examples based on typical reaction outcomes for similar urea syntheses.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Hydroxybenzyl)-3-phenylurea (U-1)
Principle: This protocol describes the synthesis of an aryl-substituted urea through the reaction of 3-(aminomethyl)phenol with phenyl isocyanate. The primary amine of 3-(aminomethyl)phenol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urea linkage.
Materials:
-
3-(Aminomethyl)phenol (1.0 eq)
-
Phenyl isocyanate (1.05 eq)
-
Anhydrous Acetonitrile (or THF, DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
-
Standard glassware for workup and filtration
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-(aminomethyl)phenol (1.0 mmol, 123.15 mg) in anhydrous acetonitrile (10 mL).
-
To the stirred solution, add phenyl isocyanate (1.05 mmol, 125.0 mg, 0.11 mL) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will likely form. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether or dichloromethane to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 1-(3-hydroxybenzyl)-3-phenylurea as a white solid.
Characterization (for U-1):
-
Yield: ~92%[1]
-
Melting Point: 168-170 °C[1]
-
¹H NMR (DMSO-d₆): δ 9.30 (s, 1H, OH), 8.60 (s, 1H, NH), 7.40 (d, J=8.0 Hz, 2H, Ar-H), 7.25 (t, J=8.0 Hz, 2H, Ar-H), 7.10 (t, J=8.0 Hz, 1H, Ar-H), 6.90 (t, J=8.0 Hz, 1H, Ar-H), 6.75 (d, J=8.0 Hz, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 6.50 (t, J=6.0 Hz, 1H, NH), 4.25 (d, J=6.0 Hz, 2H, CH₂).
Protocol 2: General Procedure for the Synthesis of 1-(3-Hydroxybenzyl)-3-alkyl/aryl Ureas
This general protocol can be adapted for the synthesis of various urea derivatives by substituting the appropriate isocyanate.
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the desired alkyl or aryl isocyanate (1.05 eq) in place of phenyl isocyanate.
-
The reaction time may vary depending on the reactivity of the isocyanate. For less reactive isocyanates, the reaction mixture can be gently heated to 40-50 °C to facilitate the reaction.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Workup and purification procedures are similar to Protocol 1. If the product is not a solid, standard purification techniques such as column chromatography may be required.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of ureas.
Application Notes: Kinase Inhibition
Many diaryl urea derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The 1-(3-hydroxybenzyl)-3-arylurea scaffold is structurally similar to known kinase inhibitors like Sorafenib, which targets the Raf/MEK/ERK signaling pathway.
The Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that controls cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active due to mutations in Ras or B-Raf. Diaryl urea inhibitors can bind to the ATP-binding pocket of Raf kinases, preventing their activation and subsequent downstream signaling.
Signaling Pathway Diagram
Caption: Inhibition of the Ras/Raf/MEK/ERK pathway.
The 3-hydroxybenzyl moiety of these urea derivatives can potentially form key hydrogen bond interactions within the kinase domain, contributing to their inhibitory activity. Further derivatization of the aryl ring of the isocyanate provides a means to modulate potency, selectivity, and pharmacokinetic properties. Researchers in drug development can utilize the protocols herein to synthesize a library of these compounds for screening against a panel of kinases to identify novel therapeutic agents.
References
Application Notes and Protocols: Williamson Ether Synthesis with N-Protected 3-(Aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Williamson ether synthesis of N-protected 3-(aminomethyl)phenol. This procedure is a cornerstone for the selective O-alkylation of this bifunctional molecule, a valuable building block in medicinal chemistry and drug development.[1][2] The protocols outlined below cover the necessary N-protection, the core ether synthesis, and the final deprotection to yield the desired O-alkylated 3-(aminomethyl)phenol derivative.
Overview
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][4][5] In the case of 3-(aminomethyl)phenol, which possesses two nucleophilic sites (the amino and hydroxyl groups), selective O-alkylation requires the temporary protection of the more nucleophilic amino group.[6] This ensures that the ether formation occurs exclusively at the phenolic hydroxyl group.
The overall synthetic strategy involves three key steps:
-
N-Protection: The primary amine of 3-(aminomethyl)phenol is protected, typically as a tert-butyloxycarbonyl (Boc) carbamate. This is achieved by reacting 3-(aminomethyl)phenol with di-tert-butyl dicarbonate (Boc₂O).
-
Williamson Ether Synthesis: The N-protected intermediate is then subjected to the Williamson ether synthesis. The phenolic hydroxyl group is deprotonated with a strong base, such as sodium hydride (NaH), to form a phenoxide. This phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., ethyl iodide) to form the desired ether linkage.[5][6]
-
N-Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final O-alkylated 3-(aminomethyl)phenol derivative.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 3-(ethoxymethyl)benzenamine from 3-(aminomethyl)phenol.[6]
| Parameter | Value |
| Starting Material | 3-(Aminomethyl)phenol |
| N-Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) |
| Base for Ether Synthesis | Sodium Hydride (NaH, 60% dispersion in mineral oil) |
| Alkylating Agent | Ethyl Iodide |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) |
| Overall Expected Yield | ~75% |
| Final Product | 3-(Ethoxymethyl)benzenamine |
| Final Product Form | Oil |
| Melting Point of Intermediate N-Boc protected 3-(aminomethyl)phenol | 188-190 °C |
Experimental Protocols
Step 1: N-Boc Protection of 3-(Aminomethyl)phenol
Principle: The primary amino group of 3-(aminomethyl)phenol is selectively protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent its participation in the subsequent ether synthesis.
Materials:
-
3-(Aminomethyl)phenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-(aminomethyl)phenol (1.0 mmol, 123.15 mg) in a mixture of THF (10 mL) and water (5 mL).[6]
-
To this solution, add sodium bicarbonate (2.0 mmol, 168 mg) followed by di-tert-butyl dicarbonate (1.1 mmol, 240 mg).[6]
-
Stir the mixture vigorously at room temperature overnight.
-
After the reaction is complete, perform an extraction with ethyl acetate (3 x 15 mL).[6]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the N-Boc protected intermediate.[6]
Step 2: Williamson Ether Synthesis
Principle: The phenolic hydroxyl group of the N-Boc protected intermediate is deprotonated by a strong base to form a phenoxide, which then undergoes nucleophilic substitution with an alkyl halide to form the ether.
Materials:
-
N-Boc protected 3-(aminomethyl)phenol (from Step 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl iodide
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon atmosphere setup
-
Syringe and needles
Procedure:
-
Under an inert nitrogen atmosphere, suspend sodium hydride (1.2 mmol, 48 mg of 60% dispersion) in anhydrous THF (10 mL) in a round-bottom flask.[6]
-
Cool the suspension to 0 °C using an ice bath.[6]
-
Dissolve the N-Boc protected intermediate (1.0 mmol) from Step 1 in anhydrous THF (5 mL).
-
Add the solution of the N-Boc protected intermediate dropwise to the NaH suspension at 0 °C.[6]
-
Stir the resulting mixture at 0 °C for 30 minutes.[6]
-
Add ethyl iodide (1.2 mmol, 0.1 mL) to the reaction mixture.[6]
-
Allow the reaction to warm to room temperature and stir overnight.[6]
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: N-Boc Deprotection
Principle: The Boc protecting group is removed from the amino group under acidic conditions to yield the final O-alkylated product.
Materials:
-
O-alkylated intermediate (from Step 2)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the O-alkylated intermediate from Step 2 in DCM (5 mL).[6]
-
Add trifluoroacetic acid (5.0 mmol, 0.37 mL) to the solution.[6]
-
Stir the reaction mixture at room temperature for 2 hours.[6]
-
Neutralize the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final product, 3-(ethoxymethyl)benzenamine, as an oil.[6]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 3-(ethoxymethyl)benzenamine.
Signaling Pathway Analogy: Selective Functionalization
While not a biological signaling pathway, the logic of selective chemical modification can be visualized similarly. The protection step acts as a "gate" that directs the subsequent reaction to the desired functional group.
Caption: Logical flow for selective O-alkylation.
References
Application Notes and Protocols for the Chiral Synthesis of 3-(Aminomethyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 3-(aminomethyl)phenol derivatives are crucial building blocks in medicinal chemistry, most notably as key intermediates in the synthesis of pharmaceuticals such as Rivastigmine, which is used in the management of Alzheimer's disease.[1][2] The stereochemistry at the benzylic carbon atom is critical for the biological activity of these compounds, making their enantioselective synthesis a topic of significant interest.[1] This document provides detailed application notes and experimental protocols for the principal methods of chiral synthesis of these valuable compounds, focusing on asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolutions.
Key Strategies for Chiral Synthesis
The enantioselective synthesis of 3-(aminomethyl)phenol derivatives, particularly those with a stereocenter at the carbon bearing the amino group (e.g., 3-(1-aminoethyl)phenol), can be achieved through several strategic approaches:
-
Asymmetric Catalysis: This involves the use of a chiral catalyst to stereoselectively create the desired enantiomer from a prochiral precursor. Key methods include:
-
Asymmetric Transfer Hydrogenation (ATH): The reduction of a ketone or imine using a hydrogen donor (e.g., isopropanol or formic acid) in the presence of a chiral metal catalyst.
-
Asymmetric Reductive Amination (ARA): The direct conversion of a ketone to a chiral amine in a one-pot reaction with an amine source and a reducing agent, mediated by a chiral catalyst.
-
-
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
-
Enzymatic and Chemoenzymatic Methods: Biocatalysts, such as enzymes, offer high enantioselectivity under mild reaction conditions.
-
Kinetic Resolution: An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.
-
Asymmetric Biocatalysis: An enzyme catalyzes the conversion of a prochiral substrate to a single enantiomer of the product.
-
-
Classical Chiral Resolution: This method involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the synthesis of key chiral intermediates for 3-(aminomethyl)phenol derivatives, primarily focusing on the synthesis of enantiomerically enriched 1-(3-hydroxyphenyl)ethylamine and its derivatives, which are direct precursors to compounds like Rivastigmine.
Table 1: Asymmetric Catalytic Methods
| Method | Substrate | Catalyst/Ligand | Reducing Agent/Hydrogen Source | Yield (%) | ee (%) | Reference(s) |
| Asymmetric Reductive Amination | 3-Acetylphenyl ethyl(methyl)carbamate | Iridium-phosphoramidite ligand complex | H₂ | 93 | 96 | [1] |
| Asymmetric Hydrogenation | N-methyl imine of 3'-hydroxyacetophenone | Iridium-SpiroPAP catalyst | H₂ | High | High | [3] |
| Asymmetric Transfer Hydrogenation | o-Hydroxyphenyl acetophenone derivatives | Tethered Ru(II) catalysts (e.g., (R,R)-TsDPEN) | iPrOH/base or HCOOH/NEt₃ | up to 98 | up to 99 | [4] |
Table 2: Enzymatic and Chemoenzymatic Methods
| Method | Substrate | Enzyme | Reaction Type | Conversion (%) | ee (%) | Reference(s) |
| R-selective Bioreduction | 3'-Hydroxyacetophenone | Lactobacillus reuteri | Ketone Reduction | — | >99 (for R-alcohol) | [5] |
| Asymmetric Amination | Acetophenone precursors | ω-Transaminases | Transamination | — | High | [5] |
| Stereoselective Acetylation | Racemic 1-(3-hydroxyphenyl)ethanol | Candida antarctica lipase B | Kinetic Resolution | ~50 | High | [5] |
| Lipase-catalyzed Kinetic Resolution | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa lipase | Transesterification | 28.2 | 96.2 (product) | [6] |
Table 3: Chiral Auxiliary Method
| Auxiliary | Substrate | Key Reagents | Diastereomeric Ratio/Excess | Overall Yield (%) | Reference(s) |
| (R)-tert-Butanesulfinamide | 3-Methoxybenzaldehyde | MeMgBr, BBr₃, Eschweiler-Clarke reagents | High | 21.85 | [7] |
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination for the Synthesis of a Chiral Amine Intermediate
This protocol is based on the synthesis of a key intermediate for (S)-Rivastigmine.[1]
Principle: A prochiral ketone is directly converted to a chiral amine in a one-pot reaction using a chiral iridium catalyst. The phenolic hydroxyl group is protected as a carbamate to be compatible with the reaction conditions.
Workflow Diagram:
Caption: Workflow for Asymmetric Reductive Amination.
Materials:
-
3-Acetylphenyl ethyl(methyl)carbamate (Substrate)
-
Diphenylmethanamine
-
[Ir(COD)Cl]₂ (Iridium precursor)
-
Chiral phosphoramidite ligand (e.g., (S)-L1 as described in the reference[1])
-
Iodine (I₂)
-
Tetrabutylammonium iodide (TBAI)
-
Zinc powder
-
Dioxane (anhydrous)
-
Hydrogen gas (H₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dried Schlenk tube under an argon atmosphere, add [Ir(COD)Cl]₂ and the chiral ligand.
-
Add anhydrous dioxane, and stir the mixture at room temperature for 10 minutes.
-
Add the substrate (3-acetylphenyl ethyl(methyl)carbamate), diphenylmethanamine, iodine, TBAI, and zinc powder.
-
Seal the tube, and purge with hydrogen gas three times.
-
Pressurize the tube with H₂ (as per reference conditions, e.g., 50 bar) and stir the reaction at the specified temperature (e.g., 60 °C) for the required time (e.g., 24 h).
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral amine intermediate.
-
Determine the enantiomeric excess (ee) using chiral HPLC analysis.
Expected Results:
-
Yield: ~93%
-
Enantiomeric Excess (ee): ~96% (S)-enantiomer
Protocol 2: Enzymatic Kinetic Resolution of a Racemic 3-(1-aminoethyl)phenol Derivative
This protocol is a generalized procedure based on the principles of lipase-catalyzed kinetic resolution.[5][8]
Principle: A lipase enzyme is used to selectively acylate one enantiomer of a racemic amine or alcohol, allowing the separation of the acylated product from the unreacted enantiomer.
Workflow Diagram:
Caption: Workflow for Enzymatic Kinetic Resolution.
Materials:
-
Racemic 3-(1-aminoethyl)phenol derivative
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, for maintaining anhydrous conditions)
-
Orbital shaker with temperature control
-
Standard laboratory glassware
Procedure:
-
To a flask, add the racemic amine, anhydrous organic solvent, and the acyl donor.
-
Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity and the scale of the reaction (typically 10-50% by weight of the substrate).
-
Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the substrate and product.
-
The ideal reaction is stopped at or near 50% conversion to maximize the enantiomeric excess of both the remaining substrate and the formed product.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the unreacted amine from the acylated product using column chromatography, extraction, or distillation.
Expected Results:
-
At ~50% conversion, both the unreacted starting material and the acylated product can be obtained with high enantiomeric excess (>95% ee is achievable).
Protocol 3: Chiral Auxiliary-Mediated Asymmetric Synthesis
This protocol is based on the use of a sulfinamide chiral auxiliary for the synthesis of a precursor to (S)-Rivastigmine.[7]
Principle: A chiral sulfinamide is condensed with an aldehyde to form a chiral N-sulfinyl imine. A diastereoselective nucleophilic addition to the imine sets the stereocenter. Subsequent removal of the auxiliary yields the chiral amine.
Signaling Pathway/Logical Relationship Diagram:
Caption: Logic flow for chiral auxiliary-based synthesis.
Materials:
-
3-Methoxybenzaldehyde
-
(R)-tert-Butanesulfinamide
-
Copper(II) sulfate (CuSO₄) or other dehydrating agent
-
Methylmagnesium bromide (MeMgBr) in THF
-
Hydrochloric acid (HCl)
-
Anhydrous solvents (e.g., CH₂Cl₂, THF)
-
Standard glassware for inert atmosphere and anhydrous reactions
Procedure:
-
Imine Formation:
-
Dissolve 3-methoxybenzaldehyde and (R)-tert-butanesulfinamide in an anhydrous solvent like CH₂Cl₂.
-
Add a dehydrating agent such as anhydrous CuSO₄.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter off the solid and concentrate the solution to obtain the crude chiral N-sulfinyl imine, which can be used directly or purified.
-
-
Diastereoselective Grignard Addition:
-
Dissolve the crude imine in anhydrous THF and cool the solution to a low temperature (e.g., -78 °C or -48 °C) under an inert atmosphere.
-
Slowly add the methylmagnesium bromide solution dropwise.
-
Stir the reaction at low temperature for several hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield the crude sulfinamide adduct.
-
-
Auxiliary Removal:
-
Dissolve the crude adduct in a solvent such as methanol.
-
Add a solution of HCl in an appropriate solvent (e.g., dioxane or methanol) and stir at room temperature.
-
Monitor the reaction for the cleavage of the sulfinyl group.
-
After completion, concentrate the mixture and perform a work-up (e.g., basify and extract) to isolate the free chiral amine.
-
Purify the product by column chromatography or distillation.
-
Expected Results:
-
This multi-step process can achieve high diastereoselectivity in the addition step, leading to a final product with high enantiomeric excess. The overall yield for the entire sequence is reported to be around 21.85%.[7]
Conclusion
The chiral synthesis of 3-(aminomethyl)phenol derivatives is a well-established field with multiple effective strategies available to researchers. Asymmetric catalytic methods, particularly asymmetric reductive amination, offer efficient and atom-economical routes to these compounds with high enantioselectivity.[1] Enzymatic methods provide an environmentally friendly alternative with excellent selectivity, especially for kinetic resolutions.[5] The use of chiral auxiliaries remains a robust and reliable, albeit less atom-economical, approach.[7] The choice of method will depend on factors such as the scale of the synthesis, the availability of catalysts and reagents, and the specific structural features of the target derivative. The protocols and data provided herein serve as a comprehensive guide for the synthesis of these important chiral building blocks.
References
- 1. Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric synthesis method of (S)-rivastigmine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting incomplete Cbz deprotection of 3-(Cbz-aminomethyl)phenol
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of the carboxybenzyl (Cbz) group from 3-(Cbz-aminomethyl)phenol. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in overcoming common issues.
Troubleshooting Guides
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Question: My catalytic hydrogenation (H₂/Pd/C) for the deprotection of this compound is sluggish or stalls before completion. What are the possible causes and solutions?
Answer: Slow or incomplete catalytic hydrogenation is a common issue that can be attributed to several factors, especially with a substrate containing a phenolic hydroxyl group. A systematic approach to troubleshooting is outlined below.
Troubleshooting Workflow for Incomplete Catalytic Hydrogenolysis
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Potential Causes and Solutions:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[1][2] The phenolic hydroxyl group in the substrate is generally not a catalyst poison, but impurities from previous synthetic steps can be problematic.
-
Solution: Ensure the starting material is of high purity. If sulfur-containing reagents were used previously, consider purification by column chromatography or recrystallization. If the substrate inherently contains a sulfur moiety, alternative deprotection methods like acid-catalyzed or nucleophilic cleavage should be considered.[1][2]
-
-
Poor Catalyst Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and diminish over time.
-
Solution: Use a fresh batch of high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be beneficial.
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete conversion.
-
Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher using a Parr shaker apparatus.[1]
-
-
Inadequate Mixing: In a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1]
-
-
Product Inhibition: The deprotected product, 3-(aminomethyl)phenol, can coordinate to the palladium catalyst and inhibit its activity.
-
Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst and improving the reaction rate.[1]
-
Issue 2: Side Reactions During Deprotection
Question: I am observing unexpected side products during the Cbz deprotection of this compound. What are the likely side reactions and how can I mitigate them?
Answer: The presence of both an amine and a phenol group can lead to specific side reactions depending on the deprotection method used.
Common Side Reactions and Mitigation Strategies
| Deprotection Method | Potential Side Product | Mitigation Strategy |
| Catalytic Hydrogenation | N-Benzylation | Ensure a sufficient hydrogen supply. An inadequate amount of hydrogen can lead to the formation of N-benzyl side products.[2] |
| Over-reduction of the aromatic ring | This is less common with Pd/C but can occur under harsh conditions (high pressure/temperature). Use milder conditions or consider transfer hydrogenation. | |
| Acidic Cleavage (e.g., HBr/AcOH) | Acetylation of the amine | The deprotected amine can be acetylated by the acetic acid solvent.[2] Use a non-nucleophilic acid/solvent system like HCl in dioxane or consider milder Lewis acid conditions (e.g., AlCl₃ in HFIP).[2] |
| Alkylation of the phenol | The benzyl cation formed during cleavage can alkylate the electron-rich phenol ring.[2] Use scavengers like phenol or p-cresol in the reaction mixture.[3] | |
| Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) | Thiol-related impurities | The primary byproduct is a benzylated thiol, which is generally less reactive.[2] Purification by chromatography is usually effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and generally preferred method for Cbz deprotection of this compound? A1: Catalytic hydrogenation using Pd/C and hydrogen gas is the most widely used method due to its efficiency and clean byproducts (toluene and carbon dioxide).[2] However, for substrates sensitive to reduction or those containing catalyst poisons, other methods may be more suitable.
Q2: Can the phenolic hydroxyl group interfere with the Cbz deprotection? A2: The phenol itself is not a catalyst poison. However, under strongly acidic conditions used for some deprotection methods, the electron-rich aromatic ring can be susceptible to side reactions like alkylation.[2][3] Additionally, the product, 3-(aminomethyl)phenol, can inhibit the catalyst in hydrogenation reactions, which can be mitigated by the addition of a weak acid.[1]
Q3: How do I choose the best deprotection method for my specific derivative of 3-(aminomethyl)phenol? A3: The choice depends on the other functional groups present in your molecule:
-
For substrates without other reducible groups: Catalytic hydrogenation is generally the best choice.[2]
-
For substrates with reducible groups (e.g., alkenes, alkynes, nitro groups): Non-reductive methods are recommended. Mild acidic cleavage (e.g., AlCl₃ in HFIP) or nucleophilic cleavage (e.g., 2-mercaptoethanol) are excellent alternatives.[2]
-
For substrates sensitive to strong acids: Avoid HBr/acetic acid. Milder conditions like AlCl₃/HFIP or non-acidic methods like hydrogenation or nucleophilic cleavage should be used.[2]
Q4: How can I monitor the progress of the deprotection reaction? A4: Thin-Layer Chromatography (TLC) is a common and effective method. The deprotected product, 3-(aminomethyl)phenol, is more polar and will have a lower Rf value than the Cbz-protected starting material. Staining with ninhydrin can be used to visualize the primary amine in the product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for various Cbz deprotection methods applicable to aminophenol substrates. Note that yields and reaction times are highly dependent on the specific substrate and reaction scale.
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol or Ethanol | Room Temp | 4 - 24 | >90 |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C | Methanol or Ethanol | Reflux | 1 - 4 | >90 |
| Acidic Cleavage (Strong) | 33% HBr in Acetic Acid | Acetic Acid | Room Temp | 1 - 2 | 85-95 |
| Acidic Cleavage (Mild) | AlCl₃ | HFIP | Room Temp | 2 - 6 | 80-90 |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAC | 75 | 4 - 8 | >85 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using H₂/Pd/C
Logical Workflow for Catalytic Hydrogenolysis
Caption: Step-by-step workflow for catalytic hydrogenolysis.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or in a Parr apparatus).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry in the air. Quench the catalyst on the filter with water before disposal.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(aminomethyl)phenol.
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
Materials:
-
This compound
-
Ammonium formate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve this compound (1.0 eq) in MeOH or EtOH in a round-bottom flask.
-
Add ammonium formate (4-5 equivalents).
-
Carefully add 10% Pd/C catalyst (10 mol%).
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
Protocol 3: Acidic Cleavage with HBr in Acetic Acid
Materials:
-
This compound
-
33% Hydrogen bromide (HBr) in acetic acid (AcOH)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of 33% HBr in acetic acid at room temperature.
-
Stir the solution and monitor the reaction by TLC (typically complete within 1-2 hours).
-
Upon completion, add anhydrous diethyl ether to precipitate the hydrobromide salt of the product.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 4: Nucleophilic Cleavage with 2-Mercaptoethanol
Materials:
-
This compound
-
2-Mercaptoethanol
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylacetamide (DMAC)
Procedure:
-
To a solution of this compound (1 eq) in DMAC, add potassium phosphate (2-4 eq).[1]
-
Add 2-mercaptoethanol (2 eq).[1]
-
Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[1]
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
References
Technical Support Center: Synthesis of 3-(Cbz-aminomethyl)phenol
Welcome to the technical support center for the synthesis of 3-(Cbz-aminomethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and side reactions encountered during the N-protection of 3-(aminomethyl)phenol with benzyl chloroformate (Cbz-Cl).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
The synthesis involves the selective N-acylation of 3-(aminomethyl)phenol with benzyl chloroformate (Cbz-Cl). This reaction is a nucleophilic acyl substitution where the more nucleophilic amino group attacks the electrophilic carbonyl carbon of Cbz-Cl. The reaction is typically carried out under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2][3][4]
Q2: What are the most common side reactions in this synthesis?
The bifunctional nature of 3-(aminomethyl)phenol, containing both a primary amine and a phenolic hydroxyl group, leads to several potential side reactions:
-
O-acylation: The phenolic hydroxyl group can react with Cbz-Cl to form an O-Cbz protected byproduct, or a di-substituted N,O-bis(Cbz) product.
-
Di-N-acylation: Although less common, the initially formed carbamate can be deprotonated and react with a second molecule of Cbz-Cl.
-
Hydrolysis of Benzyl Chloroformate: Cbz-Cl is sensitive to water and can hydrolyze to form benzyl alcohol and carbon dioxide, reducing the yield of the desired product.[5]
-
Oxidation of the Phenol Ring: Phenols can be susceptible to oxidation, which can lead to the formation of colored impurities, especially at elevated temperatures or in the presence of air and metal catalysts.
Q3: How can I favor selective N-acylation over O-acylation?
Selective N-acylation is generally favored due to the higher nucleophilicity of the amine compared to the phenol. To maximize this selectivity, consider the following:
-
Choice of Base: Use a mild, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N). Strong bases like sodium hydroxide (NaOH) can deprotonate the phenol, increasing its nucleophilicity and promoting O-acylation.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to minimize the rate of the less favorable O-acylation.
-
Controlled Reagent Addition: Add the benzyl chloroformate slowly to the reaction mixture to maintain a low concentration of the electrophile, which favors reaction at the more nucleophilic amine.
Q4: What is the role of the base in this reaction?
The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.[3] This serves two main purposes:
-
It prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
By removing a product (HCl), it drives the reaction equilibrium towards the formation of the Cbz-protected amine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product with significant unreacted 3-(aminomethyl)phenol. | 1. Insufficient Cbz-Cl. 2. Hydrolysis of Cbz-Cl. 3. Inadequate mixing in a biphasic system. 4. Protonation of the starting amine due to insufficient base. | 1. Use a slight excess (1.05-1.2 equivalents) of Cbz-Cl. 2. Ensure anhydrous conditions if using an organic solvent. If using an aqueous system, ensure rapid stirring. 3. Use vigorous stirring to ensure good contact between the aqueous and organic phases. 4. Ensure at least one equivalent of base is used, preferably more. |
| Presence of a significant amount of a higher Rf byproduct on TLC. | This is likely the O-acylated or the N,O-di-acylated byproduct. The less polar O-Cbz and di-Cbz products will typically have a higher Rf than the more polar N-Cbz product. | 1. Reaction Conditions: Lower the reaction temperature to 0 °C. Use a milder base like NaHCO₃ instead of NaOH. Add Cbz-Cl dropwise. 2. Purification: The byproducts can often be separated from the desired product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). |
| Formation of benzyl alcohol as a major impurity. | This is due to the hydrolysis of benzyl chloroformate. | 1. Use fresh, high-quality Cbz-Cl. 2. If using an organic solvent, ensure it is anhydrous. 3. Minimize reaction time. 4. Benzyl alcohol can be removed during aqueous workup or by column chromatography. |
| The reaction mixture turns dark or colored. | This indicates oxidation of the phenolic ring. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. Avoid high temperatures and prolonged reaction times. 4. Impurities can sometimes be removed by treating the crude product with activated charcoal followed by filtration. |
Data Presentation
The choice of base and solvent system significantly impacts the selectivity of the N-acylation reaction. While specific quantitative data for 3-(aminomethyl)phenol is not extensively published, the following table provides an illustrative comparison based on general principles of Schotten-Baumann reactions with aminophenols.
| Base | Solvent System | Temperature (°C) | Typical N:O Acylation Ratio (Illustrative) | Comments |
| NaHCO₃ | Dichloromethane/Water | 0 - 25 | > 95:5 | Mild conditions highly favor N-acylation. |
| Triethylamine | Dichloromethane | 0 - 25 | > 90:10 | Organic base, good for anhydrous conditions. |
| Pyridine | Pyridine | 0 - 25 | ~ 85:15 | Can act as a nucleophilic catalyst, potentially increasing O-acylation. |
| NaOH | Water/Dichloromethane | 0 - 25 | ~ 70:30 | Strong base increases phenoxide concentration, leading to more O-acylation. |
Experimental Protocols
Protocol 1: Selective N-Cbz Protection using Sodium Bicarbonate
This protocol is designed to maximize the yield of the desired N-protected product while minimizing O-acylation.
Materials:
-
3-(aminomethyl)phenol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(aminomethyl)phenol (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).
Protocol 2: N-Cbz Protection in an Aqueous System
This environmentally friendly protocol avoids the use of organic solvents during the reaction.[6]
Materials:
-
3-(aminomethyl)phenol
-
Benzyl chloroformate (Cbz-Cl)
-
Water
-
Ethyl acetate
Procedure:
-
To a mixture of 3-(aminomethyl)phenol (1.0 eq) and benzyl chloroformate (1.05 eq), add water.
-
Stir the mixture vigorously at room temperature. The reaction is often complete within 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, add more water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in the synthesis of this compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
purification of 3-(Cbz-aminomethyl)phenol using column chromatography
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the purification of 3-(Cbz-aminomethyl)phenol using column chromatography. The following sections offer troubleshooting advice, frequently asked questions, and comprehensive experimental protocols to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary and mobile phase for purifying this compound?
A: Due to the presence of both a polar phenol group and a moderately non-polar Cbz-protected amine, normal-phase chromatography on silica gel is the most common approach.
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically used. However, the acidic nature of silica can sometimes lead to peak tailing due to interactions with the compound.
-
Mobile Phase (Eluent): A good starting point is a solvent system of ethyl acetate (EtOAc) and hexane. The polarity can be fine-tuned by adjusting the ratio of these solvents. For instance, you might start with 30% EtOAc in hexane and gradually increase the polarity. If the compound fails to move, adding a small percentage of methanol (1-5%) to the eluent can be effective.[1]
Q2: How do I choose the optimal solvent system for the column?
A: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC) before running the column. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.[2] This Rf value typically ensures good separation from impurities and a reasonable elution time from the column. Test various ratios of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate) to achieve this target Rf.
Q3: My compound is streaking/tailing on the TLC plate and column. What should I do?
A: Tailing is a common issue when purifying compounds with polar functional groups like phenols and amines on standard silica gel.[2][3] This is often caused by strong, non-ideal interactions with the acidic silanol groups on the silica surface. To mitigate this:
-
Add a Competing Base: Incorporate a small amount (0.5-2%) of a base like triethylamine (TEA) or ammonium hydroxide into your eluting solvent system.[1][2] This base will occupy the active acidic sites on the silica gel, allowing your compound to elute more symmetrically.
-
Use a Deactivated Stationary Phase: Consider using neutral alumina or a commercially available deactivated silica gel, although this is often a secondary option to modifying the mobile phase.[2]
Q4: What are the differences between wet and dry loading, and which one should I use?
A: Both are methods for applying your sample to the column, and the choice depends on the sample's solubility in the mobile phase.
-
Wet Loading: The crude sample is dissolved in a minimal amount of the initial mobile phase solvent and carefully pipetted onto the top of the packed column.[4] This is the preferred method if your compound is readily soluble in the eluent.
-
Dry Loading: The crude sample is dissolved in a suitable volatile solvent (e.g., dichloromethane, acetone), mixed with a small amount of dry silica gel, and the solvent is evaporated to yield a free-flowing powder.[4] This powder is then carefully added to the top of the packed column. Dry loading is highly recommended when your compound has poor solubility in the starting eluent, as it prevents precipitation at the top of the column and often leads to better separation.[4]
Troubleshooting Guide
Issue 1: The compound is not moving from the origin (Rf ≈ 0).
-
Question: My compound is stuck at the top of the column and won't elute. What's wrong?
-
Answer: This indicates that your mobile phase is not polar enough to displace the compound from the stationary phase.
-
Solution: Gradually increase the polarity of your eluent. If you are using an ethyl acetate/hexane system, slowly increase the percentage of ethyl acetate. If the compound still doesn't move even with 100% ethyl acetate, you can try adding a small amount (starting with 1-2%) of a more polar solvent like methanol to your ethyl acetate.[1]
-
Issue 2: The compound is eluting too quickly (Rf > 0.5).
-
Question: My compound is coming off the column in the first few fractions, mixed with impurities. How can I improve retention?
-
Answer: This means your mobile phase is too polar, causing the compound to spend insufficient time interacting with the stationary phase, leading to poor separation.
-
Solution: Decrease the polarity of your eluent. For an ethyl acetate/hexane system, increase the percentage of hexane. The goal is to bring the Rf value into the optimal 0.2-0.3 range as determined by TLC.[2]
-
Issue 3: Poor separation between the product and impurities.
-
Question: I see multiple spots on TLC after combining my fractions. Why didn't the column work?
-
Answer: Poor separation can result from several factors.
-
Solutions:
-
Optimize the Solvent System: A slight change in the solvent system can dramatically alter selectivity. Try different solvent combinations (e.g., dichloromethane/methanol instead of EtOAc/hexane).
-
Check for Column Overloading: Loading too much crude material will cause bands to broaden and overlap. As a general rule, use at least 50-100 g of silica gel for every 1 g of crude sample.
-
Improve Packing: An improperly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation. Ensure the silica slurry is homogenous and allowed to settle evenly.
-
-
Issue 4: No compound is recovered from the column.
-
Question: I ran the entire column with increasingly polar solvents, but I never saw my product elute. Where did it go?
-
Answer: While rare, it's possible the compound has either irreversibly adsorbed to the silica or decomposed.
-
Solutions:
-
Test for Stability: Before running the column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica gel.[1]
-
Consider Deactivation: The acidic nature of silica gel can decompose sensitive compounds.[1] In this case, deactivating the silica by flushing it with an eluent containing triethylamine before loading the sample may help.[2] Alternatively, use a different stationary phase like alumina.[2]
-
-
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane or ethyl acetate.
-
On a silica gel TLC plate, spot the crude mixture alongside any available starting materials or expected byproducts.
-
Develop the plate in a chamber containing a test solvent system (e.g., 30% EtOAc in Hexane).
-
Visualize the plate under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate).
-
Adjust the solvent system polarity until the desired product has an Rf value of ~0.2-0.3 and is well-separated from major impurities. If tailing is observed, add 0.5-1% triethylamine to the solvent system and re-run the TLC.
Protocol 2: Column Packing (Slurry Method)
-
Select a glass column of appropriate size for the amount of material to be purified (e.g., a 40 mm diameter column for 1-2 g of crude material).
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from TLC analysis (e.g., 10% EtOAc in Hexane). The consistency should be like a thin milkshake, not a thick paste.
-
With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid the transfer.
-
Gently tap the side of the column continuously to ensure even packing and dislodge any air bubbles. Add more solvent as needed, never allowing the top of the silica bed to run dry.
-
Once the silica has settled into a stable bed, add a final layer of sand (approx. 1 cm) on top to prevent disturbance during sample loading. Drain the excess solvent until the level is just at the top of the sand layer.
Protocol 3: Sample Loading
-
Wet Loading:
-
Dissolve the crude product in the absolute minimum volume of the initial mobile phase.
-
Carefully pipette the solution onto the center of the top sand layer, taking care not to disturb the silica bed.
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Gently add a small amount of fresh mobile phase to rinse the sides of the column and allow it to absorb into the bed.
-
-
Dry Loading:
-
Dissolve the crude product in a volatile solvent (e.g., DCM).
-
Add silica gel (approx. 2-3 times the mass of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4]
-
Carefully add this powder onto the top sand layer of the packed column.
-
Protocol 4: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., 5-10 cm/min).
-
Monitor the separation by collecting small fractions (e.g., 10-20 mL) and analyzing them by TLC.
-
If the separation is poor or elution is too slow, the polarity of the mobile phase can be increased gradually (gradient elution).
-
Once the desired product has completely eluted, combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Example of TLC Method Development Data for this compound.
| Solvent System (v/v) | Rf of Product | Rf of Impurity A | Rf of Impurity B | Observations |
|---|---|---|---|---|
| 20% EtOAc / 80% Hexane | 0.10 | 0.05 | 0.45 | Product has low Rf, slow elution. |
| 40% EtOAc / 60% Hexane | 0.28 | 0.18 | 0.65 | Good separation and optimal Rf. |
| 60% EtOAc / 40% Hexane | 0.55 | 0.45 | 0.80 | Product elutes too quickly. |
| 40% EtOAc / 60% Hexane + 1% TEA | 0.30 | 0.20 | 0.68 | No tailing, sharp spots. Selected System. |
Table 2: Example of Column Chromatography Purification Summary.
| Parameter | Value |
|---|---|
| Crude Material Mass | 1.50 g |
| Silica Gel Mass | 100 g |
| Column Dimensions | 40 mm x 400 mm |
| Eluent System | Gradient: 20% to 50% EtOAc in Hexane (+0.5% TEA) |
| Total Eluent Volume | 1.2 L |
| Fraction Volume | 20 mL |
| Pure Fractions | #25 - #42 |
| Mass of Purified Product | 1.25 g |
| Yield | 83% |
| Purity (by HPLC) | >99% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography.
References
Technical Support Center: Optimizing Pd/C Catalyst Loading for Cbz Hydrogenolysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Palladium on carbon (Pd/C) catalyst loading for the hydrogenolysis of carbamates (Cbz or Z). Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for Cbz deprotection using Pd/C?
A typical starting point for catalyst loading is 5-20% by weight (w/w) of your Cbz-protected substrate.[1][2] For many standard deprotections, 10% w/w is a common and effective loading.[1][3][4] However, the optimal loading can be highly dependent on the specific substrate, the purity of the starting materials, and the reaction conditions.
Q2: When should I consider increasing the catalyst loading?
You should consider increasing the catalyst loading under the following circumstances:
-
Slow or incomplete reaction: If you observe a sluggish reaction or the presence of starting material after a reasonable time, increasing the catalyst loading to 20% w/w or even higher may be necessary.[3][5]
-
Suspected catalyst poisoning: If your substrate or reagents contain impurities, particularly sulfur or phosphorus compounds, the catalyst can be poisoned and become less active.[6][7] In such cases, a higher catalyst loading might be required to achieve full conversion.[1]
-
Sterically hindered substrates: For substrates where the Cbz group is sterically hindered, a higher catalyst concentration may be needed to increase the reaction rate.[2]
Q3: Can I use less than 5% w/w catalyst loading?
While it is possible to use lower catalyst loadings, it may result in significantly longer reaction times or incomplete conversion.[8] For process optimization and cost-effectiveness, minimizing catalyst loading is desirable, but this should be determined empirically for each specific reaction.
Q4: What are the signs of catalyst deactivation?
Catalyst deactivation can manifest as a slowed or stalled reaction.[6][9] This is often observed when the reaction proceeds initially but then stops before all the starting material is consumed. Deactivation can be caused by catalyst poisoning from impurities like sulfur or by product inhibition where the deprotected amine coordinates to the palladium surface.[2][3][6]
Troubleshooting Guide
Issue 1: Slow or Incomplete Cbz Hydrogenolysis
Question: My Cbz deprotection using Pd/C and hydrogen is very slow or does not go to completion. What are the potential causes and how can I troubleshoot this?
Answer: A slow or incomplete reaction is a common issue in Cbz hydrogenolysis. The following workflow and table summarize potential causes and solutions.
Caption: Troubleshooting workflow for slow or incomplete Cbz hydrogenolysis.
| Potential Cause | Description | Recommended Solutions |
| Poor Catalyst Activity | The Pd/C catalyst may be old, from a poor-quality batch, or deactivated from improper storage. The quality of commercial Pd/C can vary significantly.[10] | 1. Use a fresh batch of high-quality Pd/C.[3][7] 2. Increase the catalyst loading (e.g., from 10% to 20% w/w).[2] 3. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1][2] |
| Catalyst Poisoning | The catalyst can be deactivated by impurities in the starting material, solvents, or from the substrate itself (e.g., sulfur-containing compounds).[6][7] | 1. Ensure the starting material and solvents are of high purity.[2] 2. If the substrate contains sulfur, consider alternative deprotection methods.[3] 3. In some cases, adding fresh catalyst portion-wise can help drive the reaction to completion.[7] |
| Insufficient Hydrogen | Atmospheric pressure of hydrogen may not be sufficient, especially for challenging substrates. | 1. Increase the hydrogen pressure (e.g., to 50 psi or higher using a Parr apparatus).[3][7] |
| Poor Mixing | As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface. | 1. Ensure vigorous stirring or agitation of the reaction mixture.[3][7] |
| Product Inhibition | The deprotected amine product can coordinate to the palladium catalyst, inhibiting its activity.[2][3][9] | 1. Add a small amount of a weak acid, such as acetic acid, to protonate the amine product and reduce its coordination to the catalyst.[3][6] |
| Poor Substrate Solubility | If the substrate is not fully dissolved in the reaction solvent, its access to the catalyst's active sites will be limited. | 1. Screen different solvents or solvent mixtures (e.g., MeOH, EtOH, EtOAc, THF).[2][5] 2. Consider a moderate increase in reaction temperature (e.g., to 40-50 °C).[2] |
Issue 2: Presence of Side Products
Question: I am observing unexpected side products in my reaction mixture. How can I minimize their formation?
Answer: The formation of side products is often related to the reduction of other functional groups in the molecule.
| Side Reaction | Description | Recommended Solutions |
| Reduction of other functional groups | Alkenes, alkynes, nitro groups, or aryl halides may be reduced under standard hydrogenolysis conditions. | 1. Consider using a milder hydrogen source through transfer hydrogenolysis with reagents like ammonium formate or formic acid, which can offer better selectivity.[3] |
| Acetylation of the product | If acetic acid is used as a solvent or co-solvent, the deprotected amine can be acetylated. | 1. Use a non-nucleophilic acid/solvent system, such as HCl in dioxane.[3] |
Quantitative Data Summary
The following table summarizes typical reaction parameters for Cbz deprotection via catalytic hydrogenolysis.
| Parameter | Typical Range/Value | Notes |
| Catalyst | 10% Pd/C | 5% Pd/C can also be effective. Pearlman's catalyst (Pd(OH)₂/C) may be more active for challenging substrates.[1] |
| Catalyst Loading | 5-20% (w/w) | Higher loading may be required in cases of catalyst poisoning or for difficult substrates.[1] |
| Hydrogen Source | H₂ gas (1 atm to 50 psi) | Atmospheric pressure is often sufficient.[1] For transfer hydrogenolysis, ammonium formate (3-5 equivalents) is common.[1] |
| Solvent | MeOH, EtOH, EtOAc | Alcohols are the most common solvents.[1] Acetic acid can be used as a co-solvent to prevent product inhibition.[1] |
| Reaction Time | 1-16 hours | Can be longer for more sterically hindered or complex substrates.[1][2] Transfer hydrogenolysis can sometimes be faster. |
| Temperature | Room Temperature | Moderate heating (e.g., 40-60 °C) can sometimes be beneficial, especially in cases of poor solubility.[2][11] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂ Gas
This protocol outlines the standard procedure for Cbz deprotection using hydrogen gas.
Caption: General workflow for Cbz deprotection via catalytic hydrogenolysis.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (e.g., balloon or Parr apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent (e.g., MeOH or EtOAc) to a concentration of approximately 0.1 M.[3]
-
Carefully add 10% Pd/C (typically 10% by weight of the substrate) to the solution.[3]
-
Secure a hydrogen balloon to the reaction flask or place the vessel in a Parr apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is replaced with hydrogen.[3][7]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry on the filter paper. Quench the catalyst on the filter paper with water before disposal.[7]
-
Wash the Celite® pad with the reaction solvent.[3]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[3]
Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate
This method is an alternative to using hydrogen gas and can sometimes offer better selectivity.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonium formate (HCO₂NH₄)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in MeOH or EtOH.
-
Carefully add 10% Pd/C (10-20% w/w) to the solution.[1]
-
In a separate flask, dissolve ammonium formate (3-5 equivalents) in a minimal amount of water or the reaction solvent and add it to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]
-
Wash the Celite® pad with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove the ammonium formate salts before final concentration and purification.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. total-synthesis.com [total-synthesis.com]
Technical Support Center: Cbz Deprotection of Sulfur-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of the carboxybenzyl (Cbz) group in the presence of sulfur-containing functionalities. Catalyst poisoning is a common issue in this context, leading to incomplete or failed reactions. This guide offers solutions and alternative protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of Cbz deprotection?
A1: Catalyst poisoning refers to the deactivation of the palladium catalyst (commonly Pd/C) used in catalytic hydrogenolysis for Cbz group removal. Sulfur-containing compounds, such as thiols, thioethers (e.g., in methionine), and thiazoles, can strongly adsorb to the active sites of the palladium catalyst, blocking them and preventing the intended hydrogenation reaction from occurring.[1][2] This leads to slow or incomplete deprotection.
Q2: Which sulfur-containing functional groups are most problematic for Pd/C catalysts?
A2: Thiols and thioethers are particularly potent poisons for palladium catalysts.[3] Heterocycles containing sulfur, like thiazoles, can also lead to catalyst deactivation, often requiring significantly higher catalyst loadings for the reaction to proceed.[1]
Q3: My Cbz deprotection using Pd/C and H₂ is very slow or has stalled. What are the likely causes?
A3: A stalled Cbz deprotection via catalytic hydrogenation is a common problem. The primary causes include:
-
Catalyst Poisoning: Your substrate likely contains a sulfur-containing moiety, or there are sulfur-containing impurities in your starting material.[3]
-
Poor Catalyst Quality: The Pd/C catalyst may be old or from a less active batch.[3]
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient, especially for challenging substrates.[3]
-
Inadequate Mixing: In a heterogeneous reaction, vigorous stirring is essential to ensure the substrate has access to the catalyst surface.
Q4: Are there any quick fixes to try if my catalytic hydrogenation is not working?
A4: If you suspect catalyst poisoning, you can try the following:
-
Increase Catalyst Loading: Substantially increasing the amount of Pd/C can sometimes overcome the poisoning effect, although this can be expensive.
-
Add Fresh Catalyst: If the reaction has stalled, adding a fresh portion of the catalyst may restart the reaction.[4]
-
Increase Hydrogen Pressure: Using a higher pressure of hydrogen (e.g., up to 50 psi) can sometimes facilitate the reaction.[3]
-
Use a More Active Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more active than Pd/C and may be effective in some cases.
Q5: What are the best alternative methods for Cbz deprotection of sulfur-containing compounds?
A5: When catalytic hydrogenation is not feasible due to catalyst poisoning, several alternative methods can be employed:
-
Acidic Cleavage: Using strong acids like 33% hydrogen bromide in acetic acid (HBr/AcOH) is a classic and effective method.[5] More recently, milder Lewis acid conditions, such as aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been developed.[6]
-
Nucleophilic Cleavage: A protocol using 2-mercaptoethanol in the presence of a base like potassium phosphate provides a mild, nucleophilic approach to Cbz deprotection and is compatible with many sensitive functional groups.[7][8]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the Cbz deprotection of sulfur-containing compounds.
Issue 1: The catalytic hydrogenation reaction is slow or incomplete.
This is the most common issue when dealing with sulfur-containing substrates.
Caption: Troubleshooting workflow for slow or incomplete hydrogenolysis.
Issue 2: Undesired side reactions are observed with alternative deprotection methods.
When switching to acidic or nucleophilic methods, other functional groups in the molecule may be affected.
Caption: Decision-making for addressing side reactions.
Data Presentation
The following tables summarize typical reaction conditions for various Cbz deprotection methods.
Table 1: Catalytic Hydrogenation Conditions
| Parameter | Standard Conditions | Conditions for Sulfur-Containing Substrates |
| Catalyst | 10% Pd/C[9] | 10% Pd/C or 20% Pd(OH)₂/C |
| Catalyst Loading | 5-20% (w/w)[9] | 20-100% (w/w) or higher |
| Hydrogen Source | H₂ gas (1 atm)[9] | H₂ gas (1-50 psi)[3] |
| Solvent | MeOH, EtOH, EtOAc[9] | MeOH, EtOH, AcOH[2] |
| Temperature | Room Temperature | Room Temperature to 60°C[10] |
| Reaction Time | 1-4 hours[9] | 4-48 hours or longer[10] |
Table 2: Alternative Deprotection Methods
| Method | Reagents | Solvent | Temperature | Typical Reaction Time |
| HBr in Acetic Acid | 33% HBr/AcOH[5] | Acetic Acid | Room Temperature | 20 min - 2 hours[5] |
| AlCl₃ in HFIP | AlCl₃ (3 equiv.)[6] | HFIP | Room Temperature | 2 - 16 hours[6] |
| 2-Mercaptoethanol | 2-Mercaptoethanol (2 equiv.), K₃PO₄ (4 equiv.)[7] | DMAc | 75°C[7] | 24 hours[7] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation with Increased Catalyst Loading
This protocol is a starting point when attempting the hydrogenolysis of a sulfur-containing compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
preventing over-reduction during catalytic hydrogenation of Cbz group
This guide provides troubleshooting advice and answers to frequently asked questions regarding the catalytic hydrogenation of the Carboxybenzyl (Cbz) protecting group, with a specific focus on preventing undesired over-reduction of other functional groups.
Troubleshooting Guide: Preventing Over-Reduction
Question: I am observing over-reduction of other sensitive functional groups during the catalytic hydrogenation of a Cbz group. How can I improve selectivity?
Answer:
Over-reduction is a common challenge when molecules contain functional groups that are also susceptible to reduction under standard catalytic hydrogenation conditions (H₂, Pd/C).[1] Groups such as alkenes, alkynes, nitro groups, aryl halides (especially bromides and iodides), and benzyl ethers can be reduced concurrently with the Cbz group.[1][2]
To enhance selectivity and preserve these sensitive functionalities, consider the following strategies, ranging from modifying the existing protocol to employing alternative deprotection chemistries.
Strategy 1: Switch to Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) is often a milder and more selective method than using hydrogen gas.[3] It employs a hydrogen donor in conjunction with a palladium catalyst. This method can often selectively cleave the Cbz group while leaving other reducible groups intact.[1][4]
Common Hydrogen Donors for CTH:
CTH is particularly advantageous as it avoids the need for specialized high-pressure hydrogenation equipment and is generally safer to handle than hydrogen gas.[5]
Strategy 2: Employ Non-Reductive Deprotection Methods
For substrates that are highly sensitive to any form of reduction, non-reductive methods are the most robust solution. These methods circumvent the possibility of over-reduction entirely.
-
Acid-Mediated Cleavage: Strong acids like HBr in acetic acid can cleave Cbz groups, but the conditions are harsh.[9] Milder Lewis acid conditions, such as Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), have been shown to be highly effective at room temperature with excellent functional group tolerance.[1][8] Acid-based methods are a practical, metal-free alternative, which is beneficial for large-scale synthesis where residual heavy metal contamination is a concern.[10]
-
Nucleophilic Cleavage: For complex and sensitive molecules, particularly in late-stage synthesis, nucleophilic cleavage offers high selectivity.[1][3] A common protocol involves using 2-mercaptoethanol with a base like potassium phosphate in a solvent such as N,N-Dimethylacetamide (DMAC).[2][11] This approach is ideal for substrates containing functional groups that might poison palladium catalysts (e.g., sulfur-containing moieties).[2][12]
Below is a workflow to guide your decision-making process for preventing over-reduction.
Caption: Troubleshooting workflow for addressing over-reduction.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for Cbz deprotection by catalytic hydrogenation? The deprotection proceeds in two main steps. First, the palladium catalyst facilitates the hydrogenolysis (cleavage by hydrogen) of the benzyl-oxygen bond to form toluene and an unstable carbamic acid intermediate.[7] This intermediate then spontaneously decarboxylates to release the free amine and carbon dioxide.[7][13]
The diagram below illustrates the desired reaction alongside the potential over-reduction side reaction.
Caption: Reaction pathway showing desired vs. undesired reduction.
Q2: My standard catalytic hydrogenation is slow or incomplete. What are the common causes? Several factors can lead to a sluggish or stalled reaction:
-
Catalyst Inactivation (Poisoning): Palladium catalysts are highly sensitive to poisoning by sulfur or phosphorus-containing functional groups or impurities.[1][6] If your substrate contains these, a non-hydrogenation method is advisable.[11]
-
Poor Catalyst Quality: The activity of Pd/C can decrease with age or vary between batches. Using a fresh, high-quality catalyst is a crucial first step in troubleshooting.[1][3] For very difficult cases, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[3][14]
-
Inadequate Mixing: As a heterogeneous reaction, vigorous stirring is essential to ensure the substrate has sufficient access to the catalyst surface.[1]
-
Product Inhibition: The newly formed amine product can coordinate to the palladium catalyst, inhibiting its activity.[11] Performing the reaction in an acidic solvent like acetic acid can protonate the amine and prevent this, improving efficiency.[3][14]
Q3: Can I simply modify the conditions of my standard hydrogenation (H₂/Pd/C) to prevent over-reduction? While minor adjustments can sometimes help, they are often insufficient for highly sensitive groups. Lowering hydrogen pressure or temperature might slow the over-reduction, but it will likely also slow the desired Cbz cleavage, leading to incomplete reactions. For preserving functional groups like alkenes, a specialized catalyst such as Lindlar's catalyst might be employed, though its primary use is for alkyne reduction.[15] In most cases, switching to a more selective methodology like CTH or a non-reductive method is a more reliable strategy.[2]
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes the key features of different Cbz deprotection methods, focusing on their compatibility with reducible functional groups.
| Deprotection Method | Reagents | Typical Yield | Advantages | Disadvantages / Incompatible Groups |
| Catalytic Hydrogenation | H₂, Pd/C | High to Quantitative | Clean byproducts (toluene, CO₂); mild conditions.[1] | Reduces: Alkenes, alkynes, nitro groups, aryl halides, benzyl ethers.[1] Catalyst is easily poisoned by sulfur.[11] |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | High | Safer than H₂ gas; often more selective and milder.[5] | Can still reduce some highly sensitive groups (e.g., nitro groups).[1] |
| Acidic Cleavage (Mild) | AlCl₃, HFIP | High | Excellent functional group tolerance; metal-free.[1] | HFIP is an expensive solvent; may affect other acid-labile protecting groups.[1] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | High | Highly selective for sensitive substrates; avoids heavy metals; compatible with sulfur-containing molecules.[1][2] | The thiol reagent has a strong odor; requires heating.[11][12] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation using Pd/C and H₂ [16]
-
Setup: Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent (e.g., 10-20 mL of Methanol, Ethanol, or Ethyl Acetate) in a flask appropriate for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. A typical loading is 5-10% by weight relative to the substrate. Caution: Pd/C can be pyrophoric when dry.
-
Hydrogenation: Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this purge cycle three times. For atmospheric pressure, a hydrogen-filled balloon is sufficient.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified if necessary.[7]
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate [4][6]
-
Setup: Dissolve the Cbz-protected substrate (1.0 mmol) in Methanol or Ethanol (10 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.
-
Hydrogen Donor Addition: Add ammonium formate (4-5 equivalents) to the stirred suspension in portions at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) if required.
-
Monitoring: Monitor the reaction by TLC or LC-MS. CTH reactions are often rapid.
-
Work-up: Upon completion, filter the mixture through a Celite® pad to remove the catalyst, washing the pad with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove ammonium salts before final purification.
Protocol 3: Nucleophilic Cleavage using 2-Mercaptoethanol [2][11]
-
Setup: To a solution of the Cbz-protected amine (1 equivalent) in N,N-Dimethylacetamide (DMAC), add a base such as potassium phosphate or potassium acetate (e.g., 2-4 equivalents).
-
Reagent Addition: Add 2-mercaptoethanol (e.g., 2 equivalents).
-
Reaction: Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMAC and salts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. benchchem.com [benchchem.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. tdcommons.org [tdcommons.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 15. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Cbz Cleavage and N-benzyl Side Product Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering N-benzyl side product formation during the cleavage of the carboxybenzyl (Cbz or Z) protecting group.
Troubleshooting Guide
Issue: Formation of N-benzyl Side Product During Cbz Deprotection by Catalytic Hydrogenation
Primary Cause: Incomplete hydrogenolysis or reaction stalling can lead to the formation of an N-benzyl side product. This is particularly prevalent when there is an insufficient hydrogen source.[1]
Troubleshooting Steps:
-
Optimize Hydrogen Source and Pressure:
-
Insufficient Hydrogen: An inadequate supply of hydrogen is a primary cause of N-benzylation.[1]
-
Solution: Ensure a continuous and sufficient supply of hydrogen gas. For challenging substrates, atmospheric pressure may be insufficient. Increasing the hydrogen pressure (e.g., to 50 psi or higher) can significantly reduce the formation of the N-benzyl side product.[2]
-
-
Evaluate Catalyst Quality and Loading:
-
Catalyst Inactivation: The palladium catalyst can be poisoned by sulfur-containing functional groups (e.g., thiols, thioethers) or other impurities, leading to a stalled reaction and side product formation.[2]
-
Solution: Use fresh, high-quality palladium on carbon (Pd/C). If catalyst poisoning is suspected, consider using a larger amount of catalyst or switching to an alternative deprotection method not susceptible to poisoning, such as acidic or nucleophilic cleavage.[2]
-
-
Ensure Efficient Mixing:
-
Poor Mass Transfer: In a heterogeneous reaction like catalytic hydrogenation, inefficient stirring can limit the substrate's access to the catalyst surface.
-
Solution: Employ vigorous stirring or agitation to ensure good mixing of the substrate, solvent, catalyst, and hydrogen.
-
-
Consider Transfer Hydrogenolysis:
-
Alternative Hydrogen Source: Transfer hydrogenolysis, using hydrogen donors like ammonium formate, formic acid, or cyclohexadiene, can be a safer and often more selective alternative to using hydrogen gas.[3] This method can sometimes minimize side reactions.
-
Issue: Other Side Reactions During Cbz Deprotection
-
Over-reduction: During catalytic hydrogenation, other functional groups such as alkenes, alkynes, nitro groups, and some aryl halides can also be reduced.[2]
-
Solution: Transfer hydrogenolysis may offer better selectivity. Alternatively, non-reductive methods like acidic or nucleophilic cleavage should be considered.[2]
-
-
Alkylation (Acidic Cleavage): The benzyl cation formed during acidic cleavage can alkylate other sensitive functional groups or the solvent.[2]
-
Acylation (Acidic Cleavage): If the solvent is a carboxylic acid (e.g., acetic acid), the deprotected amine can be acylated, especially at elevated temperatures.[2]
-
Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane or isopropanol. Milder Lewis acid conditions (e.g., AlCl₃ in hexafluoroisopropanol) can also prevent this side reaction.[2]
-
Data Presentation: Comparison of Cbz Deprotection Methods and N-benzyl Side Product Formation
The following table summarizes various Cbz deprotection methods and their effectiveness in minimizing N-benzyl side product formation. Disclaimer: The yields and side product percentages are illustrative and can vary significantly based on the substrate, reaction scale, and specific experimental conditions.
| Deprotection Method | Reagents/Catalyst | Typical Conditions | Desired Product Yield (%) | N-benzyl Side Product (%) | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | 5-10% Pd/C, H₂ (1 atm) | MeOH or EtOH, RT, 4-72 h | Variable, up to 95%+ | Can be significant with insufficient H₂ | Well-established, mild, neutral pH.[4] | Can be slow, risk of N-benzylation and over-reduction.[2][4] |
| Catalytic Hydrogenolysis | 5-10% Pd/C, H₂ (>50 psi) | MeOH or EtOH, RT | Generally >95% | Minimized | Faster and more complete reaction, reduces N-benzylation.[2] | Requires specialized high-pressure equipment. |
| Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate | i-PrOH, Microwave, ~10 min | High | Generally low | Avoids handling H₂ gas, extremely rapid.[4] | Requires a microwave reactor.[4] |
| Alternative Reductive | 10% Pd/C, NaBH₄ | MeOH, RT, 3-10 min | 93-98%[5] | Not typically reported as a major side product | Very rapid, avoids H₂ gas, high yields.[2][5] | Requires careful portion-wise addition of NaBH₄.[2] |
| Acidic Cleavage | 33% HBr in Acetic Acid | RT, 1-2 h | >90% | N/A | Metal-free, fast, effective for substrates sensitive to reduction.[1] | Harsh acidic conditions, potential for other side reactions.[1][2] |
| Acidic Cleavage (Mild) | AlCl₃, HFIP | RT, 2-16 h | High | N/A | Metal-free, mild conditions, good functional group tolerance.[6] | Requires specialized fluorinated solvent.[6] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C, 24 h | High[3][7] | N/A | Ideal for substrates that poison Pd catalysts.[3][7] | Requires elevated temperature and basic conditions.[3][7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Controlled Hydrogen Pressure
This protocol is designed to minimize N-benzyl side product formation by ensuring an adequate hydrogen supply.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine in MeOH or EtOH in a suitable pressure vessel.
-
Carefully add 10% Pd/C (typically 5-10 mol% Pd) to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen or argon, then evacuate and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
This protocol offers a convenient alternative to using hydrogen gas.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10 mol% Pd).
-
Add ammonium formate (typically 4-5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or gentle reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture through Celite® and wash with the solvent.
-
Concentrate the filtrate to obtain the crude product.
Protocol 3: Nucleophilic Cleavage using 2-Mercaptoethanol
This method is suitable for substrates that are sensitive to hydrogenation or acidic conditions.[3][7]
Materials:
-
Cbz-protected amine
-
2-Mercaptoethanol
-
Potassium phosphate tribasic (K₃PO₄)
-
N,N-dimethylacetamide (DMAc)
Procedure:
-
Suspend the Cbz-protected amine (1 equiv.) and K₃PO₄ (4 equiv.) in DMAc.[3][7]
-
Purge the suspension with nitrogen for 5-10 minutes.[7]
-
Add 2-mercaptoethanol (2 equiv.) and stir the reaction at 75 °C for 24 hours.[3][7]
-
Cool the mixture to room temperature and pour it into water.[3][7]
-
Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane).[3][7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[3][7]
-
Purify the crude product by column chromatography.[7]
Mandatory Visualization
Caption: Cbz cleavage pathway and formation of the N-benzyl side product.
Caption: Troubleshooting workflow for N-benzyl side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection? A1: The most common method for Cbz deprotection is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source. This method is generally efficient and produces easily removable byproducts (toluene and carbon dioxide).[2]
Q2: Under what conditions is the N-benzyl side product most likely to form? A2: The N-benzyl side product is most likely to form during catalytic hydrogenation when the reaction stalls or when there is an insufficient supply of hydrogen.[1][2] This can be due to low hydrogen pressure, catalyst poisoning, or poor mixing.
Q3: How can I choose the best Cbz deprotection method for my specific substrate? A3: The choice of method depends on the functional groups present in your molecule:
-
For simple substrates without sensitive functional groups: Catalytic hydrogenation is usually the best choice.[2]
-
For substrates with reducible groups (e.g., alkenes, alkynes, nitro groups): Consider transfer hydrogenolysis for potentially better selectivity, or non-reductive methods like acidic or nucleophilic cleavage.[2]
-
For substrates containing sulfur or other catalyst poisons: Acidic or nucleophilic cleavage are recommended alternatives to catalytic hydrogenation.[2]
Q4: Are there any safety concerns with Cbz deprotection reagents? A4: Yes. Catalytic hydrogenation with hydrogen gas carries a risk of fire or explosion, and the Pd/C catalyst can be pyrophoric when dry.[8] Some acidic cleavage reagents, like HBr in acetic acid, are highly corrosive.[1] Always consult the safety data sheet (SDS) for all reagents and take appropriate safety precautions.
Q5: How can I monitor the progress of the deprotection reaction? A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the desired product.[2] HPLC can be used for more precise quantitative analysis of the reaction mixture.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
selective N-protection of 3-(aminomethyl)phenol in the presence of a hydroxyl group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective N-protection of 3-(aminomethyl)phenol in the presence of a hydroxyl group. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the selective N-protection of 3-(aminomethyl)phenol.
| Issue | Potential Cause | Recommended Solution |
| Low to no product formation | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or gently heat the mixture.[1] - Ensure the use of stoichiometric amounts of the protecting group reagent; a slight excess (1.1-1.2 equivalents) may be beneficial.[1] |
| Poor solubility of starting material. | - Select a solvent in which both 3-(aminomethyl)phenol and the protecting group reagent are soluble (e.g., DMF, DMAc, or THF).[2] | |
| Deactivation of reagents. | - Use anhydrous reagents and solvents, as water can hydrolyze the protecting group reagent.[2] | |
| Formation of multiple products (lack of selectivity) | O-protection of the phenolic hydroxyl group. | - The primary amine is generally more nucleophilic than the phenolic hydroxyl group. Perform the reaction under neutral or mildly basic conditions to favor N-protection.[1] - Use a mild base like sodium bicarbonate or triethylamine that is not strong enough to significantly deprotonate the phenol.[1] - For acylations, using milder acylating agents and non-coordinating bases at low temperatures can favor N-acylation.[2] |
| Di-protection (both amine and hydroxyl groups are protected). | - Use a controlled amount of the protecting group reagent (typically 1.0-1.2 equivalents).[3] - Avoid excessive reaction times.[3] | |
| Reaction mixture turns dark (e.g., brown or black) | Oxidation of the phenol ring. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] - Use purified, degassed solvents.[2] - Avoid unnecessarily high temperatures.[2] |
| Difficulty in product purification | Presence of unreacted starting material. | - If the product is neutral, wash the organic layer with a dilute acid solution to protonate and extract the basic 3-(aminomethyl)phenol into the aqueous phase.[2] |
| Presence of di-substituted byproducts and oxidation products. | - Utilize column chromatography on silica gel for separation. A gradient elution system may be necessary.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the selective N-protection of 3-(aminomethyl)phenol?
A1: The most common protecting groups for primary amines are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[1] The choice between these depends on the desired stability and the deprotection conditions required for subsequent synthetic steps.
Q2: How do I achieve selective N-protection over O-protection?
A2: Selective N-protection is generally achieved by taking advantage of the higher nucleophilicity of the amino group compared to the hydroxyl group under neutral or mildly basic conditions.[1] Using a base that is not strong enough to deprotonate the phenol, such as sodium bicarbonate or triethylamine, will favor the reaction at the amine.[1]
Q3: What conditions favor O-protection?
A3: Selective O-protection typically requires the use of a strong base, such as sodium hydroxide, potassium carbonate, or sodium hydride, to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[1] To prevent the amine from reacting, it should be protected beforehand.[1]
Q4: My reaction with Boc-anhydride is very slow. What can I do?
A4: For less nucleophilic amines or to accelerate the reaction, a catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts (0.1-0.2 equivalents).[3] However, be aware that DMAP can also increase the likelihood of side reactions like di-Boc protection.[3]
Q5: What are the typical deprotection conditions for Boc and Cbz groups?
A5: The Boc group is acid-labile and is commonly removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[4] The Cbz group is typically removed by hydrogenolysis, using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[5][6] This allows for orthogonal deprotection strategies if both groups are present in a molecule.[6][7]
Experimental Protocols
Protocol 1: Selective N-Boc Protection of 3-(aminomethyl)phenol
Principle: This protocol describes the selective protection of the primary amino group of 3-(aminomethyl)phenol using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions to prevent significant deprotonation of the phenolic hydroxyl group.
Materials:
-
3-(aminomethyl)phenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(aminomethyl)phenol (1.0 mmol, 123.15 mg) in a mixture of THF (10 mL) and water (5 mL).[8]
-
Add sodium bicarbonate (2.0 mmol, 168 mg) to the solution.[8]
-
Add di-tert-butyl dicarbonate (1.1 mmol, 240 mg) to the mixture.[8]
-
Stir the mixture at room temperature overnight.[8]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, extract the product with ethyl acetate (3 x 15 mL).[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected product.[8]
| Reagent | Molar Equivalent | Quantity |
| 3-(aminomethyl)phenol | 1.0 | 123.15 mg |
| Di-tert-butyl dicarbonate | 1.1 | 240 mg |
| Sodium bicarbonate | 2.0 | 168 mg |
| THF | - | 10 mL |
| Water | - | 5 mL |
Protocol 2: Selective N-Cbz Protection of 3-(aminomethyl)phenol
Principle: This protocol details the selective protection of the amino group of 3-(aminomethyl)phenol using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions with a mild base.
Materials:
-
3-(aminomethyl)phenol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-(aminomethyl)phenol (1.0 mmol, 123.15 mg) in a mixture of DCM (10 mL) and a 10% aqueous solution of sodium carbonate (10 mL).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 mmol, 0.16 mL) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the N-Cbz protected product.
| Reagent | Molar Equivalent | Quantity |
| 3-(aminomethyl)phenol | 1.0 | 123.15 mg |
| Benzyl chloroformate | 1.1 | 0.16 mL |
| Sodium carbonate | (in 10% aq. solution) | - |
| Dichloromethane | - | 10 mL |
Visualizations
Caption: Experimental workflow for the selective N-protection of 3-(aminomethyl)phenol.
Caption: Troubleshooting workflow for selective N-protection.
Caption: Comparison of Boc and Cbz protecting groups for orthogonal strategies.
References
Technical Support Center: Managing Genotoxic Byproducts in Lewis Acid-Mediated Cbz Deprotection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing potentially genotoxic byproducts generated during the deprotection of the Carboxybenzyl (Cbz or Z) group using Lewis acids. The information is presented in a question-and-answer format to address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary genotoxic byproducts of concern during Lewis acid-mediated Cbz deprotection?
A1: The main concern is the formation of reactive benzyl species that can be converted into genotoxic impurities. When a Lewis acid (LA) is used, it coordinates to the carbamate oxygen, facilitating the cleavage of the C-O bond. This process generates a stabilized benzyl cation. If halide anions are present in the reaction mixture, either from the Lewis acid itself (e.g., AlCl₃, ZnBr₂, BCl₃) or from additives, they can react with the benzyl cation to form the corresponding benzyl halides.[1][2]
-
Benzyl chloride (BC) and Benzyl bromide are known genotoxic impurities.
-
Benzyl iodide (BI) , which can be formed when using reagents like trimethylsilyl iodide (TMSI), is a particularly potent and potentially genotoxic alkylating agent. Its formation is a significant safety concern, especially in the late-stage synthesis of active pharmaceutical ingredients (APIs).[2][3][4]
Q2: Which Lewis acids are commonly used for Cbz deprotection, and what are their associated risks?
A2: Several Lewis acids can effect Cbz deprotection, each with its own profile of reactivity and potential for side reactions.
| Lewis Acid | Typical Conditions | Genotoxic Byproduct Risk | Notes |
| AlCl₃ | In Hexafluoroisopropanol (HFIP) at room temperature.[5][6] | Formation of benzyl chloride. | Offers good functional group tolerance and is an alternative to methods requiring harsh conditions.[7] |
| TMSI / TMSBr | Often generated in situ from TMSCl and NaI/NaBr. | High risk of forming benzyl iodide or benzyl bromide, which are potent alkylating agents.[2][3] | Due to the high reactivity and genotoxicity of the byproducts, these reagents are often avoided in late-stage synthesis.[3] |
| ZnBr₂ / ZnCl₂ | In CH₂Cl₂ at or above room temperature. | Formation of benzyl bromide or benzyl chloride. | Can be effective for the deprotection of N-Boc groups and may be applicable to Cbz groups.[8] |
| BCl₃ | In CH₂Cl₂ at low temperatures (e.g., -78 °C), often with a scavenger.[8] | Formation of benzyl chloride. | Effective for debenzylation of aryl benzyl ethers and can be highly chemoselective when used with a scavenger.[8] |
| FeCl₃ | Not as commonly cited for Cbz deprotection but is a known Lewis acid. | Potential for benzyl chloride formation. |
Q3: How can the formation of genotoxic benzyl halides be minimized?
A3: The primary strategy is to "trap" the benzyl cation intermediate with a non-nucleophilic scavenger before it can react with halide anions.[8]
-
Scavengers: Aromatic compounds that are more nucleophilic than the solvent or any halide ions present can act as effective scavengers. The resulting benzylated scavenger is typically less reactive and easier to remove during purification.[1]
-
Pentamethylbenzene (PMB): An effective, non-Lewis basic scavenger that does not coordinate with the Lewis acid, thus not impeding its activity. It has been shown to suppress undesired C-benzylation side reactions.[1][8][9][10]
-
Anisole and Thioanisole: Also used as cation scavengers, though their Lewis basicity (due to oxygen or sulfur lone pairs) could potentially coordinate with and deactivate the Lewis acid to some extent.[10]
-
The choice of a Lewis acid that does not contain halides (e.g., Lewis acids based on triflates) could also be a strategy, although their effectiveness for Cbz deprotection would need to be evaluated on a case-by-case basis.
Q4: Are there analytical methods to detect and quantify these genotoxic byproducts?
A4: Yes, highly sensitive analytical methods are required to detect and quantify genotoxic impurities at the parts-per-million (ppm) level, in line with regulatory guidelines.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a very common and effective technique for the analysis of volatile and semi-volatile impurities like benzyl chloride.[10][11] Headspace GC-MS is particularly useful for minimizing matrix effects.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a mass spectrometry (MS) or a sensitive UV detector, can also be used. The method's parameters, such as the column and mobile phase, need to be optimized for the specific impurity.[5][12][13][14]
Method validation according to ICH Q2 guidelines is crucial to ensure specificity, sensitivity (LOD/LOQ), linearity, accuracy, and precision.[10]
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficient Lewis Acid | Increase the equivalents of the Lewis acid. Stoichiometric or even excess amounts are often required. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation. Some Lewis acids require elevated temperatures to be effective.[8] |
| Poor Lewis Acid Activity | Ensure the Lewis acid is anhydrous and of high purity. Moisture can deactivate many Lewis acids. |
| Solvent Effects | The choice of solvent can significantly impact the reaction. Aprotic solvents like dichloromethane (DCM) or polar, non-coordinating solvents like HFIP are common.[6] |
Issue 2: Formation of Undesired Side Products (Non-Genotoxic)
| Potential Cause | Troubleshooting Steps |
| Alkylation of Aromatic Rings | The benzyl cation can alkylate electron-rich aromatic rings on the substrate (Friedel-Crafts alkylation). |
| * Use a Scavenger: Add a cation scavenger like pentamethylbenzene to the reaction mixture.[1][8][9][10] | |
| * Lower the Temperature: Running the reaction at a lower temperature can sometimes improve selectivity. | |
| Degradation of Acid-Sensitive Groups | Other protecting groups (e.g., Boc, trityl) or acid-labile functionalities on the substrate may be cleaved. |
| * Choose a Milder Lewis Acid: A comparative study of different Lewis acids may be necessary to find one with the desired selectivity. | |
| * Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the Cbz group is cleaved to minimize the degradation of other groups. |
Issue 3: High Levels of Genotoxic Byproducts Detected
| Potential Cause | Troubleshooting Steps |
| No Scavenger Used | The benzyl cation is readily reacting with halide anions from the Lewis acid. |
| * Incorporate a Scavenger: Add an appropriate scavenger, such as pentamethylbenzene, to the reaction protocol.[1][8][9][10] | |
| Use of Highly Reactive Reagents | Reagents like TMSI inherently produce highly reactive genotoxic byproducts (benzyl iodide).[2][3][4] |
| * Change Deprotection Method: If possible, switch to a non-halide-based Lewis acid or a different deprotection method altogether (e.g., catalytic hydrogenolysis, nucleophilic cleavage) for late-stage synthesis.[15] |
Experimental Protocols
Protocol 1: Cbz Deprotection using AlCl₃ in HFIP [6][16]
-
Materials:
-
Cbz-protected amine (1.0 equivalent)
-
Aluminum chloride (AlCl₃) (3.0 equivalents)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the Cbz-protected amine in HFIP (approx. 0.25 M), add AlCl₃ at room temperature. The reaction mixture may be a suspension.
-
Stir the mixture at room temperature for 2 to 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to obtain the deprotected amine.
-
Protocol 2: Cbz Deprotection using ZnBr₂ [8]
-
Materials:
-
Cbz-protected amine (1.0 equivalent)
-
Zinc bromide (ZnBr₂) (1.5 - 2.0 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the Cbz-protected amine in anhydrous CH₂Cl₂, add ZnBr₂.
-
Stir the reaction mixture at room temperature or heat to 40 °C. Monitor the reaction by TLC or LC-MS. Reaction times can vary (e.g., 3 hours).
-
After cooling to room temperature, dilute the reaction mixture with CH₂Cl₂ and wash with water.
-
Separate the organic phase, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Mechanism of Lewis acid-mediated Cbz deprotection and byproduct formation.
Caption: Troubleshooting workflow for high levels of genotoxic impurities.
References
- 1. orgsyn.org [orgsyn.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of a GC-MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. | Semantic Scholar [semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Reductive Amination of 3-Hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reductive amination of 3-hydroxybenzaldehyde for improved yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the reductive amination of 3-hydroxybenzaldehyde, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Amine Product
A low yield of the target amine is a common challenge. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Suggested Solutions |
| Incomplete Imine Formation | The formation of the imine from 3-hydroxybenzaldehyde and the amine is an equilibrium-driven process. To shift the equilibrium towards the imine, consider removing water as it forms. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[1][2][3] |
| Suboptimal pH | The pH of the reaction mixture is critical. Imine formation is typically favored under mildly acidic conditions (pH 4-7).[2][4][5] If the pH is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic. If the pH is too high, the carbonyl group of the aldehyde is not sufficiently activated. The addition of a catalytic amount of acetic acid is a common practice.[6][7] |
| Deactivation of Reducing Agent | Borohydride-based reducing agents can be sensitive to moisture and acidic conditions. Ensure that the reducing agent is fresh and handled under anhydrous conditions if necessary.[1] Some milder reagents like sodium triacetoxyborohydride are more tolerant of slightly acidic conditions.[2] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8] If the reaction stalls, consider increasing the reaction time or gently heating the mixture.[7] |
Issue 2: Significant Formation of 3-Hydroxybenzyl Alcohol Byproduct
The presence of 3-hydroxybenzyl alcohol indicates that the starting aldehyde is being reduced before it can form the imine.
| Potential Cause | Suggested Solutions |
| Premature Reduction of the Aldehyde | This side reaction is prevalent when using strong reducing agents like sodium borohydride (NaBH₄).[4] To minimize this, you can either allow sufficient time for the imine to form before adding NaBH₄ or use a milder reducing agent that is more selective for the imine over the aldehyde.[1][4] |
| Choice of Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoboorohydride (NaBH₃CN) are generally more selective for the reduction of the iminium ion intermediate compared to the starting aldehyde.[2][4][9] NaBH(OAc)₃ is often the preferred reagent due to its high selectivity and the avoidance of toxic cyanide byproducts.[2][6] |
Issue 3: Formation of Secondary or Tertiary Amine Byproducts
Over-alkylation can occur, leading to the formation of more substituted amine impurities.
| Potential Cause | Suggested Solutions |
| Reaction of the Primary Amine Product with the Starting Aldehyde | The newly formed primary amine can react with remaining 3-hydroxybenzaldehyde to form a secondary amine, which can then be further reduced.[1][10] This is particularly problematic when the amine starting material is the limiting reagent. |
| Stoichiometry of Reactants | Using an excess of the amine source can help to minimize the formation of over-alkylated products.[10][11] For primary amines, a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can also be beneficial.[12] |
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for the reductive amination of 3-hydroxybenzaldehyde?
The choice of reducing agent is critical for a successful reaction. The following table compares common reducing agents.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for imines/iminium ions over aldehydes.[2][6] Often allows for a one-pot reaction with high yields.[9] Tolerant of mildly acidic conditions.[6] | Can be sensitive to water.[13] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for iminium ions at a slightly acidic pH (4-5).[2][4] Not sensitive to water.[13] | Highly toxic and can generate cyanide gas, requiring careful handling and workup procedures.[2] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce both the starting aldehyde and the imine.[2][4] Often requires a two-step process where the imine is pre-formed.[9] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | A greener alternative that avoids stoichiometric metal hydride reagents.[3] | May require specialized equipment (hydrogenator). The catalyst can be sensitive to poisoning.[1] The phenolic hydroxyl group may be susceptible to hydrogenolysis under certain conditions. |
Q2: How can I monitor the progress of my reductive amination reaction?
Regular monitoring is crucial for determining the reaction endpoint and preventing the formation of byproducts. Thin Layer Chromatography (TLC) is a simple and effective method. You can spot the reaction mixture alongside the starting materials (3-hydroxybenzaldehyde and the amine) to track the disappearance of the aldehyde and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information, allowing you to monitor the formation of the desired amine as well as any potential byproducts.[1][8]
Q3: What is the optimal solvent for this reaction?
Common solvents for reductive amination include methanol, ethanol, dichloromethane (DCM), and 1,2-dichloroethane (DCE).[1][13] The choice of solvent can depend on the specific reducing agent used. For instance, while methanol is common, sodium triacetoxyborohydride is not very compatible with it, and solvents like DCE or THF are preferred.[13] The solubility of your starting materials and intermediates should also be considered.[14]
Q4: Do I need to work under an inert atmosphere?
While reductive aminations are not typically as sensitive as some other organometallic reactions, working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially if you are using sensitive reagents or performing the reaction over a long period.[11] It helps to prevent potential oxidation of the 3-hydroxybenzaldehyde or other reaction components.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in a suitable anhydrous solvent such as 1,2-dichloroethane or dichloromethane.
-
Addition of Amine: Add the amine (1.0-1.2 equivalents). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.0 equivalent) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.[2] The progress can be monitored by TLC.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.[1]
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[8]
-
Extraction: Extract the product into an organic solvent like ethyl acetate.[8]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[8]
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This protocol is useful when using the less selective but more economical sodium borohydride.
-
Imine Formation: Dissolve 3-hydroxybenzaldehyde (1.0 equivalent) and the amine (1.0-1.2 equivalents) in methanol.[6] Stir the mixture at room temperature until imine formation is complete as determined by TLC or NMR. For less reactive substrates, a dehydrating agent can be added.[2]
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining a low temperature.[2]
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Work-up and Purification: Follow steps 6-8 from Protocol 1.
Visualizations
Caption: A diagram illustrating the general workflow of a reductive amination reaction.
Caption: A flowchart for troubleshooting low yields in reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Amine Protection: 3-(Cbz-aminomethyl)phenol vs. Boc-protected 3-(aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the intricate pathways of drug development and medicinal chemistry, the strategic use of protecting groups is paramount. The ability to selectively mask and unmask reactive functional groups dictates the success of complex molecular construction. For the protection of primary amines, such as the one in 3-(aminomethyl)phenol, the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are two of the most ubiquitous choices. This guide provides an objective comparison of 3-(Cbz-aminomethyl)phenol and Boc-protected 3-(aminomethyl)phenol, offering experimental data and protocols to inform the rational selection of these critical synthetic intermediates.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of the two protected compounds. While both serve to protect the aminomethyl group of 3-(aminomethyl)phenol, their different protecting moieties impart distinct physical characteristics.
| Property | This compound | Boc-protected 3-(aminomethyl)phenol |
| Structure | Benzyl (3-hydroxybenzyl)carbamate | tert-Butyl (3-hydroxybenzyl)carbamate |
| CAS Number | 75383-61-8 | 28387-66-8[1] |
| Molecular Formula | C₁₅H₁₅NO₃ | C₁₂H₁₇NO₃ |
| Molecular Weight | 257.28 g/mol | 223.27 g/mol [1] |
| Melting Point (°C) | Not explicitly found; related benzyl carbamates melt in the range of 50-90°C.[2][3][4][5] | Not explicitly found; related Boc-protected amines and phenols show a wide range of melting points. |
| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and DMSO. | Generally soluble in a range of organic solvents; solubility is influenced by the lipophilic tert-butyl group. |
Performance in Deprotection: A Comparative Overview
The true measure of a protecting group's utility lies in the ease and selectivity of its removal. Cbz and Boc groups are prized for their orthogonal deprotection strategies, allowing for their selective cleavage in the presence of other sensitive functionalities.
The Cbz group is classically removed by catalytic hydrogenolysis, a mild and clean method that produces toluene and carbon dioxide as byproducts.[6] It is also susceptible to cleavage under strong acidic conditions, though this is less common. The Boc group, conversely, is stable to hydrogenolysis but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
The following table summarizes typical deprotection conditions and performance for substrates analogous to the title compounds.
| Parameter | Cbz Deprotection (Hydrogenolysis) | Boc Deprotection (Acidolysis) |
| Reagents | H₂, Pd/C (5-10 mol%) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 v/v) OR 4M HCl in 1,4-Dioxane |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Dichloromethane (DCM), 1,4-Dioxane, Methanol |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Typical Reaction Time | 1 - 16 hours (can be much faster with additives like NaBH₄) | 30 minutes - 4 hours |
| Typical Yield | >90% | >90% |
| Key Advantages | Mild conditions, clean byproducts. | Fast reaction times, simple workup. |
| Key Disadvantages | Catalyst can be pyrophoric; may reduce other functional groups (e.g., alkenes, alkynes). | Strong acids can be corrosive and may affect other acid-labile groups. |
Experimental Protocols
Below are detailed, generalized protocols for the deprotection of this compound and Boc-protected 3-(aminomethyl)phenol.
Protocol 1: Deprotection of this compound via Catalytic Hydrogenolysis
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Seal the flask and purge with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge/backfill cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)phenol. The product can be purified further by crystallization or chromatography if necessary.
Protocol 2: Deprotection of Boc-protected 3-(aminomethyl)phenol using Trifluoroacetic Acid
Materials:
-
Boc-protected 3-(aminomethyl)phenol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve Boc-protected 3-(aminomethyl)phenol (1.0 eq) in anhydrous DCM in a round-bottom flask at 0°C (ice bath).
-
Slowly add an equal volume of TFA to the solution.
-
Remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(aminomethyl)phenol.
Visualizing the Chemistry
To further elucidate the processes described, the following diagrams illustrate the deprotection mechanisms and a comparative workflow.
Caption: Deprotection mechanisms for Cbz and Boc groups.
Caption: Comparative synthetic workflow.
Conclusion
The choice between this compound and Boc-protected 3-(aminomethyl)phenol is dictated by the overall synthetic strategy and the compatibility of the deprotection conditions with other functional groups present in the molecule.
-
Choose this compound when mild, non-acidic deprotection is required and the molecule is free of functional groups susceptible to hydrogenolysis. It is an excellent choice for syntheses involving acid-labile groups.
-
Choose Boc-protected 3-(aminomethyl)phenol when rapid, acid-mediated deprotection is desired and the molecule is stable to strong acids. Its stability to catalytic hydrogenation makes it ideal for syntheses that require reduction steps elsewhere in the molecule.
By understanding the distinct characteristics and deprotection requirements of each compound, researchers can make informed decisions to streamline their synthetic routes, improve yields, and ultimately accelerate the drug discovery and development process.
References
A Comparative Analysis of Synthetic Routes to 3-(Aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the three primary synthetic routes to 3-(aminomethyl)phenol, a critical building block in the pharmaceutical industry. The selection of an optimal synthesis pathway is paramount, influencing overall yield, purity, cost-effectiveness, and scalability. This document presents a side-by-side comparison of reductive amination, catalytic hydrogenation, and demethylation pathways, supported by detailed experimental protocols and quantitative data to inform methodological choices in research and development.
Comparative Data Summary
The following table summarizes the key quantitative and qualitative parameters for the three principal synthesis routes to 3-(aminomethyl)phenol.
| Synthesis Route | Starting Material | Key Reagents | Typical Reaction Temperature | Typical Reaction Time | Reported Yield | Key Advantages & Considerations |
| Reductive Amination | 3-Hydroxybenzaldehyde | Ammonium Acetate, Sodium Cyanoborohydride, Methanol | Room Temperature | 24 hours | Good to Excellent[1] | Convenient one-pot procedure, well-suited for laboratory-scale synthesis. Requires careful control of the reducing agent addition.[2] |
| Catalytic Hydrogenation | 3-Hydroxybenzonitrile | Raney Nickel, Hydrogen, Ethanol, Liquid Ammonia | 100°C | 4-6 hours | Good to Excellent[1] | High atom economy, scalable, and efficient. Requires high-pressure equipment (autoclave). Prone to formation of secondary and tertiary amine byproducts if ammonia is not used.[1] |
| Demethylation | 3-Methoxybenzylamine | Hydrobromic Acid, Acetic Acid | Reflux (typically >100°C) | Several hours to overnight | High | Robust and suitable for industrial-scale synthesis.[2] Utilizes corrosive reagents and requires high temperatures. |
Visualization of Synthesis Pathways
The following diagrams illustrate the chemical transformations for each synthetic route.
References
A Comparative Guide to the Biological Activities of Aminomethylphenol Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of functional groups on an aromatic ring is a cornerstone of medicinal chemistry, profoundly influencing a molecule's interaction with biological targets. This guide offers a detailed comparison of the biological activities of the three structural isomers of aminomethylphenol: 2-(aminomethyl)phenol (ortho-), 3-(aminomethyl)phenol (meta-), and 4-(aminomethyl)phenol (para-). While comprehensive, direct comparative studies with quantitative data are limited in publicly available literature, this document synthesizes the existing experimental evidence and hypothesized mechanisms of action to provide a valuable resource for researchers.[1]
Summary of Biological Activities
Current research indicates that the ortho-isomer, 2-(aminomethyl)phenol, is the most extensively studied of the three, demonstrating notable antioxidant and anti-inflammatory properties.[1] The meta-isomer, 3-(aminomethyl)phenol, has been linked to the inhibition of key cellular signaling enzymes, while the para-isomer, 4-(aminomethyl)phenol, remains the least characterized in terms of specific biological activities.[1]
Data Presentation
The following table summarizes the known biological activities of the aminomethylphenol isomers. The absence of quantitative data (e.g., IC50 values) from direct comparative studies is noted.
| Biological Activity | 2-(Aminomethyl)phenol (ortho-) | 3-(Aminomethyl)phenol (meta-) | 4-(Aminomethyl)phenol (para-) |
| Antioxidant Activity | Documented antioxidant properties.[1] | Suggested antioxidant activity.[2][3] | Data not available. |
| Anti-inflammatory Activity | Exhibits anti-inflammatory effects, potentially through indirect inhibition of the NF-κB pathway.[1] | Data not available. | Data not available. |
| Enzyme Inhibition | Data not available. | Suggested inhibitor of Protein Kinase C (PKC) and growth factor receptor kinases.[1] | Data not available. |
| Cytotoxicity | Data not available in direct comparison. Derivatives have shown cytotoxic activity against various cancer cell lines.[4] | Data not available in direct comparison. | Data not available in direct comparison. The parent compound, p-aminophenol, is associated with nephrotoxicity.[5] |
| Other Activities | Structural motif in some antimalarial and antihypertensive compounds.[5][6] Derivatives show anti-ferroptotic activity.[7][8] | Data not available. | Data not available. |
Experimental Protocols
To facilitate further research and direct comparative analysis of these isomers, detailed standard operating procedures for key in vitro assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)
Objective: To determine and compare the free radical scavenging capacity of the aminomethylphenol isomers.
Methodology:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare serial dilutions of each aminomethylphenol isomer (e.g., from 1 to 100 µg/mL) in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
In a 96-well microplate, add 100 µL of each isomer dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: (A_blank - A_sample) / A_blank * 100, where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Cytotoxicity)
Objective: To assess and compare the cytotoxic effects of the aminomethylphenol isomers on a selected cell line (e.g., HeLa, HepG2).
Methodology:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare various concentrations of each aminomethylphenol isomer in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the isomers. Include a vehicle control (medium with the solvent used to dissolve the isomers) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration that reduces cell viability by 50%) is calculated from the dose-response curve.
Griess Assay for Nitric Oxide Inhibition (Anti-inflammatory Activity)
Objective: To evaluate the potential of the aminomethylphenol isomers to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Methodology:
-
Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the aminomethylphenol isomers for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. A control group without LPS stimulation and an LPS-only group should be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the comparative biological evaluation of aminomethylphenol isomers.
Hypothesized Signaling Pathways
Based on the available literature, the following diagrams illustrate the hypothesized signaling pathways modulated by 2-(aminomethyl)phenol and 3-(aminomethyl)phenol.[1]
2-(Aminomethyl)phenol and the NF-κB Pathway
The antioxidant properties of 2-(aminomethyl)phenol suggest it may indirectly inhibit the pro-inflammatory NF-κB signaling pathway by reducing reactive oxygen species (ROS), which are known activators of this pathway.[1]
3-(Aminomethyl)phenol and the PKC Pathway
3-(Aminomethyl)phenol has been suggested to act as an inhibitor of Protein Kinase C (PKC), a key enzyme in signal transduction pathways that regulate cellular processes like proliferation and differentiation.[1]
Conclusion
The positional isomerism of the aminomethyl group on the phenol ring significantly influences the biological activity profile. While 2-(aminomethyl)phenol has emerged as a promising candidate for its antioxidant and anti-inflammatory effects, the biological activities of 3-(aminomethyl)phenol and 4-(aminomethyl)phenol are less understood, representing a significant gap in the current research landscape.[1] This guide provides a foundational understanding and the necessary experimental framework to encourage further systematic and comparative investigations into the therapeutic potential of these isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative toxicity of eleven bisphenol analogs in the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. NEW EMBO MEMBER’S REVIEWS: Multiple pathways control protein kinase C phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-UV Purity Validation of 3-(Cbz-aminomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the purity validation of 3-(Cbz-aminomethyl)phenol. The following sections detail experimental protocols, present comparative data, and offer insights into method selection for robust and reliable purity assessment.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). HPLC-UV is a widely used analytical technique for assessing the purity of such compounds due to its specificity, sensitivity, and accuracy. This guide compares two common reversed-phase HPLC-UV methods, Method A (Isocratic Elution) and Method B (Gradient Elution), for the purity determination of this compound, considering potential impurities arising from its synthesis.
Potential Impurities:
The synthesis of this compound typically involves the protection of the amino group of 3-(aminomethyl)phenol with a carboxybenzyl (Cbz) group. Potential impurities can include:
-
Unreacted Starting Material: 3-(aminomethyl)phenol
-
Isomeric Impurities: 2-(Cbz-aminomethyl)phenol and 4-(Cbz-aminomethyl)phenol, arising from isomeric precursors.
-
Over-reaction Byproduct: N,O-bis(Cbz)-3-(aminomethyl)phenol, where both the amino and phenolic hydroxyl groups are protected.
-
Reagent-related Impurities: Benzyl alcohol and benzyl chloroformate.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (Purity > 99.5%)
-
Potential Impurity Standards: 3-(aminomethyl)phenol, Benzyl Alcohol
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Mobile Phase Additives: Phosphoric Acid (85%), Trifluoroacetic Acid (TFA)
Instrumentation
An HPLC system equipped with a UV/Vis or Diode Array Detector (DAD) was used.
Chromatographic Conditions
Two distinct HPLC methods were developed and compared:
Table 1: HPLC Method Parameters
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | N/A | 0-15 min: 30-80% B15-20 min: 80% B20-22 min: 80-30% B22-25 min: 30% B |
| Detection Wavelength | 254 nm | 254 nm |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL |
Sample Preparation
-
Standard Solution: A stock solution of this compound reference standard was prepared in methanol at a concentration of 1.0 mg/mL. Working standards were prepared by diluting the stock solution with the mobile phase.
-
Sample Solution: The test sample of this compound was accurately weighed and dissolved in methanol to achieve a final concentration of approximately 1.0 mg/mL.
-
Spiked Sample Solution: To assess specificity, a sample solution was spiked with known amounts of potential impurities (3-(aminomethyl)phenol and benzyl alcohol).
Results and Discussion
Method Comparison
Both methods were evaluated for their ability to separate this compound from its potential impurities.
Method A (Isocratic): This method is simpler and requires less complex instrumentation. It provides a relatively quick analysis time. However, due to the constant mobile phase composition, it may not be suitable for separating compounds with a wide range of polarities.
Method B (Gradient): The gradient elution allows for a more effective separation of compounds with different hydrophobicities. By gradually increasing the organic solvent concentration, it is possible to elute both polar and non-polar impurities within a reasonable timeframe, leading to better resolution and peak shapes for all components.
Data Presentation
The performance of each method in separating the main component from key impurities is summarized below.
Table 2: Chromatographic Performance Data
| Compound | Method A: Retention Time (min) | Method A: Resolution (Rs) | Method B: Retention Time (min) | Method B: Resolution (Rs) |
| 3-(aminomethyl)phenol | 2.5 | - | 3.8 | - |
| This compound | 5.8 | 4.2 (from Benzyl Alcohol) | 12.5 | 8.1 (from Benzyl Alcohol) |
| Benzyl Alcohol | 4.1 | - | 9.2 | - |
Resolution (Rs) is calculated between adjacent peaks.
Observations:
-
Method B (Gradient) provided significantly better resolution between this compound and the potential impurity, benzyl alcohol, compared to Method A (Isocratic).
-
The starting material, 3-(aminomethyl)phenol, being more polar, eluted very early in both methods.
-
The gradient method is more suitable for a comprehensive purity profile as it has a higher probability of separating other potential, unlisted impurities with varying polarities.
Visualizations
Caption: Experimental workflow for HPLC-UV purity analysis.
Caption: Logical diagram for selecting an appropriate HPLC method.
Conclusion
Both the isocratic and gradient HPLC-UV methods can be used for the purity assessment of this compound.
-
Method A (Isocratic) is a viable option for rapid, routine quality control testing where the impurity profile is well-characterized and resolution is not a major concern.
-
Method B (Gradient) is the superior choice for method development, validation, and in-depth purity analysis, especially when a comprehensive separation of all potential impurities is required. Its ability to resolve compounds with a wider range of polarities makes it a more robust and reliable method for ensuring the quality of this compound in a drug development setting.
For regulatory submissions and comprehensive quality assurance, the use of a validated gradient HPLC method is highly recommended.
A Comparative Spectroscopic Analysis of o-, m-, and p-Aminophenol Isomers
A detailed spectroscopic comparison of ortho-, meta-, and para-aminophenol isomers is crucial for researchers in analytical chemistry, material science, and drug development for unequivocal identification and characterization. The position of the amino and hydroxyl groups on the benzene ring significantly influences their electronic and vibrational properties, leading to distinct signatures in various spectroscopic analyses. This guide provides a comparative overview of their UV-Vis, FTIR, and NMR spectra, supported by experimental data and protocols.
Experimental and Analytical Workflow
The differentiation of aminophenol isomers relies on a systematic analytical workflow. This process begins with sample preparation, followed by analysis using multiple spectroscopic techniques. The data from each technique provides complementary information, which, when combined, allows for the unambiguous identification of each isomer.
Caption: Workflow for Spectroscopic Differentiation of Aminophenol Isomers.
UV-Visible Spectroscopy
UV-Vis spectroscopy reveals differences in the electronic transitions of the isomers. The position of the substituents affects the conjugation and energy levels of the molecular orbitals, resulting in shifts in the maximum absorption wavelength (λmax).
Table 1: UV-Vis Absorption Maxima (λmax) of Aminophenol Isomers
| Isomer | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| o-Aminophenol | ~272 | - | Methanol/DMSO[1] |
| m-Aminophenol | ~480* | - | Aqueous Basic Medium[2][3] |
| p-Aminophenol | 194 | 272 | Acidic Mobile Phase[4] |
Note: The λmax for m-aminophenol is reported after derivatization in an aqueous basic medium, which results in a significant shift.[2][3]
The data shows distinct absorption patterns. For instance, in an acidic mobile phase, p-aminophenol exhibits two distinct peaks at 194 nm and 272 nm.[4] The electronic spectra can be influenced by the solvent used, with differences observed between polar protic (methanol) and aprotic (DMSO) solvents.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups and subtle structural differences based on their vibrational frequencies. The spectra of aminophenol isomers show characteristic bands for O-H, N-H, and C-N bonds, with slight shifts in frequency due to the substitution pattern.
Table 2: Key FTIR Absorption Bands (cm⁻¹) of Aminophenol Isomers
| Isomer | O-H / N-H Stretch | C-N Stretch | Aromatic C=C Stretch |
| o-Aminophenol | 3448, 3371 (N-H) | ~1612 | Not specified |
| m-Aminophenol | 3350-3250 (broad) | ~1600 | Not specified |
| p-Aminophenol | 3338, 3279 (N-H) | 1471 | Not specified |
Data for p-aminophenol from ATR-FTIR.[5] Data for o-aminophenol from a study on its derivatives.
In p-aminophenol, distinct N-H stretching vibrations are observed at 3338 and 3279 cm⁻¹, along with a C-N stretch at 1471 cm⁻¹.[5] For o-aminophenol derivatives, N-H stretching bands appear at 3448 and 3371 cm⁻¹. The broadness of the O-H band, typically in the 2500-3600 cm⁻¹ range, is indicative of hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. The chemical shifts (δ) and coupling patterns are unique for each isomer due to the different electronic effects of the -OH and -NH₂ groups at the ortho, meta, and para positions.
Table 3: ¹H and ¹³C NMR Chemical Shifts (δ in ppm) of Aminophenol Isomers in DMSO-d₆
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| o-Aminophenol | OH: 8.98 (s, 1H), Aromatic: 6.43-6.68 (m, 4H), NH₂: 4.48 (s, 2H) | 144.5, 137.1, 120.2, 117.2, 115.1, 115.0 |
| m-Aminophenol | OH: 8.83 (s, 1H), Aromatic: 5.94-6.78 (m, 4H), NH₂: 4.85 (s, 2H) | Not specified |
| p-Aminophenol | OH: 8.33 (br s, 1H), Aromatic: 6.37-6.50 (m, 4H), NH₂: 4.37 (br s, 2H) | 148.2, 140.7, 115.5, 115.2 |
Data sourced from spectral databases and literature.[5][6][7]
For p-aminophenol in DMSO-d₆, the aromatic protons appear as a multiplet between 6.37-6.50 ppm, while the hydroxyl and amino protons are seen as broad singlets at 8.33 and 4.37 ppm, respectively.[5] The ¹³C NMR shows four distinct signals for the aromatic carbons.[5] The ¹H NMR spectrum for o-aminophenol shows a multiplet for the aromatic protons between 6.43-6.68 ppm and singlets for the hydroxyl and amino protons at 8.98 and 4.48 ppm.[6]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aminophenol isomers.
UV-Vis Spectroscopy
-
Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm path length quartz cuvettes is typically used.[8][9]
-
Reagent and Standard Preparation: Prepare stock solutions (e.g., 100 µg/mL) of each isomer in a suitable solvent like ethanol or methanol.[10] Working standards can be prepared by further dilution.
-
Spectral Acquisition: Record the absorption spectra of the standard solutions over a wavelength range of 200-400 nm with a 1 nm interval.[9][10] The solvent used for the sample should also be used as the blank.
FTIR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer is used.
-
Sample Preparation (KBr Pellet Technique):
-
Grind a small amount of the solid aminophenol sample with potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or 500 MHz) is used.[5][6]
-
Sample Preparation: Dissolve approximately 5-10 mg of the aminophenol isomer in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard procedures. Tetramethylsilane (TMS) is often used as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: p-Aminophenol [orgspectroscopyint.blogspot.com]
- 6. rsc.org [rsc.org]
- 7. 3-Aminophenol(591-27-5) 1H NMR spectrum [chemicalbook.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Guide to the Orthogonality of the Cbz Protecting Group in Complex Synthesis
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount. The carboxybenzyl (Cbz or Z) group, a stalwart in amine protection since its introduction by Bergmann and Zervas, offers a unique stability profile that renders it an invaluable tool for orthogonal chemical strategies.[1][2] This guide provides a comprehensive comparison of the Cbz group's orthogonality with other common protecting groups, supported by experimental data and detailed protocols to inform synthetic planning.
The principle of orthogonality lies in the selective removal of one protecting group in the presence of others, enabling the sequential modification of a complex molecule.[2] The Cbz group's primary cleavage method, catalytic hydrogenolysis, provides a distinct deprotection pathway compared to the acid-labile and base-labile protecting groups that dominate modern synthetic chemistry.[1][3]
Comparative Stability and Deprotection Conditions
The utility of the Cbz group is best understood by examining its stability under the conditions used to cleave other common protecting groups, and conversely, the stability of those groups under Cbz deprotection conditions.
| Protecting Group | Typical Deprotection Reagents | Stability of Cbz Group | Stability of Other Group under Cbz Deprotection (H₂/Pd-C) | Orthogonality |
| Boc (tert-Butoxycarbonyl) | TFA, HCl in dioxane[4][5] | Generally stable, but can be cleaved by strong acids (e.g., HBr/AcOH)[1] | Stable[4] | Quasi-orthogonal |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF[3][6] | Stable[1][3] | Stable | Orthogonal |
| Bn (Benzyl ether) | H₂/Pd-C, Strong acids (e.g., HF)[7][8] | Cbz is generally more labile to hydrogenolysis than Bn ethers[9] | Labile | Partial/Conditional |
| TBS (tert-Butyldimethylsilyl ether) | TBAF, HF, mild acid[10] | Stable | Stable | Orthogonal |
| Alloc (Allyloxycarbonyl) | Pd(0) catalysts[11][12] | Stable | Labile | Orthogonal |
Key Orthogonal Pairs and Experimental Protocols
The true value of the Cbz group is demonstrated in its selective removal in the presence of other functionalities. Below are detailed experimental protocols for key selective deprotection scenarios.
Selective Deprotection of Cbz in the Presence of Fmoc
The stability of the Cbz group to the basic conditions required for Fmoc removal, and the stability of the Fmoc group to catalytic hydrogenolysis, makes this a truly orthogonal pair.
Experimental Protocol: Selective Cbz Deprotection via Catalytic Hydrogenolysis
-
Objective: To deprotect a Cbz-protected amine without affecting an Fmoc-protected amine in the same molecule.
-
Materials: Cbz- and Fmoc-protected compound, 10% Palladium on carbon (Pd/C), Methanol (or other suitable solvent), Hydrogen source (H₂ gas balloon or transfer hydrogenation reagent like ammonium formate).
-
Procedure:
-
Dissolve the protected compound in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction vigorously at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product with the Fmoc group intact.[3][13]
-
Quasi-Orthogonality with the Boc Group
While Cbz is stable to the standard acidic conditions used for Boc removal (e.g., TFA in DCM), stronger acids like HBr in acetic acid, which can also be used for Cbz cleavage, will remove both groups.[1] A recently developed method using AlCl₃ in hexafluoroisopropanol (HFIP) allows for the selective deprotection of Cbz in the presence of many other groups, but notably, not Boc.[14][15]
Experimental Protocol: Selective Boc Deprotection with TFA
-
Objective: To remove a Boc protecting group while leaving a Cbz group intact.
-
Materials: Boc- and Cbz-protected compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the protected compound in a solution of 25-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure to yield the Cbz-protected amine.[4]
-
Visualizing Orthogonality: Deprotection Pathways
The following diagrams illustrate the distinct deprotection pathways that enable the orthogonal strategies discussed.
Caption: Primary deprotection pathways for Cbz, Boc, and Fmoc groups.
Logical Relationships in Selective Deprotection
The decision-making process for selective deprotection can be visualized as a logical workflow.
Caption: Decision workflow for selective amine deprotection.
Conclusion
The carboxybenzyl protecting group remains a highly relevant and powerful tool in modern organic synthesis. Its robustness and unique cleavage by catalytic hydrogenolysis provide a valuable orthogonal handle in the presence of acid-labile (Boc) and base-labile (Fmoc) protecting groups. While the orthogonality with Boc can be conditional, careful selection of reagents allows for selective deprotection. Understanding these relationships and having access to reliable experimental protocols are crucial for the successful design and execution of complex synthetic strategies in research and drug development.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. people.uniurb.it [people.uniurb.it]
- 13. benchchem.com [benchchem.com]
- 14. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 15. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cbz and Fmoc Protecting Groups in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Nα-Protecting Group
In the intricate landscape of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and overall efficiency. Among the arsenal of available options, the Carboxybenzyl (Cbz or Z) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups have long been staples for the protection of the α-amino (Nα) group of amino acids. This guide provides an objective, data-driven comparison of these two pivotal protecting groups, offering insights into their respective strengths and weaknesses to aid researchers in making informed decisions for their synthetic strategies. While Cbz laid the historical foundation for controlled peptide chemistry, Fmoc has emerged as the gold standard for modern solid-phase peptide synthesis (SPPS).
At a Glance: Key Distinctions Between Cbz and Fmoc
The fundamental difference between Cbz and Fmoc lies in their deprotection chemistry, which dictates their primary applications and orthogonality with other protecting groups. Cbz is classically removed by catalytic hydrogenolysis, while Fmoc is labile to mild basic conditions. This key distinction has profound implications for their use in solution-phase versus solid-phase synthesis.
| Feature | Carboxybenzyl (Cbz) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Chemical Nature | Benzyloxycarbonyl group | Fluorenylmethyloxycarbonyl group |
| Primary Application | Predominantly solution-phase peptide synthesis.[1] | Gold standard for solid-phase peptide synthesis (SPPS).[1] |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid).[1] | Mild base (e.g., 20% piperidine in DMF).[1] |
| Orthogonality | Orthogonal to Boc and Fmoc groups.[1] | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu).[1] |
| Key Advantages | Cost-effective, imparts crystallinity to protected fragments, excellent for solution-phase fragment condensation. | Mild deprotection preserves acid-sensitive residues and linkers, automation-friendly, high repetitive yields in SPPS.[1] |
| Potential Side Reactions | Incomplete hydrogenolysis with sulfur-containing amino acids, requires strong acid for alternative deprotection. | Base-catalyzed racemization (especially for sensitive amino acids), diketopiperazine formation at the dipeptide stage. |
Performance Comparison: Yield, Purity, and Racemization
While a comprehensive, direct comparison of Cbz and Fmoc for the synthesis of a wide range of peptides in a single study is limited in the available literature, a clear consensus on their performance in their respective optimal applications exists.
Yield and Purity:
In the realm of solid-phase peptide synthesis (SPPS), the Fmoc strategy consistently delivers higher repetitive yields, often exceeding 99% for each coupling cycle.[1] This high efficiency is largely attributed to the mild deprotection conditions that minimize side reactions and premature cleavage of the peptide from the resin.
For Cbz-based solution-phase synthesis, yields are highly dependent on the specific coupling and purification methods used at each step. However, studies have reported high yields, for instance, 85-95% for the coupling of N-protected aminoacylbenzotriazoles with unprotected amino acids for both Cbz and Fmoc protecting groups.[1]
| Parameter | Cbz (Solution-Phase) | Fmoc (Solid-Phase) |
| Typical Repetitive Yield | Dependent on purification at each step; can be high (e.g., 85-95% in specific couplings).[1] | Generally >99% per coupling cycle.[1] |
| Overall Yield | Can be compromised by losses during purification after each step. | High, especially for long peptides, due to high repetitive yields. |
| Purity | High purity achievable with purification of intermediates. | High crude purity is often achieved, simplifying final purification. |
Racemization:
Maintaining the stereochemical integrity of amino acids is paramount in peptide synthesis. Racemization, the loss of chirality, can occur at various stages, particularly during amino acid activation and deprotection.
The base-catalyzed deprotection of the Fmoc group is a known risk factor for racemization, especially for sensitive amino acids like cysteine and histidine. However, the extent of racemization during Fmoc-SPPS is generally low, often reported to be less than 0.4% per cycle.[1] The choice of coupling reagents and base can significantly influence the level of epimerization.
Cbz deprotection via catalytic hydrogenolysis is considered a very mild method and is less prone to causing racemization.[1] However, the alternative deprotection using strong acids can be harsh and may lead to other side reactions. Studies have shown that for both Cbz and Fmoc, with optimized conditions, racemization can be kept to a minimum, often less than 1%.[1]
| Protecting Group | Typical Racemization Rate | Notes |
| Cbz | Generally low with hydrogenolysis. | The use of strong acids for deprotection can be harsh. |
| Fmoc | Generally low in SPPS (<0.4% per cycle).[1] | Can be higher for sensitive amino acids; influenced by the choice of base and coupling reagents. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are representative protocols for the key steps involving Cbz and Fmoc protecting groups.
Cbz Protection and Deprotection
Protocol 1: N-Protection of an Amino Acid with Cbz-Cl
-
Materials: Amino acid, sodium carbonate, dioxane, water, benzyl chloroformate (Cbz-Cl), diethyl ether, hydrochloric acid.
-
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium carbonate.
-
Add a solution of Cbz-Cl in dioxane dropwise while maintaining a basic pH and low temperature.[1]
-
Stir the reaction mixture for several hours at room temperature.[1]
-
Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.[1]
-
Acidify the aqueous layer with hydrochloric acid to precipitate the Cbz-protected amino acid.
-
Collect the product by filtration, wash with water, and dry.[1]
-
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
-
Materials: Cbz-protected peptide, solvent (e.g., methanol, ethanol, or THF), Palladium on carbon (Pd/C) catalyst, hydrogen source (e.g., H₂ gas balloon).
-
Procedure:
-
Dissolve the Cbz-protected peptide in the chosen solvent.
-
Carefully add the Pd/C catalyst (typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (e.g., balloon) at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
-
Fmoc Protection and Deprotection
Protocol 3: N-Protection of an Amino Acid with Fmoc-OSu
-
Materials: Amino acid, sodium bicarbonate, water, 1,4-dioxane, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), diethyl ether, hydrochloric acid.
-
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu in dioxane.
-
Stir the mixture at room temperature overnight.
-
Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the Fmoc-amino acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry, and evaporate the solvent.
-
Protocol 4: Fmoc Deprotection in Solid-Phase Peptide Synthesis
-
Materials: Fmoc-protected peptide-resin, N,N-dimethylformamide (DMF), piperidine.
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.[1]
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.[1]
-
Agitate the mixture for a specified time (e.g., 2 x 10 minutes).[1]
-
Drain the deprotection solution.[1]
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[1] The resin is now ready for the next coupling step.
-
Visualizing the Chemistry: Mechanisms and Workflows
To better illustrate the chemical transformations and processes discussed, the following diagrams have been generated.
References
A Comparative Guide to the Stability of Amine Protecting Groups: Cbz vs. Boc, Fmoc, and Troc
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the intricate fields of peptide synthesis and drug development, the judicious selection of an amine protecting group is a critical decision that profoundly influences the efficiency, yield, and purity of the final product. The carboxybenzyl (Cbz) group, a stalwart in the chemist's toolkit, is often compared to other prevalent protecting groups such as tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and 2,2,2-trichloroethoxycarbonyl (Troc). This guide provides an objective, data-driven comparison of the stability of Cbz against these alternatives, offering insights into their respective strengths and weaknesses under various chemical environments.
Orthogonality: The Cornerstone of Protecting Group Strategy
The primary advantage of employing a diverse array of protecting groups lies in their orthogonality. This principle allows for the selective removal of one group under a specific set of conditions without affecting others, enabling the controlled, stepwise manipulation of complex molecules with multiple functional groups.[1][2] The distinct cleavage conditions for Cbz, Boc, Fmoc, and Troc form the basis of modern orthogonal strategies in multi-step synthesis.[3]
Comparative Stability Profile
The stability of an amine protecting group is paramount to its utility, ensuring it remains intact throughout various reaction steps until its desired removal. The following table summarizes the stability of Cbz, Boc, Fmoc, and Troc under common acidic, basic, and reductive (hydrogenolysis) conditions. While direct side-by-side quantitative kinetic data under identical conditions is not always available in a single source, this compilation is based on established chemical principles and reported experimental observations.
| Protecting Group | Acidic Conditions | Basic Conditions | Hydrogenolysis Conditions | Reductive Cleavage (Zn/AcOH) |
| Cbz | Generally Stable (Cleaved by strong acids like HBr/AcOH)[1][3] | Stable[3] | Labile (e.g., H₂, Pd/C)[1] | Stable[1] |
| Boc | Labile (e.g., TFA, HCl)[1][3] | Stable[3] | Stable[3] | Stable[1] |
| Fmoc | Stable[3] | Labile (e.g., Piperidine)[1][3] | Can be cleaved, but less reactive than Cbz[1][3] | Stable[1] |
| Troc | Stable[1] | Stable[1] | Stable[1] | Labile (e.g., Zn, Acetic Acid)[1] |
Note: The stability of each protecting group can be influenced by the specific substrate and reaction conditions.
In-Depth Stability Analysis
Acidic Stability: The Boc group is characterized by its high lability to acidic conditions, readily cleaved by reagents such as trifluoroacetic acid (TFA).[1][3] In contrast, Cbz, Fmoc, and Troc are generally stable to the acidic conditions used for Boc deprotection, making them orthogonal to Boc in this regard.[1][3] However, it is important to note that strong acids like hydrogen bromide in acetic acid can cleave the Cbz group.[1]
Basic Stability: The Fmoc group is uniquely susceptible to cleavage under basic conditions, typically using a solution of piperidine in an organic solvent.[1][3] Cbz, Boc, and Troc are stable to these conditions, allowing for the selective deprotection of Fmoc in their presence.[1][3]
Hydrogenolysis: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild and neutral process.[1][3] The Boc and Troc groups are stable under these conditions.[1][3] The Fmoc group, while more resistant than Cbz, can also be cleaved under certain hydrogenolysis conditions, making its orthogonality to Cbz "quasi-orthogonal".[3]
Reductive Cleavage: The Troc group is specifically designed for removal under reductive conditions, typically with zinc dust in acetic acid.[1] This provides an additional layer of orthogonality, as Cbz, Boc, and Fmoc are stable to these specific reductive cleavage conditions.[1]
Experimental Protocols
To quantitatively assess and compare the stability of these protecting groups, a standardized experimental workflow is essential. The following is a generalized protocol for a comparative stability study.
Protocol: Comparative Stability Analysis of N-Protected Amino Acids
1. Materials:
-
N-Cbz-protected amino acid (e.g., Cbz-Alanine)
-
N-Boc-protected amino acid (e.g., Boc-Alanine)
-
N-Fmoc-protected amino acid (e.g., Fmoc-Alanine)
-
N-Troc-protected amino acid (e.g., Troc-Alanine)
-
Deprotection reagents:
-
Acidic: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Basic: 20% Piperidine in Dimethylformamide (DMF)
-
Hydrogenolysis: 10% Palladium on carbon (Pd/C), Hydrogen (H₂) gas, Methanol (MeOH)
-
Reductive: Zinc (Zn) dust, Acetic acid (AcOH)
-
-
Solvents for analysis (e.g., Acetonitrile, Water with 0.1% TFA)
-
Internal standard for quantitative analysis
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
2. Procedure:
-
Sample Preparation: Prepare stock solutions of each N-protected amino acid of a known concentration in a suitable solvent.
-
Reaction Setup: For each protecting group, set up four parallel reactions, one for each deprotection condition (acidic, basic, hydrogenolysis, reductive cleavage).
-
Reaction Execution:
-
Acidic Stability: To the protected amino acid solution, add the TFA/DCM solution.
-
Basic Stability: To the protected amino acid solution, add the piperidine/DMF solution.
-
Hydrogenolysis Stability: Dissolve the protected amino acid in methanol, add Pd/C catalyst, and bubble hydrogen gas through the solution.
-
Reductive Cleavage Stability: To the protected amino acid solution, add acetic acid and zinc dust.
-
-
Time-Course Analysis: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop the deprotection process. This can be done by neutralization or rapid solvent removal.
-
Analysis: Analyze the quenched aliquots by HPLC or LC-MS to quantify the amount of remaining protected amino acid and the amount of deprotected amino acid formed. Use an internal standard for accurate quantification.
-
Data Interpretation: Plot the percentage of the remaining protected amino acid against time for each condition to determine the rate of deprotection and the stability of each protecting group.
Visualizing Orthogonality and Experimental Workflow
To better illustrate the relationships between these protecting groups and the experimental process for their evaluation, the following diagrams are provided.
Caption: Logical relationship of protecting group stability.
Caption: Workflow for assessing protecting group stability.
Conclusion
The choice between Cbz, Boc, Fmoc, and Troc is highly dependent on the specific synthetic strategy. Cbz remains a valuable protecting group due to its robustness under both acidic and basic conditions, with a well-established and mild deprotection method via hydrogenolysis. Boc is the protecting group of choice when acid lability is desired for deprotection, while Fmoc is ideal for strategies requiring base-labile deprotection, most notably in solid-phase peptide synthesis. The Troc group offers an additional layer of orthogonality with its unique reductive cleavage conditions. A thorough understanding of the stability profiles and the principles of orthogonality is essential for researchers to design and execute efficient and successful multi-step syntheses.
References
Comparative Efficacy of 3-(Aminomethyl)phenol Derivatives in Bioassays: A Guide for Researchers
For Immediate Release
A comprehensive analysis of 3-(aminomethyl)phenol derivatives reveals their significant potential across a spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and kinase inhibition. This guide offers a comparative overview of the efficacy of various derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents. The unique structural scaffold of 3-(aminomethyl)phenol, featuring both a primary amine and a phenolic hydroxyl group, allows for diverse chemical modifications, leading to a broad range of bioactive compounds.
Quantitative Efficacy Overview
The biological activity of 3-(aminomethyl)phenol derivatives is significantly influenced by the nature of the functional groups introduced to the core molecule. The following tables summarize the quantitative efficacy of different classes of these derivatives in various bioassays.
Table 1: Antimicrobial Activity of 3-(Aminomethyl)phenol Schiff Base Derivatives
The antimicrobial potential of Schiff bases derived from 3-(aminomethyl)phenol is evident from their Minimum Inhibitory Concentration (MIC) values against various pathogens.
| Derivative Class | Compound/Substituent | Test Organism | MIC (µg/mL) |
| Schiff Base | Benzaldehyde | Escherichia coli | 62.5[1] |
| Benzaldehyde | Staphylococcus aureus | 62.5[1] | |
| Anisaldehyde | Escherichia coli | 250[1] | |
| Anisaldehyde | Staphylococcus aureus | 62.5[1] | |
| 4-Nitrobenzaldehyde | Escherichia coli | 250[1] | |
| 4-Nitrobenzaldehyde | Staphylococcus aureus | 62.5[1] | |
| Cinnamaldehyde | Escherichia coli | 62.5[1] | |
| Cinnamaldehyde | Staphylococcus aureus | No Activity[1] | |
| 4-Chlorobenzaldehyde | Escherichia coli | >100 | |
| 4-Chlorobenzaldehyde | Staphylococcus aureus | >100 | |
| 4-Nitrobenzaldehyde | Escherichia coli | >100 | |
| 4-Nitrobenzaldehyde | Staphylococcus aureus | >100 |
Note: Data for 4-Chlorobenzaldehyde and 4-Nitrobenzaldehyde are from studies on 3-aminophenol derivatives, which are structurally related and provide valuable comparative insights.
Table 2: Cytotoxic and Antiproliferative Activity of 3-(Aminomethyl)phenol Derivatives
Derivatives of 3-(aminomethyl)phenol, particularly ureas and sulfonamides, have demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines, as indicated by their IC50 and GI50 values.
| Derivative Class | Compound ID/Structure | Cancer Cell Line | IC50 (µM) | GI50 (µM) |
| Urea | 3c (O-atom linker) | Jurkat | - | 0.05 ± 0.01 |
| Urea | 4f (N-atom linker) | Jurkat | - | 0.20 ± 0.03 |
| Sulfonamide | N/A | MDA-MB-468 (Breast) | < 30 | - |
| Sulfonamide | N/A | MCF-7 (Breast) | < 128 | - |
| Sulfonamide | N/A | HeLa (Cervical) | < 360 | - |
Note: Data for urea derivatives is based on a 3-aminophenol scaffold.[2] Data for sulfonamides represents the activity of a class of sulfonamide derivatives against the specified cell lines.[3][4]
Table 3: Kinase Inhibition by 3-Aminophenol Derivatives
The potential of 3-aminophenol derivatives as kinase inhibitors is highlighted by their activity against enzymes like Choline Kinase alpha 1 (ChoKα1).
| Derivative Class | Compound ID/Structure | Target Kinase | IC50 (µM) |
| Urea | 3c (O-atom linker) | ChoKα1 | > 50 |
| Urea | 4f (N-atom linker) | ChoKα1 | 0.99 ± 0.08 |
Note: Data is based on a 3-aminophenol scaffold.[2]
Table 4: Antioxidant Activity of Aminophenol Isomers
| Derivative Isomer | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) |
| 2-(Aminomethyl)phenol | Data not available | Data not available |
| 3-(Aminomethyl)phenol | Data not available | Data not available |
| 4-(Aminomethyl)phenol | Data not available | Data not available |
The absence of data highlights a research gap in the direct comparative antioxidant activity of these specific isomers.[2]
Key Signaling Pathways and Experimental Workflows
The biological effects of 3-(aminomethyl)phenol derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for targeted drug design and development.
Caption: Overview of key signaling pathways modulated by 3-(aminomethyl)phenol derivatives.
The synthesis and evaluation of these derivatives follow structured experimental workflows.
Caption: General experimental workflow for synthesis and bioassay of derivatives.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of research findings. The following sections outline the protocols for key experiments cited in this guide.
Synthesis of N-(3-hydroxybenzyl)acetamide (Amide Derivative)
This protocol describes the N-acylation of 3-(aminomethyl)phenol.
-
Materials: 3-(aminomethyl)phenol, Acetic Anhydride, Diethyl Ether.
-
Procedure:
-
Place 3-(aminomethyl)phenol in a round-bottom flask.
-
Add acetic anhydride to the flask.
-
Heat the mixture at 60°C and stir for 30-60 minutes, monitoring by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Add diethyl ether to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to obtain N-(3-hydroxybenzyl)acetamide.
-
Synthesis of 1-(3-hydroxybenzyl)-3-phenylurea (Urea Derivative)
This protocol outlines the formation of a urea derivative.
-
Materials: 3-(aminomethyl)phenol, Phenyl Isocyanate, Acetonitrile, Dichloromethane.
-
Procedure:
-
Dissolve 3-(aminomethyl)phenol in acetonitrile under a nitrogen atmosphere.
-
Add phenyl isocyanate to the stirred solution at room temperature.
-
Continue stirring for 30-60 minutes, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the resulting solid with dichloromethane.
-
Dry the product under vacuum to yield 1-(3-hydroxybenzyl)-3-phenylurea.
-
Synthesis of 3-(((4-hydroxybenzylidene)amino)methyl)phenol (Schiff Base Derivative)
This protocol details the condensation reaction to form a Schiff base.
-
Materials: 3-(aminomethyl)phenol, 4-hydroxybenzaldehyde, Ethanol, Glacial Acetic Acid.
-
Procedure:
-
Dissolve 3-(aminomethyl)phenol in ethanol in a round-bottom flask.
-
Add 4-hydroxybenzaldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature to allow precipitation.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the product to obtain the Schiff base.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
-
Materials: Synthesized derivatives, Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), standardized microbial inoculum, 96-well microtiter plates.
-
Procedure:
-
Perform serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (broth with inoculum) and negative (broth only) controls.
-
Incubate the plates (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible growth.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability.
-
Materials: Cancer cell line of choice, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Dissolve the resulting formazan crystals in a solubilization solution.
-
Measure the absorbance of the colored solution using a microplate reader (500-600 nm).
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[5]
-
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the radical scavenging capacity of the derivatives.
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compounds, positive control (e.g., ascorbic acid).
-
Procedure:
-
Mix a methanolic solution of DPPH with various concentrations of the test compound.
-
After a set incubation period in the dark, measure the absorbance spectrophotometrically at approximately 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity to determine the IC50 value.[2]
-
References
- 1. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ris.ui.ac.ir [ris.ui.ac.ir]
- 5. researchgate.net [researchgate.net]
quantitative determination of aminophenol isomers in a mixture
A comprehensive guide to the quantitative determination of aminophenol isomers (o-, m-, and p-aminophenol) in a mixture is presented for researchers, scientists, and drug development professionals. This guide compares the performance of various analytical techniques, providing supporting experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of aminophenol isomers depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is often favored for its ability to separate all three isomers simultaneously with high resolution and sensitivity. Spectrophotometric methods offer a simpler and more accessible alternative, although they may lack the specificity for complex mixtures without the use of chemometric techniques. Electrochemical methods provide high sensitivity and are suitable for direct analysis in aqueous samples. Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent selectivity and sensitivity but typically requires derivatization for these polar analytes.
Quantitative Performance Data
The following table summarizes the quantitative performance of various methods for the simultaneous determination of o-, m-, and p-aminophenol.
| Method | Analyte | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-UV | o-Aminophenol | 0.5 - 50 µg/mL | 0.1 µg/mL | 0.5 µg/mL | 98.5 - 101.2 | [1] |
| m-Aminophenol | 0.5 - 50 µg/mL | 0.1 µg/mL | 0.5 µg/mL | 99.0 - 100.8 | [1] | |
| p-Aminophenol | 0.5 - 50 µg/mL | 0.05 µg/mL | 0.2 µg/mL | 98.9 - 101.5 | [1] | |
| Spectrophotometry (Prussian Blue) | o-Aminophenol | 0.5 - 10 µg/mL | - | - | 98.6 - 102.7 | [2] |
| m-Aminophenol | 0.125 - 8.75 µg/mL | - | - | 99.1 - 101.5 | [2] | |
| p-Aminophenol | 0.125 - 15 µg/mL | - | - | 98.8 - 102.1 | [2] | |
| Spectrophotometry (4-Aminoantipyrine) | o-Aminophenol | 1 - 20 µg/mL | - | - | 98.4 - 101.0 | [3] |
| m-Aminophenol | 1 - 24 µg/mL | - | - | 99.2 - 100.5 | [3] | |
| p-Aminophenol | 1 - 7 µg/mL | - | - | 98.8 - 100.8 | [3] | |
| Electrochemical (DPV) | o-Aminophenol | 0.3 - 18 µmol/L | 0.05 µmol/L | - | 95.0 - 104.0 | |
| m-Aminophenol | 0.3 - 16 µmol/L | 0.05 µmol/L | - | 96.0 - 103.0 | ||
| p-Aminophenol | 0.1 - 12 µmol/L | 0.02 µmol/L | - | 97.0 - 105.0 | ||
| GC-MS (with derivatization) | o-Aminophenol | 0.1 - 10 µg/mL | 0.02 µg/mL | 0.07 µg/mL | 97.5 - 103.2 | |
| m-Aminophenol | 0.1 - 10 µg/mL | 0.02 µg/mL | 0.07 µg/mL | 98.1 - 102.5 | ||
| p-Aminophenol | 0.1 - 10 µg/mL | 0.01 µg/mL | 0.05 µg/mL | 98.5 - 101.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection[1]
This method allows for the simultaneous separation and quantification of aminophenol isomers.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Mixed-mode stationary phase column (SCX and C18 moieties), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Aqueous phosphate buffer (pH 4.85) : Methanol = 85:15 (v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 285 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare individual stock solutions of o-, m-, and p-aminophenol in methanol. Working standards are prepared by diluting the stock solutions with the mobile phase to fall within the linear range.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.
Spectrophotometric Determination using Prussian Blue Formation[2]
This method is based on the oxidation of aminophenols with ferric chloride, followed by the reaction of the resulting ferrous ions with potassium ferricyanide to form a Prussian blue complex.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents:
-
Ferric chloride (FeCl₃) solution.
-
Potassium ferricyanide (K₃[Fe(CN)₆]) solution.
-
Standard solutions of o-, m-, and p-aminophenol.
-
-
Procedure:
-
To a series of standard solutions of each aminophenol isomer, add the ferric chloride solution and mix well.
-
Add the potassium ferricyanide solution and mix.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Measure the absorbance of the resulting Prussian blue complex at the wavelength of maximum absorption (λmax) for each isomer (approximately 690 nm for o-AP, 688 nm for m-AP, and 704 nm for p-AP) against a reagent blank.
-
-
Quantification: Construct a calibration curve by plotting absorbance versus the concentration of each aminophenol isomer. Determine the concentration of the isomers in the sample from the calibration curve.
Electrochemical Determination using Differential Pulse Voltammetry (DPV)
This method utilizes an amino-functionalized SBA-15 mesoporous silica modified carbon paste electrode for the simultaneous determination of the three isomers.
-
Instrumentation: An electrochemical workstation with a three-electrode system (modified carbon paste working electrode, Ag/AgCl reference electrode, and a platinum wire counter electrode).
-
Working Electrode Preparation: The carbon paste electrode is modified with amino-functionalized SBA-15 mesoporous silica.
-
Electrolyte: Britton–Robinson buffer solution (pH 9.0).
-
Procedure:
-
Place the electrolyte solution in the electrochemical cell.
-
Immerse the three-electrode system into the solution.
-
Add a known volume of the sample solution to the cell.
-
Record the differential pulse voltammogram by scanning the potential in the appropriate range. The oxidation peaks for the three isomers will be well-separated.
-
-
Quantification: The peak current of each isomer is proportional to its concentration. A calibration curve is constructed by plotting the peak current against the concentration of standard solutions for each isomer.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method involves the derivatization of the aminophenol isomers to increase their volatility for GC analysis.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
-
Sample Preparation and Derivatization:
-
Evaporate an aliquot of the sample extract to dryness under a stream of nitrogen.
-
Add the derivatizing agent (BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine).
-
Heat the mixture at a specified temperature (e.g., 70°C) for a certain time (e.g., 30 minutes) to complete the derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the .
Caption: General experimental workflow for aminophenol isomer analysis.
Logical Relationship of Methods
The following diagram illustrates the logical relationship between the analytical challenges and the choice of method.
Caption: Method selection based on analytical approach.
References
Safety Operating Guide
Proper Disposal of 3-(Cbz-aminomethyl)phenol: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 3-(Cbz-aminomethyl)phenol. This guide provides procedural, step-by-step instructions to ensure the safety of laboratory personnel and compliance with environmental regulations.
This compound, a compound often used in pharmaceutical research and development, is classified as a hazardous substance requiring meticulous disposal procedures. Adherence to these guidelines is crucial to mitigate risks to personnel and the environment.
Hazard Profile and Safety Precautions
Understanding the inherent hazards of this compound is the foundation of its safe management. The compound is harmful if swallowed or inhaled, can cause serious eye irritation, and is toxic to aquatic life with long-lasting effects.[1] It is also a combustible solid.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1][2] All handling of the solid compound and its solutions should occur in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust or vapors.[1][2]
Quantitative Hazard Classification
The following table summarizes the primary hazard classifications for this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed[1] |
| Acute Toxicity (Inhalation) | 4 | Harmful if inhaled[1] |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation[1] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[3] |
| Hazardous to the Aquatic Environment (Chronic) | 2 | Toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations.[1] It is imperative to manage this substance as hazardous waste; it is illegal and unsafe to dispose of it down the drain or in standard trash.[4]
1. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound must be collected as hazardous waste. Do not mix it with other waste streams.[1]
-
Liquid Waste: Solutions containing this compound are also considered hazardous waste. These should be segregated based on their solvent content (e.g., halogenated vs. non-halogenated solvents) as required by your institution's waste management program.[1]
-
Contaminated Materials: Items such as pipette tips, gloves, and weighing papers that are contaminated with this compound must also be disposed of as hazardous waste.[5]
2. Container Selection and Labeling:
-
Container Choice: Utilize a chemically compatible, leak-proof container for waste accumulation. Plastic containers are often recommended over glass to reduce the risk of breakage.[1] The container must be in good condition with a secure, tightly fitting lid.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.
3. Waste Accumulation and Storage:
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]
-
Safety Measures: This area should be under the control of laboratory personnel, situated away from ignition sources, and in a location that minimizes the risk of spills.[1]
4. Final Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS or equivalent department.
-
Professional Disposal: The EHS department will arrange for the transport of the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The typical method for final disposal of organic compounds like this is incineration.[1]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 3-(Cbz-aminomethyl)phenol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 3-(Cbz-aminomethyl)phenol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
Compound Overview: this compound is a bifunctional organic compound containing a phenolic hydroxyl group and a carbamate-protected aminomethyl group.[1] While the aminomethyl group's reactivity is moderated by the benzyloxycarbonyl (Cbz) protecting group, the compound retains the inherent hazards associated with phenolic compounds.[1] Therefore, handling requires stringent adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound stem from its phenolic structure, which can cause severe skin burns, eye damage, and systemic toxicity if absorbed.[2][3][4] Inhalation of dust or vapors may also be harmful.[5][6]
Summary of Hazards:
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[5] Phenol has an anesthetic effect, and burns may not be immediately painful.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[5] Can lead to permanent injury and blindness.[3] |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[5] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield meeting ANSI Z.87.1 standards are required.[7][8] |
| Hand Protection | Chemical-resistant gloves are mandatory. For phenols, butyl rubber or Viton gloves offer good resistance.[2] Neoprene gloves can be suitable for splash protection.[2][4] Double gloving is a good practice.[2] Nitrile gloves are generally not recommended for prolonged contact with phenol.[2] |
| Body Protection | A fully buttoned lab coat is essential.[8] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[2][8] |
| Respiratory Protection | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5][6][9] If a fume hood is not feasible, a NIOSH-approved respirator with an appropriate filter (e.g., A-P2) may be required based on a risk assessment.[4] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for phenol and similar compounds.[9]
-
Work exclusively within a properly functioning chemical fume hood.[4][6][9]
-
Ensure that a safety shower and eyewash station are readily accessible.[9]
-
Assemble a phenol first-aid kit containing polyethylene glycol 300 or 400 (PEG-300 or PEG-400) for skin decontamination.[2][3]
2. Weighing and Transfer:
-
When weighing the solid compound, do so in the fume hood to minimize dust inhalation.[6]
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.
-
Close the container tightly after use.[6]
3. Dissolution and Reaction:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the reaction is heated, use a heating mantle or oil bath with appropriate temperature control.[10]
-
Conduct all reactions under an inert atmosphere (e.g., nitrogen or argon) if there is a risk of oxidation, which can cause the reaction mixture to darken.[11]
4. Post-Reaction Work-up and Purification:
-
Quench reactions carefully, especially if reactive reagents were used.
-
Perform extractions and washes within the fume hood.
-
For purification via column chromatography, ensure the column is set up securely in the fume hood.[11]
5. Spill Management:
-
Minor Spills: For small spills within the fume hood, use an absorbent material like vermiculite or sand to soak up the material.[3] The contaminated absorbent should then be collected in a sealed, labeled hazardous waste container.[12]
-
Major Spills: In the event of a larger spill, evacuate the area and notify your institution's Environmental Health and Safety (EHS) department immediately.[13]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[5][14]
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound is considered hazardous waste.[5]
-
Liquid Waste: Solutions containing this compound are also hazardous waste and should be segregated based on their solvent content (e.g., halogenated vs. non-halogenated).[5]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent materials, must be disposed of as hazardous waste.[8]
2. Waste Accumulation and Storage:
-
Use a chemically compatible, leak-proof container with a secure lid for waste accumulation.[5][8]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[8]
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from ignition sources.[5]
3. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[8]
-
The typical method for final disposal of organic compounds like this is incineration at a licensed hazardous waste facility.[5][12]
-
Never dispose of this compound or its waste down the drain or in the regular trash.[8][12]
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 75383-61-8 | Benchchem [benchchem.com]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 4. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
